molecular formula C16H25NO2S B052994 (-)-Tertatolol

(-)-Tertatolol

Numéro de catalogue: B052994
Poids moléculaire: 295.4 g/mol
Clé InChI: HTWFXPCUFWKXOP-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-Tertatolol is a potent, non-selective β-adrenergic receptor antagonist (beta-blocker) distinguished by its lack of intrinsic sympathomimetic activity (ISA). This stereospecific enantiomer exhibits high affinity for both β1- and β2-adrenergic receptors, making it a valuable pharmacological tool for studying adrenergic signaling pathways. Its primary research applications include the investigation of hypertension, cardiac function, and renal hemodynamics, as it has been shown to influence renal blood flow and glomerular filtration rate. A key characteristic of this compound is its high lipophilicity, which promotes efficient tissue penetration and central nervous system (CNS) access, allowing researchers to explore the role of beta-blockade in the CNS. Furthermore, its unique property of stimulating apoptosis in thymocytes provides a compelling model for studying immunomodulation and programmed cell death mechanisms. Researchers utilize this compound to elucidate the complex roles of beta-adrenergic receptors in various physiological and pathophysiological states, from cardiovascular diseases to potential oncological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C16H25NO2S

Poids moléculaire

295.4 g/mol

Nom IUPAC

(2R)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m1/s1

Clé InChI

HTWFXPCUFWKXOP-CYBMUJFWSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O

SMILES isomérique

CC(C)(C)NC[C@H](COC1=CC=CC2=C1SCCC2)O

SMILES canonique

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (-)-Tertatolol on Beta-Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tertatolol is the levorotatory enantiomer of tertatolol (B1682231), a non-selective beta-adrenergic receptor antagonist.[1][2] It is recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of this compound with beta-adrenoceptors, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization. The document will also address its unique pharmacological properties, including receptor downregulation and vasodilatory effects.

Core Mechanism of Action at Beta-Adrenoceptors

This compound exerts its primary pharmacological effect through competitive antagonism at both β1- and β2-adrenergic receptors.[3][4] This non-selective blockade prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors, thereby inhibiting their downstream physiological effects.

Receptor Binding and Selectivity
Intrinsic Sympathomimetic Activity (ISA)

Multiple studies have consistently reported that tertatolol is devoid of intrinsic sympathomimetic activity (ISA).[1][5] This means that unlike some other beta-blockers, it does not cause partial agonism at the beta-adrenoceptor in the absence of an agonist. However, it is worth noting that at least one source has mentioned ISA as a property, creating a point of contention in the literature.[3]

Membrane Stabilizing Activity

At higher concentrations, tertatolol has been shown to exhibit membrane-stabilizing activity.[6] This property, which is independent of its beta-blocking action, is attributed to its ability to interfere with ion channels in the cell membrane, a characteristic shared with some local anesthetics and Class I antiarrhythmic agents.

Quantitative Pharmacological Data

As previously mentioned, specific Ki or IC50 values for this compound at β1 and β2 adrenoceptors are not consistently reported in the reviewed literature. The following table summarizes the available qualitative and related quantitative information.

ParameterReceptor SubtypeValue/DescriptionSpecies/TissueReference
Receptor Selectivity β1 vs. β2Non-selective antagonistHuman[1][2]
Intrinsic Sympathomimetic Activity (ISA) β-adrenoceptorsDevoid of ISANot Specified[1][5]
Receptor Regulation β-adrenoceptorsInduces receptor downregulationHuman Lymphocytes[1][7]
Receptor Number (Bmax) Reduction (Single 5mg dose) β-adrenoceptors-54% at 7 hoursHuman Lymphocytes[8]
Receptor Number (Bmax) Reduction (Single 5mg dose) β-adrenoceptors-35% at 24 hoursHuman Lymphocytes[8]
Receptor Number (Bmax) Reduction (Single 5mg dose) β-adrenoceptors-30% at 48 hoursHuman Lymphocytes[8]

Downstream Signaling Pathways

The binding of this compound to β1- and β2-adrenoceptors antagonizes the canonical Gs protein-coupled signaling pathway.

Inhibition of Adenylyl Cyclase and cAMP Production

Upon agonist binding, β-adrenoceptors activate the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). This compound, by blocking agonist binding, prevents this cascade, leading to a reduction in intracellular cAMP levels.[3] This is the primary mechanism for its effects on heart rate, cardiac contractility, and other sympathetically mediated processes.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (Epinephrine/ Norepinephrine) Receptor β-Adrenoceptor Agonist->Receptor Binds and Activates Tertatolol This compound Tertatolol->Receptor Competitively Binds and Blocks G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, contractility) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: A generalized workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to inhibit agonist-stimulated adenylyl cyclase activity.

  • Objective: To determine the potency (IC50) of this compound in inhibiting adenylyl cyclase activity mediated by β1- and β2-adrenoceptors.

  • Materials:

    • Cell membranes expressing a single subtype of human β-adrenoceptor.

    • A β-adrenoceptor agonist (e.g., isoproterenol).

    • This compound at various concentrations.

    • ATP (substrate for adenylyl cyclase).

    • Assay buffer containing cofactors (e.g., Mg2+).

    • Method for quantifying cAMP (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

  • Procedure:

    • Pre-incubate the cell membranes with varying concentrations of this compound.

    • Stimulate adenylyl cyclase activity by adding a fixed concentration of the agonist (e.g., isoproterenol).

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate for a defined period at a specific temperature.

    • Terminate the reaction.

    • Measure the amount of cAMP produced.

    • Plot the concentration of this compound against the inhibition of agonist-stimulated cAMP production to determine the IC50 value.

Conclusion

This compound is a potent, non-selective beta-adrenergic receptor antagonist that lacks intrinsic sympathomimetic activity. Its primary mechanism of action is the competitive blockade of β1- and β2-adrenoceptors, leading to the inhibition of the adenylyl cyclase signaling pathway and a reduction in intracellular cAMP levels. Uniquely, it also induces a significant and sustained downregulation of β-adrenoceptor density, a mechanism that may contribute to its long-lasting therapeutic effects. Furthermore, this compound possesses vasodilatory properties independent of its beta-blocking action, likely mediated through serotonin (B10506) receptors and the nitric oxide-cGMP pathway. A comprehensive understanding of these multifaceted mechanisms is crucial for the continued development and clinical application of this and other beta-adrenergic antagonists.

References

Stereospecific Synthesis of (-)-Tertatolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tertatolol is the (S)-enantiomer of the non-selective beta-adrenergic receptor antagonist, Tertatolol. It is known to possess greater pharmacological activity compared to its (R)-enantiomer. The stereospecific synthesis of this compound is of significant interest in the pharmaceutical industry to provide an enantiomerically pure drug, thereby enhancing its therapeutic efficacy and minimizing potential side effects associated with the inactive enantiomer. This technical guide outlines a feasible stereospecific synthetic route to this compound, based on established methodologies for the synthesis of related beta-blockers. The proposed pathway involves the use of a chiral C3 synthon to introduce the required stereocenter.

Proposed Stereospecific Synthetic Pathway

The stereospecific synthesis of this compound can be achieved by reacting the key aromatic precursor, 8-mercapto-5,6,7,8-tetrahydronaphthalen-1-ol, with a suitable chiral C3 synthon, such as (S)-glycidyl tosylate. This approach ensures the correct stereochemistry at the secondary alcohol position in the final product.

G cluster_0 Synthesis of Key Aromatic Precursor cluster_1 Stereospecific Coupling and Final Product Formation 5,6,7,8-Tetrahydronaphthalen-1-ol 5,6,7,8-Tetrahydronaphthalen-1-ol Precursor_Synthesis Introduction of Thiol Group 5,6,7,8-Tetrahydronaphthalen-1-ol->Precursor_Synthesis [Details to be determined] 8-Mercapto-5,6,7,8-tetrahydronaphthalen-1-ol 8-Mercapto-5,6,7,8-tetrahydronaphthalen-1-ol Precursor_Synthesis->8-Mercapto-5,6,7,8-tetrahydronaphthalen-1-ol 8-Mercapto-5,6,7,8-tetrahydronaphthalen-1-ol_2 8-Mercapto-5,6,7,8-tetrahydronaphthalen-1-ol Coupling_Reaction Nucleophilic Ring Opening 8-Mercapto-5,6,7,8-tetrahydronaphthalen-1-ol_2->Coupling_Reaction (S)-Glycidyl_tosylate (S)-Glycidyl_tosylate (S)-Glycidyl_tosylate->Coupling_Reaction Intermediate Chiral Intermediate Coupling_Reaction->Intermediate Amination Reaction with tert-Butylamine Intermediate->Amination This compound This compound Amination->this compound G Start Commercially Available 5,6,7,8-Tetrahydronaphthalen-1-ol Precursor 8-Mercapto-5,6,7,8-tetrahydronaphthalen-1-ol Start->Precursor Functionalization (Thiol Introduction) Intermediate Chiral Epoxide Intermediate Precursor->Intermediate Nucleophilic Attack (Stereocenter Formation) ChiralSynthon (S)-Glycidyl tosylate (Chiral Source) ChiralSynthon->Intermediate Provides Chirality FinalProduct This compound Intermediate->FinalProduct Amination (Ring Opening)

Unveiling the Stereoselective Profile of (-)-Tertatolol: An In-depth Pharmacological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of the enantiomers of (-)-tertatolol, a non-cardioselective beta-adrenergic receptor antagonist with additional unique pharmacological properties. This document summarizes key quantitative data on the binding affinities and functional potencies of the (-)- and (+)-tertatolol enantiomers, outlines detailed experimental protocols for their assessment, and visualizes the associated signaling pathways and experimental workflows.

Core Pharmacological Characteristics

Tertatolol (B1682231) is a potent antagonist of beta-adrenoceptors and also exhibits affinity for serotonin (B10506) 5-HT receptors. The (-)-enantiomer of tertatolol is recognized as the more pharmacologically active stereoisomer, particularly in its beta-blocking activity. The pharmacological actions of tertatolol are complex, involving competitive antagonism at β-adrenergic receptors and a notable ability to induce a reduction in the number of these receptors upon administration.

Quantitative Pharmacological Data

The stereoselective nature of tertatolol's interactions with its primary targets is evident from the significant differences in binding affinities and functional potencies between its enantiomers.

Adrenergic Receptor Binding and Functional Potency
Serotonin 5-HT1A Receptor Binding Affinity

In contrast to the adrenergic receptor data, specific binding affinities of the tertatolol enantiomers for the 5-HT1A receptor have been characterized.

EnantiomerReceptorAssay TypeRadioligandTissueKi (nM)
This compound 5-HT1ACompetitive Binding[3H]8-OH-DPATRat Hippocampal Membranes18
(+)-Tertatolol 5-HT1ACompetitive Binding[3H]8-OH-DPATRat Hippocampal Membranes864
This compound 5-HT1AFunctional (Adenylate Cyclase)-Rat Hippocampal Homogenates24

Table 1: Binding Affinities (Ki) of (-)- and (+)-Tertatolol Enantiomers at the 5-HT1A Receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological profile of drug candidates. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the tertatolol enantiomers for a target receptor (e.g., β-adrenergic or 5-HT1A receptors).

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 for β-adrenergic receptors or [3H]8-OH-DPAT for 5-HT1A receptors).

    • A range of concentrations of the unlabeled competitor (this compound or (+)-tertatolol).

  • For determination of non-specific binding, a high concentration of a non-radiolabeled standard antagonist is used.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Antagonist Potency Determination (cAMP Accumulation)

This protocol outlines a functional assay to determine the antagonist potency (pA2) of the tertatolol enantiomers by measuring the inhibition of agonist-stimulated cyclic AMP (cAMP) accumulation.

1. Cell Culture:

  • Cells stably or transiently expressing the target G-protein coupled receptor (e.g., β1- or β2-adrenergic receptor) are cultured in appropriate media.

2. cAMP Accumulation Assay:

  • Cells are seeded in 96-well plates and grown to a suitable confluency.

  • The cells are pre-incubated with various concentrations of the antagonist (this compound or (+)-tertatolol) for a defined period.

  • An agonist (e.g., isoproterenol (B85558) for β-adrenergic receptors) is then added at a range of concentrations to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

  • The incubation is carried out for a specific time at 37°C.

3. cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).

4. Data Analysis:

  • Concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist are plotted.

  • The rightward shift of the agonist concentration-response curve caused by the antagonist is used to calculate the Schild pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the pharmacology of this compound.

G cluster_0 Beta-Adrenergic Receptor Signaling Agonist Agonist (e.g., Norepinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Activates Tertatolol This compound Tertatolol->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets Leading to

Beta-Adrenergic Receptor Signaling Pathway

G cluster_1 5-HT1A Receptor Signaling Agonist Agonist (e.g., Serotonin) HT1A_Receptor 5-HT1A Receptor Agonist->HT1A_Receptor Activates Tertatolol This compound Tertatolol->HT1A_Receptor Blocks G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreased Conversion of ATP to ATP ATP Neuronal_Activity Neuronal Activity cAMP->Neuronal_Activity Modulates

5-HT1A Receptor Signaling Pathway

G cluster_2 Competitive Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes with: - Radioligand (fixed conc.) - Competitor (varied conc.) A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki D->E

Workflow for Radioligand Binding Assay

Conclusion

This technical guide consolidates the available pharmacological data on the enantiomers of this compound, highlighting the significant stereoselectivity in their receptor interactions. While the superior potency of the (-)-enantiomer at β-adrenergic receptors is well-established, a clear need exists for further studies to quantify the binding affinities and functional potencies of both enantiomers at β1 and β2 subtypes. The detailed experimental protocols and visual diagrams provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of the complex pharmacology of tertatolol and its enantiomers.

The Discovery and Development of Tertatolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tertatolol (B1682231) is a non-cardioselective beta-adrenergic receptor antagonist with unique renal vasodilating properties, distinguishing it from other compounds in its class. Developed by Servier, it has been utilized in the treatment of hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and the preclinical and clinical development of tertatolol. It details the experimental methodologies employed to characterize its multifaceted mechanism of action and presents key quantitative data in a structured format. Furthermore, this guide illustrates the critical signaling pathways and developmental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Synthesis

Tertatolol, chemically known as (±)-1-(tert-Butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol, was discovered by the French pharmaceutical company Servier. The synthesis of tertatolol involves a multi-step process starting from 3-(2-methoxyphenylthio)propionic acid.

Synthesis Pathway

The synthesis of tertatolol hydrochloride can be summarized in the following key steps:

  • Cyclization: 3-(2-methoxyphenylthio)propionic acid (II) undergoes cyclization in the presence of polyphosphoric acid (PPA) to yield 8-methoxythiochroman-4-one (III)[1].

  • Reduction and Demethylation: The thiochromanone (III) is then subjected to a Wolff-Kishner reduction. This step concurrently reduces the ketone and results in the nearly complete demethylation of the methoxy (B1213986) group to yield 8-hydroxythiochromane (IV)[1].

  • Epoxide Formation: The resulting 8-hydroxythiochromane (IV) is treated with epichlorohydrin (B41342) to form the corresponding epoxide intermediate (V)[1].

  • Amination: Finally, the epoxide ring of (V) is opened by reacting it with an excess of tert-butylamine (B42293) to produce the tertatolol base[1]. The base is then converted to its hydrochloride salt.

G

Pharmacological Profile

Tertatolol is a potent, non-cardioselective beta-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors. A key distinguishing feature is its lack of intrinsic sympathomimetic activity (ISA)[2]. Furthermore, it possesses unique renal vasodilatory properties that are not observed with many other beta-blockers like propranolol[3][4].

Receptor Binding and Activity
Pharmacokinetic Properties

The pharmacokinetic profile of tertatolol has been investigated in various populations. The key parameters are summarized in the table below.

ParameterValuePopulationCitation
Time to Peak (Tmax) 1.2 ± 0.7 hPatients with chronic renal failure[5]
0.75 ± 0.26 hPatients with alcoholic cirrhosis[6]
Peak Concentration (Cmax) 160 ± 80 ng/mLPatients with chronic renal failure[5]
70 ± 51 µg/LPatients with alcoholic cirrhosis[6]
Plasma Half-life (t1/2) 2.5 ± 1.1 h (alpha phase)Patients with chronic renal failure[5]
17.0 ± 8.5 h (beta phase)Patients with chronic renal failure[5]
Bioavailability Increased to 72 ± 20%Patients with alcoholic cirrhosis[6]

Preclinical Development

Preclinical studies were instrumental in elucidating the unique pharmacological properties of tertatolol, particularly its effects on renal hemodynamics.

Animal Models for Renal Effects

Conscious, sodium-replete dogs and Munich-Wistar rats were utilized to investigate the renal effects of tertatolol in comparison to other beta-blockers like propranolol[3].

  • Animals: Healthy, conscious, sodium-replete dogs.

  • Procedure:

    • Effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) were assessed by measuring p-aminohippurate (B12120003) and creatinine (B1669602) clearances, respectively.

    • Baseline measurements were taken during two 30-minute control periods.

    • Tertatolol (0.05 mg/kg) or propranolol (B1214883) (0.5 mg/kg) was administered intravenously. These doses were chosen for their equivalent β-adrenoceptor antagonist activity.

    • ERPF and GFR were measured again over two subsequent 30-minute periods.

  • Key Findings:

    • Propranolol significantly decreased ERPF with no change in GFR.

    • Tertatolol did not alter ERPF but caused a slight but significant increase in GFR and a significant increase in sodium and potassium excretion[3].

  • Model: Isolated perfused kidney from rats.

  • Procedure:

    • The kidney was perfused with Krebs-Henseleit solution at a constant flow.

    • Vascular tone was established with bolus injections of serotonin (B10506) or other vasoconstrictors.

    • Tertatolol was administered as an intravenous bolus injection at doses of 25 and 50 µg/kg.

    • GFR and perfusate flow rate (PFR) were measured before and after injection.

  • Key Findings:

    • Tertatolol induced a significant, dose-dependent increase in GFR and PFR[4].

    • In contrast, propranolol did not produce these effects[4].

    • The vasodilation was found to be concentration-dependent against serotonin-induced vasoconstriction, with an IC50 of 4.6 ± 0.4 x 10-6 M[7].

Preclinical Data Summary
ParameterAnimal ModelDoseEffectCitation
Glomerular Filtration Rate (GFR) Conscious Dog0.05 mg/kg IVSlight but significant increase[3]
Isolated Perfused Rat Kidney25 µg/kg IVPre: 0.477 ± 0.077, Post: 0.996 ± 0.114 (ml/min/g)[4]
Isolated Perfused Rat Kidney50 µg/kg IVPre: 0.517 ± 0.040, Post: 0.879 ± 0.035 (ml/min/g)[4]
Effective Renal Plasma Flow (ERPF) Conscious Dog0.05 mg/kg IVNo modification[3]
Perfusate Flow Rate (PFR) Isolated Perfused Rat Kidney25 µg/kg IVPre: 30.00 ± 0.79, Post: 36.20 ± 2.58 (ml/min)[4]
Isolated Perfused Rat Kidney50 µg/kg IVPre: 29.30 ± 1.44, Post: 38.01 ± 1.87 (ml/min)[4]
Sodium and Potassium Excretion Conscious Dog0.05 mg/kg IVSignificant increase[3]

G

Clinical Development

Tertatolol has undergone extensive clinical evaluation for the treatment of mild to moderate hypertension. The standard oral dose was determined to be 5 mg once daily[2].

Clinical Trial Efficacy Data

Multiple clinical trials have demonstrated the antihypertensive efficacy of tertatolol.

StudyNTreatmentDurationSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Heart Rate Reduction (bpm)Citation
Placebo-controlled20Tertatolol 5 mg/day4 weeks16 (from 155 to 139)12 (from 103 to 91)19 (from 79 to 60)[8]
vs. Atenolol30Tertatolol 5 mg/day3 months24.216.615.5[9]
vs. Atenolol31Atenolol 100 mg/day3 months21.716.814.8[9]
Long-term2338Tertatolol 5 mg/day (monotherapy or combination)1 year-18.4 (from 102.8 to 84.4)-[10]
Long-term110Tertatolol 5 mg/day (monotherapy or combination)1 year26.4 (from 171.7 to 145.3)19.9 (from 105.6 to 85.7)-[4]

In long-term studies, blood pressure control (supine Diastolic BP < 90 mmHg) was achieved in 88.8% of patients, with 66.1% on tertatolol monotherapy[10]. Another study showed 93.6% of patients were controlled, with 72.7% on monotherapy[4].

Clinical Safety and Tolerability

The overall clinical safety of tertatolol has been shown to be excellent. In a large long-term study involving 2,706 patients, only 6.6% withdrew due to side effects over one year[2]. Side effects were generally rare, transient, and of mild severity[2]. Importantly, biochemical monitoring did not reveal any adverse metabolic effects; in fact, some long-term studies showed a significant decrease in creatinine and cholesterol levels[2].

Mechanism of Action

The primary mechanism of action of tertatolol is the competitive antagonism of beta-adrenergic receptors. This leads to a reduction in heart rate, myocardial contractility, and blood pressure. Additionally, tertatolol has been shown to induce a reduction in the number of β-adrenergic receptors on intact lymphocytes after both single and repeated doses, which may contribute to its sustained beta-blocking effects[6][11].

The unique renal vasodilatory effect is not fully elucidated but is thought to be independent of prostaglandin (B15479496) release and may involve the nitric oxide-cyclic GMP pathway[12][13].

G

Conclusion

Tertatolol is a well-characterized non-cardioselective beta-blocker with a unique and beneficial renal hemodynamic profile. Its discovery and development have highlighted the potential for beta-blockers to possess additional pharmacological properties beyond simple receptor antagonism. The extensive preclinical and clinical data support its efficacy and safety in the management of hypertension. This guide provides a foundational technical overview for scientists and researchers, summarizing the key milestones and data in the developmental history of tertatolol.

References

An In-Depth Technical Guide to the Binding Affinity and Selectivity of (-)-Tertatolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tertatolol is a non-selective β-adrenergic receptor antagonist. This guide provides a comprehensive overview of its binding affinity and selectivity profile. While specific quantitative binding affinity data such as Kᵢ, IC₅₀, and pA₂ values are not extensively reported in publicly available literature, this document synthesizes the existing qualitative and semi-quantitative information. It further details the standard experimental protocols used to characterize compounds like this compound and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

This compound is a potent beta-blocker used in the management of hypertension.[1][2] Its therapeutic effects are primarily mediated through the competitive antagonism of β-adrenergic receptors. Understanding the specific binding characteristics of this compound to different β-adrenergic receptor subtypes is crucial for elucidating its pharmacological profile and predicting its clinical effects. This guide aims to provide a detailed technical overview of the binding affinity and selectivity of this compound, drawing from available scientific literature.

Binding Affinity and Selectivity of this compound

Quantitative Binding Data

Despite a comprehensive search of pharmacological databases and literature, specific Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values for this compound at β₁, β₂, and β₃ adrenergic receptors are not consistently reported. One study in guinea-pig tissues reported pA₂ values, a measure of antagonist potency, for tertatolol (B1682231). The pA₂ value for the β₁-adrenoceptor in atria was determined to be 8.87. In the same study, the pA₂ value against isoprenaline-induced relaxation in the trachea, which is predominantly mediated by β₂-adrenoceptors, was found to be 8.01.

Table 1: Antagonist Potency (pA₂) of Tertatolol at Guinea-Pig β-Adrenoceptors

Receptor SubtypeTissue PreparationAgonistpA₂ Value
β₁AtriaIsoprenaline8.87
β₂ (predominantly)TracheaIsoprenaline8.01

Note: This data is derived from studies on guinea-pig tissues and may not directly translate to human receptors. The lack of comprehensive Kᵢ or IC₅₀ values across all human receptor subtypes represents a significant gap in the publicly available data for this compound.

Experimental Protocols

The characterization of a β-adrenergic antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional effects. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[3][4][5]

Objective: To determine the inhibition constant (Kᵢ) of this compound for β-adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β₁, β₂, or β₃-adrenergic receptors.

  • Radioligand: Typically a non-selective antagonist with high affinity, such as [¹²⁵I]-Iodocyanopindolol or [³H]-CGP12177.

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Non-specific binding control: A high concentration of a non-labeled, potent β-adrenergic antagonist (e.g., 10 µM propranolol).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kₑ), and varying concentrations of this compound. For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and the non-specific binding control are added.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with β-receptors Incubation Incubate at Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [³H]-CGP12177) Radioligand->Incubation Tertatolol This compound (Varying Concentrations) Tertatolol->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Workflow of a competitive radioligand binding assay.

Adenylyl Cyclase Functional Assay

This assay measures the functional consequence of β-adrenergic receptor antagonism, which is the inhibition of adenylyl cyclase activity.

Objective: To determine the functional potency (pA₂) of this compound in inhibiting agonist-stimulated adenylyl cyclase activity.

Materials:

  • Cell membranes expressing the β-adrenergic receptor subtype of interest.

  • β-adrenergic agonist (e.g., isoproterenol).

  • This compound solutions of varying concentrations.

  • ATP (substrate for adenylyl cyclase).

  • cAMP standard solutions.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM ATP, pH 7.5).

  • Reagents for cAMP detection (e.g., cAMP enzyme immunoassay kit).

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.

  • Stimulation: Initiate the enzymatic reaction by adding a fixed concentration of the agonist (e.g., isoproterenol) and ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heating.

  • cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Data Analysis:

    • Construct dose-response curves for the agonist in the absence and presence of different concentrations of this compound.

    • The rightward shift of the agonist dose-response curve in the presence of this compound indicates competitive antagonism.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂ value.

Workflow for Adenylyl Cyclase Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with β-receptors Preincubation Pre-incubate Membranes with Tertatolol Membranes->Preincubation Agonist Agonist (e.g., Isoproterenol) Stimulation Add Agonist and ATP Agonist->Stimulation Tertatolol This compound (Varying Concentrations) Tertatolol->Preincubation Preincubation->Stimulation Reaction Incubate at 37°C Stimulation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify cAMP Produced Termination->Quantification Schild Schild Analysis Quantification->Schild pA2 Determine pA₂ Schild->pA2

Workflow of an adenylyl cyclase functional assay.

Signaling Pathways

This compound, as a β-adrenergic antagonist, blocks the canonical signaling pathway initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

Canonical β-Adrenergic Signaling Pathway:

  • Agonist Binding: An agonist binds to the β-adrenergic receptor.

  • G Protein Activation: The receptor undergoes a conformational change, leading to the activation of the stimulatory G protein, Gₛ.

  • Adenylyl Cyclase Activation: The activated α-subunit of Gₛ (Gαₛ) stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates various intracellular proteins, leading to a cellular response (e.g., increased heart rate, smooth muscle relaxation).

This compound competitively binds to the β-adrenergic receptor, preventing the initial agonist binding and thereby inhibiting the entire downstream signaling cascade.

β-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Binds Tertatolol This compound Tertatolol->Receptor Blocks Gs Gₛ Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

The β-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a non-selective β-adrenergic receptor antagonist. While its lack of selectivity between β₁ and β₂ receptors is well-established qualitatively, there is a notable absence of comprehensive quantitative binding affinity data in the public domain. The provided pA₂ values from guinea-pig tissues offer a glimpse into its potency but highlight the need for further characterization using human recombinant receptors to fully delineate its binding profile. The experimental protocols detailed in this guide provide a framework for researchers to conduct such studies and contribute to a more complete understanding of the pharmacology of this compound.

References

In Vivo Metabolic Pathways of (-)-Tertatolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of (-)-Tertatolol, the pharmacologically active S-enantiomer of tertatolol (B1682231). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic transformations and analytical workflows.

Introduction

Tertatolol is a non-cardioselective beta-adrenergic antagonist used in the management of hypertension. The commercially available drug is a racemic mixture of (+)- and (-)-enantiomers. The beta-blocking activity resides primarily in the (-)-enantiomer. Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use. The primary routes of metabolism for tertatolol involve hydroxylation and glucuronidation, with evidence of stereoselectivity in these pathways.

Quantitative Analysis of this compound Metabolism

The in vivo metabolism of tertatolol exhibits stereoselectivity, leading to different proportions of metabolites for the (-)- and (+)-enantiomers. The primary identified metabolite is 4-hydroxytertatolol, and both the parent drug and its hydroxylated metabolite can undergo glucuronidation.

Table 1: Stereoselective Urinary Excretion of Tertatolol and its Glucuronide Conjugate in Humans

AnalyteEnantiomeric Ratio ((-)/(+)) in UrineReference
Unchanged Tertatolol1.45[1]
Tertatolol Glucuronide0.39[1]

Data from a study involving oral administration of racemic tertatolol to healthy male volunteers.

In Vivo Metabolic Pathways of this compound

The metabolism of this compound primarily proceeds through two main pathways: aromatic hydroxylation to form 4-hydroxytertatolol and direct glucuronidation. The resulting hydroxylated metabolite can also be conjugated with glucuronic acid.

Metabolic Pathway of this compound Tertatolol This compound Hydroxy (-)-4-Hydroxytertatolol Tertatolol->Hydroxy Aromatic Hydroxylation (CYP450) Glucuronide This compound Glucuronide Tertatolol->Glucuronide Glucuronidation (UGTs) HydroxyGlucuronide (-)-4-Hydroxytertatolol Glucuronide Hydroxy->HydroxyGlucuronide Glucuronidation (UGTs)

Caption: Metabolic pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for the analysis of this compound and its metabolites in biological matrices.

Sample Preparation for Urine Analysis

A "dilute and shoot" approach is often suitable for the analysis of tertatolol and its metabolites in urine due to the sensitivity of modern analytical instruments.

  • Sample Collection: Collect 24-hour urine samples from subjects administered with tertatolol.

  • Aliquoting: Thaw frozen urine samples and vortex to ensure homogeneity. Transfer a 200 µL aliquot of urine to a microcentrifuge tube.

  • Dilution: Add 800 µL of a solvent mixture (e.g., 0.1% formic acid in water/methanol) containing an appropriate internal standard.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate any particulate matter.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

Stereoselective HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is essential for separating the enantiomers of tertatolol and its metabolites.

  • Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector.

  • Chiral Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Chirobiotic V).

  • Mobile Phase: A polar ionic mobile phase, for example, a mixture of methanol, glacial acetic acid, and triethylamine. The exact composition should be optimized for baseline separation of the enantiomers.

  • Flow Rate: A typical flow rate of 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where tertatolol and its metabolites show significant absorbance.

  • Quantification: Generate calibration curves for each enantiomer of tertatolol and its metabolites using reference standards.

GC-MS Analysis for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) provides a sensitive and specific method for the quantification of tertatolol and 4-hydroxytertatolol.

  • Extraction: Perform a liquid-liquid extraction of the analytes from the biological matrix (urine or plasma) using an appropriate organic solvent under alkaline conditions.

  • Derivatization: Evaporate the organic extract to dryness and derivatize the residues to increase volatility and improve chromatographic properties. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC Conditions:

    • Column: A capillary column suitable for drug analysis (e.g., a fused-silica capillary column coated with a non-polar stationary phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to ensure separation of the analytes.

  • MS Conditions:

    • Ionization: Electron ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions for tertatolol and its metabolites.

  • Quantification: Use a deuterated internal standard and construct calibration curves for quantification.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the in vivo analysis of this compound metabolism.

Workflow for this compound Metabolism Study cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis Admin Administration of This compound to Subjects Collection Collection of Urine and Plasma Samples Admin->Collection Preparation Sample Preparation (e.g., Dilution, Extraction) Collection->Preparation Analysis Instrumental Analysis (HPLC or GC-MS) Preparation->Analysis Quantification Data Processing and Quantification Analysis->Quantification MetaboliteID MetaboliteID Quantification->MetaboliteID Metabolite Identification and Profiling

Caption: General workflow for in vivo metabolic studies.

Conclusion

The in vivo metabolism of this compound is characterized by hydroxylation and glucuronidation, with notable stereoselectivity in its urinary excretion profile. The primary metabolite, 4-hydroxytertatolol, is formed, and both the parent drug and this metabolite undergo conjugation with glucuronic acid. The analytical methods described, including chiral HPLC and GC-MS, provide the necessary tools for the detailed investigation of the metabolic fate of this compound. Further research is warranted to fully elucidate the specific cytochrome P450 and UDP-glucuronosyltransferase isoforms involved in these transformations and to explore the clinical implications of the observed metabolic stereoselectivity.

References

(-)-Tertatolol as a 5-HT1A Receptor Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(-)-Tertatolol, a stereoisomer of the β-adrenergic antagonist tertatolol, has been extensively characterized as a potent and competitive antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. This guide provides a comprehensive overview of its pharmacological profile, detailing its binding affinity, functional activity at both presynaptic and postsynaptic receptors, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for clarity. This document serves as a technical resource for researchers investigating 5-HT1A receptor pharmacology and developing novel therapeutics targeting this receptor.

Binding Affinity Profile of Tertatolol

This compound exhibits a high affinity for the 5-HT1A receptor, with binding being markedly stereospecific. The (-) stereoisomer is significantly more potent than the (+) stereoisomer, demonstrating a clear structural basis for its interaction with the receptor. Competition binding assays, typically employing radioligands such as [3H]8-OH-DPAT or [3H]WAY-100635 in rat and human brain tissues, have been used to determine its binding affinity (Ki).[1][2][3]

Table 1: Binding Affinity (Ki) of Tertatolol Isomers at 5-HT1A Receptors
CompoundRadioligandTissueKi (nM)Reference
This compound [3H]8-OH-DPATRat Hippocampus18[1]
This compound [3H]8-OH-DPATRat Hippocampus24[1]
This compound Not SpecifiedNot Specified10[2]
(+)-Tertatolol [3H]8-OH-DPATRat Hippocampus864[1]
(+/-)-Tertatolol [3H]8-OH-DPATRat Hippocampus38[1]

Studies indicate that this compound does not discriminate between presynaptic 5-HT1A autoreceptors (located in the dorsal raphe nucleus) and postsynaptic 5-HT1A receptors (e.g., in the hippocampus) in either rat or human brain tissue.[3]

Functional Antagonism at 5-HT1A Receptors

This compound acts as a competitive antagonist, effectively blocking the functional responses mediated by 5-HT1A receptor agonists like 8-OH-DPAT. Its antagonist properties have been confirmed across a range of biochemical and electrophysiological assays.[1]

Postsynaptic Receptor Antagonism: Adenylate Cyclase Activity

The 5-HT1A receptor is canonically coupled to the inhibitory G-protein, Gi/o, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cAMP levels.[4][5] this compound demonstrates its antagonist properties by preventing the 8-OH-DPAT-induced inhibition of forskolin-stimulated adenylyl cyclase activity in rat hippocampal homogenates.[1]

Presynaptic Autoreceptor Antagonism: Neuronal Firing Rate

Presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus (DRN) function as a negative feedback mechanism; their activation inhibits neuronal firing and subsequent serotonin release. Electrophysiological studies, both in vitro (brainstem slices) and in vivo (anesthetized rats), show that this compound potently prevents the inhibitory effects of 5-HT1A agonists on the firing rate of these neurons.[1][2] In some cases, this compound has been observed to increase the basal firing rate of serotonergic neurons, suggesting it can block a tonic, endogenous serotonin-mediated activation of the autoreceptors.[1][2]

Table 2: Functional Antagonist Activity of this compound
Assay TypeModelAgonist BlockedParameterValueReference
Adenylate CyclaseRat Hippocampal Homogenates8-OH-DPATKi24 nM[1]
In Vitro ElectrophysiologyRat Brainstem Slices8-OH-DPAT, IpsapironeKi~50 nM[1]
In Vivo ElectrophysiologyAnesthetized Rats8-OH-DPAT, IpsapironeID50~0.40 mg/kg i.v.[1]
In Vivo BehavioralRatsS 14671-Dose-dependent Blockade[2]

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist initiates a signaling cascade through the Gi/o protein. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production. The dissociated Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.[4][5] This combined action results in neuronal hyperpolarization and reduced excitability. As an antagonist, this compound binds to the receptor but does not induce this conformational change, thereby blocking agonist-induced signaling.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC αi inhibits GIRK GIRK K+ Channel G_Protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts Hyperpolarization Neuronal Hyperpolarization (Inhibition) GIRK->Hyperpolarization K+ Efflux Agonist 5-HT / Agonist Agonist->Receptor Binds & Activates Tertatolol This compound (Antagonist) Tertatolol->Receptor Binds & Blocks ATP ATP ATP->AC

Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1A receptor.

Experimental Workflows

The following diagrams illustrate the generalized workflows for key experiments used to characterize this compound.

radioligand_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis p1 Homogenize Tissue (e.g., Rat Hippocampus) p2 Prepare Membrane Fraction (Centrifugation) p1->p2 a1 Incubate Membranes with: 1. Radioligand ([3H]8-OH-DPAT) 2. Competing Ligand (this compound) p2->a1 d1 Separate Bound/Free Ligand (Rapid Filtration) a1->d1 a2 Define Non-Specific Binding (with excess unlabeled 5-HT) d2 Quantify Radioactivity (Scintillation Counting) d1->d2 d3 Calculate IC50 and Ki values (Cheng-Prusoff Equation) d2->d3

Caption: Workflow for a competitive radioligand binding assay.

adenylate_cyclase_workflow prep Prepare Hippocampal Membrane Homogenates incubation Incubate Membranes with: 1. Forskolin (B1673556) (to stimulate AC) 2. 5-HT1A Agonist (e.g., 8-OH-DPAT) 3. Test Antagonist (this compound) prep->incubation reaction Allow ATP to cAMP conversion reaction incubation->reaction detection Terminate reaction and measure cAMP levels (e.g., EIA or radioactive assay) reaction->detection analysis Determine concentration-dependent blockade of agonist-induced inhibition of cAMP production detection->analysis

Caption: Workflow for a forskolin-stimulated adenylate cyclase functional assay.

electrophysiology_workflow prep Anesthetize Rat and position in stereotaxic frame record Lower recording electrode into Dorsal Raphe Nucleus (DRN) prep->record identify Identify serotonergic neuron (slow, regular firing rate) record->identify administer Administer drugs intravenously: 1. This compound (pretreatment) 2. 5-HT1A Agonist (e.g., 8-OH-DPAT) identify->administer measure Record changes in neuronal firing rate (spikes/sec) administer->measure analyze Analyze antagonism of agonist-induced firing inhibition measure->analyze

Caption: Workflow for an in vivo single-unit electrophysiology experiment.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a generalized representation for determining the Ki of a test compound.

  • Tissue Preparation: Rat hippocampi are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 100-200 µ g/assay tube.[6]

  • Assay Incubation: In a final volume of 250-500 µL, the membrane preparation is incubated with a fixed concentration of a 5-HT1A radioligand (e.g., 1 nM [3H]8-OH-DPAT) and varying concentrations of the competing ligand (this compound).

  • Determination of Non-Specific Binding: A parallel set of tubes is incubated with the radioligand and a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to define non-specific binding.

  • Termination and Filtration: The incubation is carried out at a set temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) and then terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand. Filters are washed rapidly with ice-cold buffer.[6]

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Forskolin-Stimulated Adenylate Cyclase Assay

This protocol outlines the measurement of functional antagonism.[1][8][9]

  • Membrane Preparation: Rat hippocampal membranes are prepared as described in the binding assay protocol.

  • Assay Cocktail Preparation: An assay buffer is prepared containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.

  • Incubation: Membranes are pre-incubated with varying concentrations of this compound. Subsequently, a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT) is added, followed immediately by forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.

  • Reaction: The reaction is allowed to proceed for 10-15 minutes at 30-37°C and is terminated by heating or adding a stop solution (e.g., acidic buffer).

  • cAMP Quantification: The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme immunoassay (EIA).

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is plotted against its concentration to determine potency (Ki or IC50).

In Vivo Single-Unit Electrophysiology

This protocol describes the measurement of antagonist effects on live neuronal activity.[1][10][11]

  • Animal Preparation: A rat is anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or urethane) and placed in a stereotaxic apparatus. A burr hole is drilled in the skull above the dorsal raphe nucleus (DRN). A catheter is inserted into a vein (e.g., femoral vein) for drug administration.

  • Electrode Placement: A glass micropipette recording electrode is slowly lowered into the DRN.

  • Neuron Identification: Serotonergic neurons are identified based on their characteristic electrophysiological properties: a slow (0.5-5 Hz), regular firing pattern and a long-duration, positive action potential.

  • Drug Administration and Recording: Once a stable baseline firing rate is established, drugs are administered intravenously. The typical paradigm involves:

    • Administering the antagonist, this compound, at a specific dose.

    • After a short period, administering a 5-HT1A agonist (e.g., 8-OH-DPAT) in cumulative doses.

  • Data Acquisition and Analysis: The neuronal firing rate (spikes per second) is recorded continuously. The data is analyzed to determine the dose of this compound required to block or shift the dose-response curve of the agonist-induced inhibition of firing, from which an ID50 (dose producing 50% of the maximal effect) can be calculated.

Conclusion

The evidence robustly establishes this compound as a potent, competitive, and stereospecific antagonist at both presynaptic and postsynaptic 5-HT1A receptors. Its high affinity, demonstrated functional blockade of canonical G-protein signaling and neuronal inhibition, and well-characterized profile in key pharmacological assays make it a valuable tool for preclinical research. For scientists and drug development professionals, this compound serves as a benchmark antagonist for studying the physiological roles of the 5-HT1A receptor and for the characterization of novel 5-HT1A receptor-targeted compounds.

References

Chemical structure and properties of (-)-Tertatolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tertatolol is a non-selective β-adrenergic receptor antagonist utilized in the management of hypertension. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental methodologies for key assays are provided, and the core signaling pathway is visually represented. All quantitative data are summarized for clarity and comparative analysis.

Chemical Structure and Identification

This compound is the (R)-enantiomer of the racemic mixture Tertatolol (B1682231). Its chemical structure is characterized by a thiochroman (B1618051) ring linked to a propanolamine (B44665) side chain, which is a common feature of many β-blockers.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (2R)-1-(tert-butylamino)-3-(thiochroman-8-yloxy)propan-2-ol
CAS Number 83688-84-0 (racemic)
Molecular Formula C₁₆H₂₅NO₂S
Molecular Weight 295.44 g/mol
Stereochemistry R-enantiomer

Physicochemical Properties

Table 2: Physicochemical Properties of Tertatolol

PropertyValueMethod
Melting Point Not available-
pKa 9.76 (Strongest Basic)Predicted
logP 2.7Predicted
Aqueous Solubility Not available-

Pharmacological Properties

This compound is a potent, non-selective antagonist of β-adrenergic receptors, exhibiting affinity for both β₁ and β₂ subtypes. Multiple studies have concluded that Tertatolol is devoid of intrinsic sympathomimetic activity (ISA)[1][2][3][4][5]. This means that it does not cause partial agonist activity at the β-adrenergic receptor.

Table 3: Pharmacological Profile of this compound

ParameterValueDescription
Receptor Selectivity Non-selective (β₁/β₂)Blocks both β₁ and β₂ adrenergic receptors.
Intrinsic Sympathomimetic Activity (ISA) NoneDoes not exhibit partial agonist activity.[1][2][3][4][5]
Mechanism of Action Competitive antagonist of β-adrenergic receptorsPrevents the binding of endogenous catecholamines (epinephrine and norepinephrine).

Signaling Pathway

The primary mechanism of action of this compound involves the blockade of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This antagonism inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor Activates Gs_Protein Gs Protein (αβγ) Beta_Adrenergic_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response PKA->Cellular_Response Phosphorylates Targets Tertatolol Tertatolol Tertatolol->Beta_Adrenergic_Receptor Blocks

Caption: this compound's antagonism of the β-adrenergic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines the determination of the binding affinity (Ki) of this compound for β₁ and β₂ adrenergic receptors using a competitive radioligand binding assay.

  • Materials:

    • Membrane preparations from cells expressing human β₁ or β₂ adrenergic receptors.

    • Radioligand: [³H]-CGP 12177 (a hydrophilic β-antagonist).

    • Unlabeled this compound.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Scintillation cocktail and liquid scintillation counter.

    • Glass fiber filters.

  • Procedure:

    • Saturation Binding (to determine Kd of radioligand):

      • Incubate membrane preparations with increasing concentrations of [³H]-CGP 12177.

      • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

      • Separate bound and free radioligand by rapid filtration through glass fiber filters.

      • Determine the radioactivity on the filters using a liquid scintillation counter.

      • Calculate the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data.

    • Competition Binding:

      • Incubate membrane preparations with a fixed concentration of [³H]-CGP 12177 (typically at or below its Kd).

      • Add increasing concentrations of unlabeled this compound.

      • Incubate to allow binding to reach equilibrium.

      • Separate bound and free radioligand by filtration.

      • Measure radioactivity.

      • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

      • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Membrane, Radioligand, and this compound Solutions Start->Prepare_Reagents Incubation Incubate Membrane with Radioligand and varying concentrations of this compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis: IC50 and Ki Calculation Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Cyclic AMP (cAMP) Functional Assay

This protocol describes a functional assay to measure the effect of this compound on cAMP production in response to a β-adrenergic agonist.

  • Materials:

    • Whole cells expressing β-adrenergic receptors.

    • β-adrenergic agonist (e.g., isoproterenol).

    • This compound.

    • Cell culture medium.

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Cell Culture:

      • Plate cells in a suitable multi-well plate and allow them to adhere overnight.

    • Compound Treatment:

      • Pre-incubate the cells with various concentrations of this compound for a defined period.

      • Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) for a specified time to induce cAMP production.

    • Cell Lysis and cAMP Measurement:

      • Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

      • Measure the cAMP concentration in the cell lysates using the chosen assay kit.

    • Data Analysis:

      • Plot the cAMP concentration against the concentration of this compound.

      • Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

cAMP_Assay_Workflow Start Start Cell_Plating Plate Cells in Multi-well Plate Start->Cell_Plating Pre_incubation Pre-incubate with this compound Cell_Plating->Pre_incubation Stimulation Stimulate with β-agonist (e.g., Isoproterenol) Pre_incubation->Stimulation Lysis Lyse Cells Stimulation->Lysis cAMP_Measurement Measure Intracellular cAMP Lysis->cAMP_Measurement Data_Analysis Determine IC50 cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cellular cAMP functional assay.

Conclusion

This compound is a well-characterized non-selective β-adrenergic antagonist devoid of intrinsic sympathomimetic activity. Its mechanism of action through the β-adrenergic signaling pathway is well-understood. While comprehensive experimentally determined physicochemical data for the specific enantiomer are limited in publicly accessible literature, its pharmacological profile and the methodologies for its characterization are robustly established. This guide provides a foundational technical understanding for professionals in the fields of pharmacology and drug development.

References

Initial Studies on (-)-Tertatolol's Dual Receptor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies on (-)-Tertatolol, a compound demonstrating a unique pharmacological profile through its dual activity as a β-adrenoceptor antagonist and a 5-HT1A receptor antagonist. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound and its related stereoisomers at the 5-HT1A receptor. While this compound is recognized as a potent, non-selective β-adrenoceptor antagonist, specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for β₁ and β₂-adrenoceptor subtypes were not available in the reviewed seminal literature.

Table 1: Binding Affinity of Tertatolol Isomers for the 5-HT1A Receptor

CompoundRadioligandTissue/Cell LineKᵢ (nM)Reference
This compound[³H]8-OH-DPATRat Hippocampal Membranes18[1]
(+)-Tertatolol[³H]8-OH-DPATRat Hippocampal Membranes864[1]
(±)-Tertatolol[³H]8-OH-DPATRat Hippocampal Membranes38[1]
This compoundNot Specified5-HT1A Receptors10

Table 2: Functional Activity of this compound at the 5-HT1A Receptor

AssayEffectTissue/PreparationParameterValue (nM)Reference
Adenylyl Cyclase ActivityAntagonism of 8-OH-DPAT-induced inhibitionRat Hippocampal HomogenatesKᵢ24[1]
Electrophysiology (in vitro)Antagonism of 5-HT1A agonist-induced inhibition of neuronal firingRat Brainstem SlicesKᵢ~50[1]

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound's dual receptor activity.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor.

Protocol:

  • Membrane Preparation:

    • Rat hippocampal tissue is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove large debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • A fixed concentration of a radioligand with known high affinity for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) is used.

    • In assay tubes, the prepared membranes are incubated with the radioligand and varying concentrations of unlabeled this compound.

    • Incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

    • Non-specific binding is determined in a parallel set of tubes containing an excess of a known 5-HT1A ligand (e.g., serotonin) to saturate all specific binding sites.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay assesses the functional consequence of receptor binding, specifically the modulation of the second messenger cAMP.

Objective: To determine the functional antagonist activity of this compound at the 5-HT1A receptor.

Protocol:

  • Preparation of Hippocampal Homogenates:

    • Rat hippocampal tissue is homogenized in a buffer suitable for enzymatic assays.

  • Adenylyl Cyclase Stimulation and Inhibition:

    • The homogenates are incubated in the presence of ATP (the substrate for adenylyl cyclase) and forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

    • To assess agonist activity, a known 5-HT1A agonist (e.g., 8-OH-DPAT) is added, which, through the Gᵢ-coupled 5-HT1A receptor, inhibits adenylyl cyclase and reduces cAMP levels.

  • Antagonist Activity Measurement:

    • To determine the antagonist effect of this compound, the homogenates are pre-incubated with varying concentrations of this compound before the addition of the 5-HT1A agonist.

    • The ability of this compound to prevent the agonist-induced inhibition of forskolin-stimulated adenylyl cyclase activity is measured.

  • cAMP Quantification:

    • The amount of cAMP produced in each reaction is quantified using a suitable method, such as a competitive binding assay with a [³H]cAMP radioligand or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The concentration of this compound that reverses 50% of the agonist-induced inhibition is determined to calculate its functional potency (Kᵢ).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

G cluster_beta β-Adrenoceptor Pathway (Gs-coupled) cluster_5ht1a 5-HT1A Receptor Pathway (Gi-coupled) b_agonist Agonist (e.g., Isoproterenol) b_receptor β-Adrenoceptor b_agonist->b_receptor b_g_protein Gs Protein (αβγ) b_receptor->b_g_protein activates b_adenylyl_cyclase Adenylyl Cyclase b_g_protein->b_adenylyl_cyclase activates Gsα b_camp cAMP b_atp ATP b_atp->b_camp converts b_pka Protein Kinase A b_camp->b_pka activates b_cellular_response Cellular Response (e.g., Increased Heart Rate) b_pka->b_cellular_response phosphorylates targets tertatolol_beta This compound tertatolol_beta->b_receptor antagonizes s_agonist Agonist (e.g., 8-OH-DPAT) s_receptor 5-HT1A Receptor s_agonist->s_receptor s_g_protein Gi Protein (αβγ) s_receptor->s_g_protein activates s_adenylyl_cyclase Adenylyl Cyclase s_g_protein->s_adenylyl_cyclase inhibits Giα s_camp cAMP s_adenylyl_cyclase->s_camp reduced production s_cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) s_camp->s_cellular_response leads to tertatolol_5ht1a This compound tertatolol_5ht1a->s_receptor antagonizes

Caption: Signaling pathways of β-adrenoceptor and 5-HT1A receptor antagonism by this compound.

G cluster_workflow Experimental Workflow for Assessing Dual Receptor Activity cluster_binding Binding Affinity cluster_functional Functional Activity start Start tissue_prep Tissue/Cell Membrane Preparation start->tissue_prep binding_assay Radioligand Binding Assay (Determine Ki) tissue_prep->binding_assay functional_assay Functional Assay (e.g., Adenylyl Cyclase) tissue_prep->functional_assay incubation Incubate membranes with Radioligand + this compound binding_assay->incubation stimulation Stimulate/Inhibit Receptor with Agonist functional_assay->stimulation data_analysis Data Analysis conclusion Conclusion on Dual Receptor Activity data_analysis->conclusion filtration Separate Bound/Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting counting->data_analysis antagonism Measure this compound's ability to block agonist effect stimulation->antagonism quantification Quantify Second Messenger (e.g., cAMP) antagonism->quantification quantification->data_analysis

References

Methodological & Application

Application Notes and Protocols for (-)-Tertatolol Dissolution in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Tertatolol is a potent, non-selective beta-adrenergic receptor antagonist.[1][2] It is utilized in research to study the effects of beta-blockade on various cellular processes. In cardiovascular research, it is investigated for its effects on heart rate, contractility, and blood pressure.[1][3] The primary mechanism of action for this compound involves the competitive inhibition of beta-1 and beta-2 adrenergic receptors.[1][3] This blockade prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, leading to a downstream reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and modulation of calcium ion influx.[3][4] For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) due to its limited aqueous solubility. Proper preparation of a this compound stock solution in DMSO is critical for accurate and reproducible experimental results, as improper dissolution can lead to precipitation and inaccurate dosing. These application notes provide a detailed protocol for the dissolution of this compound in DMSO for use in cell culture experiments.

Materials and Equipment

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Pipette tips, sterile

Equipment:

  • Laminar flow hood (biosafety cabinet)

  • Vortex mixer

  • Analytical balance

  • Pipettes

  • -20°C and -80°C freezers

  • 37°C water bath or incubator (optional)

Protocol for Preparing this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound hydrochloride is 331.89 g/mol .

Step 1: Weighing this compound Hydrochloride

  • Under a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.32 mg of the compound.

  • Transfer the weighed powder into a sterile, amber or foil-wrapped microcentrifuge tube or glass vial to protect it from light.

Step 2: Dissolving in DMSO

  • In a laminar flow hood, add the appropriate volume of sterile, cell culture grade DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 3.32 mg of powder.

  • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

  • If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing may aid in dissolution.[5]

Step 3: Aliquoting and Storage

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]

  • For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[6]

Application in Cell Culture: Preparing the Working Solution

The concentrated DMSO stock solution must be diluted in a complete cell culture medium to the final desired working concentration before being added to the cells.

Step 1: Serial Dilution (Recommended)

  • To avoid precipitation of the compound upon direct dilution into the aqueous culture medium, it is recommended to perform an intermediate dilution step.[7]

  • For example, to prepare a 10 µM working solution from a 10 mM stock, first, dilute the stock solution 1:100 in sterile DMSO to create a 100 µM intermediate solution.

  • Then, dilute the 100 µM intermediate solution 1:10 in the complete cell culture medium to achieve the final 10 µM concentration.

Step 2: Final Dilution and DMSO Concentration

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to minimize solvent-induced cytotoxicity.[5][7] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for the specific cell type being used.[6]

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

Data Presentation

Table 1: this compound Stock Solution Preparation

Parameter Value
Compound This compound Hydrochloride
Molecular Weight 331.89 g/mol
Solvent DMSO, Cell Culture Grade
Stock Concentration 10 mM
Mass for 1 mL Stock 3.32 mg

| Volume of DMSO | 1 mL |

Table 2: Storage Conditions for this compound Stock Solution in DMSO

Storage Duration Temperature Notes
Short-term -20°C Up to 1 month
Long-term -80°C Up to 6 months

| Note: | Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes.[6] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxicity of this compound and the DMSO vehicle on the chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium, ensuring the final DMSO concentration is constant across all treatments. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared treatment media. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol 2: Western Blot for Phosphorylated Protein Kinase A (PKA) Substrate

This protocol can be used to confirm the inhibitory effect of this compound on the beta-adrenergic signaling pathway.

  • Cell Treatment: Grow cells to 70-80% confluency and treat with this compound at the desired concentration for a specified time. Include a positive control (e.g., treatment with a beta-agonist like isoproterenol) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated PKA substrate overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Normalize the signal to a loading control like β-actin or GAPDH. A decrease in phosphorylated PKA substrate in the this compound treated group compared to the isoproterenol-stimulated group would indicate successful beta-blockade.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BAR β-Adrenergic Receptor G_protein G Protein BAR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels Ca²⁺ Channels PKA->Ca_channels Phosphorylates Cellular_Response Cellular Response (e.g., altered contractility) Ca_channels->Cellular_Response Leads to Catecholamine Catecholamine (e.g., Epinephrine) Catecholamine->BAR Activates Tertatolol (B1682231) This compound Tertatolol->BAR Blocks

Caption: Signaling pathway of this compound action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh 1. Weigh This compound Powder dissolve 2. Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot 3. Aliquot and Store (-20°C / -80°C) dissolve->aliquot dilute 4. Prepare Working Solution in Culture Medium aliquot->dilute treat 5. Treat Cells (Include Vehicle Control) dilute->treat incubate 6. Incubate for Desired Duration treat->incubate assay 7. Perform Assay (e.g., MTT, Western Blot) incubate->assay data 8. Data Collection and Analysis assay->data

Caption: Experimental workflow for using this compound.

References

Application Note: Characterization of β-Adrenergic Receptor Binding Using (-)-Tertatolol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Tertatolol is a potent, non-selective β-adrenoceptor (β-AR) antagonist used in the research and clinical management of cardiovascular diseases.[1] As a competitive inhibitor, it binds to both β1- and β2-adrenergic receptors without activating them, thereby blocking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[2][3] Its lack of intrinsic sympathomimetic activity makes it a valuable tool for studying the density, affinity, and function of β-adrenergic receptors. The biologically active enantiomer is the (S)-(-)-form.[4][5] This document provides a detailed protocol for utilizing this compound in a competitive radioligand binding assay to determine its binding affinity (Ki) for β-adrenergic receptors.

Principle of the Assay

Competitive radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction between a receptor and an unlabeled ligand (the "competitor," e.g., this compound). The assay measures the ability of the unlabeled competitor to displace a radiolabeled ligand (e.g., [³H]-CGP 12177), which has a known high affinity and specificity for the target receptor. By incubating a fixed concentration of the radioligand and receptor source with increasing concentrations of this compound, a competition curve is generated. From this curve, the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of this compound for the receptor, which reflects its binding affinity.

Quantitative Data: Binding Profile of this compound

This compound is characterized by its high potency and lack of significant selectivity between the two major β-adrenergic receptor subtypes, β1 and β2.[2][3] This profile has been established through various in vitro competitive binding experiments.[2][3] While precise Ki values can vary based on experimental conditions (e.g., tissue source, radioligand used, buffer conditions), the data consistently demonstrate its non-selective nature.

CompoundTarget ReceptorRadioligandKi (nM)pKi (-log(Ki))Selectivity (β1/β2)
This compound Human β1-Adrenoceptor[³H]-CGP 12177Data not availableData not available~1 (Non-selective)
This compound Human β2-Adrenoceptor[³H]-CGP 12177Data not availableData not available~1 (Non-selective)

Note: Specific comparative Ki values from a single study were not available in the searched literature. The non-selective profile is widely reported qualitatively.[2][3]

Visualized Pathways and Workflows

β-Adrenergic Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by the activation of β-adrenergic receptors. As an antagonist, this compound blocks the initial binding of agonists, thereby inhibiting this entire downstream pathway.

G β-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Epinephrine) BAR β-Adrenergic Receptor Agonist->BAR Binds & Activates Tertatolol (B1682231) This compound (Antagonist) Tertatolol->BAR Binds & Blocks G_Protein Gs Protein (αβγ) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Phosphorylation of Cellular Proteins Physiological Response PKA_active->Cellular_Response Catalyzes

Caption: Canonical Gs-protein signaling pathway for β-adrenergic receptors.

Competitive Radioligand Binding Assay Workflow

This workflow outlines the key steps involved in determining the binding affinity of this compound using a competitive binding assay.

workflow Competitive Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Source of β-AR) incubation 3. Incubation Combine Membrane Prep, Radioligand, and Competitor prep->incubation reagents 2. Prepare Reagents - Radioligand ([³H]-CGP 12177) - Competitor (this compound dilutions) - Buffers reagents->incubation separation 4. Separation Rapid vacuum filtration to separate bound from free ligand incubation->separation counting 5. Quantification Scintillation counting to measure bound radioactivity separation->counting analysis 6. Data Analysis - Plot % Inhibition vs. [Competitor] - Determine IC50 - Calculate Ki counting->analysis

References

Application Notes and Protocols for (-)-Tertatolol Administration in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of (-)-Tertatolol in rodent models, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways.

Introduction

This compound is a non-selective β-adrenergic receptor antagonist and a potent 5-HT1A serotonin (B10506) receptor antagonist.[1][2][3] Its dual mechanism of action makes it a subject of interest in cardiovascular and neurological research. These protocols are designed to guide researchers in the effective administration of this compound in rodent models to investigate its physiological and pharmacological effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in rodent models as reported in various studies.

Table 1: Cardiovascular Effects of this compound in Rats

ParameterSpecies/StrainDose and Route of AdministrationDurationControl ValueThis compound Treated ValuePercent ChangeReference
Systolic Blood PressureSprague-Dawley Rat50 µg/kg/hr via s.c. osmotic minipump14 days126 ± 1 mmHg108 ± 1 mmHg-14.3%[4]
Heart RateSprague-Dawley Rat50 µg/kg/hr via s.c. osmotic minipump14 days405 ± 3 bpm330 ± 3 bpm-18.5%[4]
Glomerular Filtration Rate (GFR)Rat (isolated perfused kidney)25 µg/kg i.v. bolus30 min post-injection0.477 ± 0.077 ml/min/g0.996 ± 0.114 ml/min/g+108.8%[5]
Glomerular Filtration Rate (GFR)Rat (isolated perfused kidney)50 µg/kg i.v. bolus30 min post-injection0.517 ± 0.040 ml/min/g0.879 ± 0.035 ml/min/g+69.8%[5]

Table 2: Neurological Effects of this compound in Rats

ParameterBrain RegionDose and Route of AdministrationObservationPercent Change from BaselineReference
Extracellular 5-HTFrontal Cortex2.4 mg/kg i.v. (alone)Small but significant increase~ +20-30%[6]
Extracellular 5-HT (with Paroxetine)Frontal Cortex2.4 mg/kg i.v. pretreatment followed by 0.8 mg/kg i.v. Paroxetine (B1678475)Marked increase in 5-HT levels~ +60%[6]
5-HT Neuron Firing RateDorsal Raphe Nucleus0.8–2.4 mg/kg i.v.No significant alteration-[6]
Inhibition of 5-HT Firing by ParoxetineDorsal Raphe Nucleus2.4 mg/kg i.v. pretreatmentBlocked the inhibitory effect of Paroxetine-[6]

Experimental Protocols

Protocol 1: Chronic Subcutaneous Administration via Osmotic Minipump

This protocol is adapted from a study investigating the long-term effects of this compound on cardiovascular parameters in rats.[4]

Objective: To achieve continuous and stable plasma concentrations of this compound over an extended period.

Materials:

  • This compound hydrochloride

  • Vehicle: 1 mM Hydrochloric acid (HCl)

  • Osmotic minipumps (e.g., Alzet)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for minor surgery

  • Wound clips or sutures

  • Analgesics

Procedure:

  • Drug Preparation: Dissolve this compound hydrochloride in 1 mM HCl to the desired concentration for filling the osmotic minipumps. The concentration will depend on the pump's flow rate and the target dose (e.g., 50 µg/kg/hr).

  • Animal Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the skin on the back, between the scapulae.

  • Pump Implantation:

    • Make a small incision in the skin.

    • Using a hemostat, create a subcutaneous pocket large enough to accommodate the osmotic minipump.

    • Insert the filled minipump into the pocket, with the delivery portal pointing away from the incision.

    • Close the incision with wound clips or sutures.

  • Post-operative Care: Administer analgesics as per approved institutional animal care and use committee (IACUC) protocols. Monitor the animal for recovery from anesthesia and signs of pain or infection. The pump will deliver the drug continuously for the specified duration (e.g., 14 days).

Protocol 2: Acute Intravenous Administration for Neurological Studies

This protocol is based on methodologies used in microdialysis and electrophysiology experiments.[6]

Objective: To rapidly introduce this compound into the systemic circulation to observe its acute effects on neurotransmitter levels and neuronal activity.

Materials:

  • This compound hydrochloride

  • Vehicle: Distilled water or sterile saline

  • Syringes and needles (e.g., 25-gauge)

  • Animal restrainer

  • Anesthetic (if required by the experimental design, e.g., chloral (B1216628) hydrate)

Procedure:

  • Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentration. For example, to achieve a dose of 2.4 mg/kg in a volume of 1 ml/kg.

  • Animal Preparation:

    • For conscious animals, place the rat in a suitable restrainer to allow access to a lateral tail vein.

    • For anesthetized preparations, administer the anesthetic (e.g., chloral hydrate (B1144303) 500 mg/kg i.p.) and ensure a stable plane of anesthesia.[6]

  • Intravenous Injection:

    • Identify a lateral tail vein.

    • Insert the needle into the vein and slowly inject the this compound solution.

    • The injection volume should be appropriate for the animal's weight (e.g., 1 ml/kg).

  • Experimental Measures: Proceed with the planned experimental measurements, such as microdialysis sample collection or electrophysiological recordings, immediately following the injection.

Signaling Pathways

Beta-Adrenergic Receptor Signaling Pathway

This compound is a non-selective antagonist of β1 and β2 adrenergic receptors. The canonical signaling pathway for these Gs-protein coupled receptors involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[7][8] By blocking these receptors, this compound inhibits this cascade.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta_Receptor β1/β2-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to Tertatolol This compound Tertatolol->Beta_Receptor Blocks

Caption: Antagonism of the β-adrenergic signaling pathway by this compound.

5-HT1A Receptor Signaling Pathway

This compound also acts as a potent antagonist at 5-HT1A receptors. These receptors are Gi/o-protein coupled and their activation typically leads to the inhibition of adenylyl cyclase, thereby decreasing cAMP levels.[9] By blocking these receptors, this compound can prevent this inhibitory effect.

Serotonin_5HT1A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Activates Gi_Protein Gi/o Protein 5HT1A_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Neuronal_Activity Modulation of Neuronal Activity Gi_Protein->Neuronal_Activity Modulates cAMP_production cAMP Production AC->cAMP_production Tertatolol This compound Tertatolol->5HT1A_Receptor Blocks

Caption: Antagonism of the 5-HT1A receptor signaling pathway by this compound.

Experimental Workflow Example: Microdialysis Study

The following diagram illustrates a typical workflow for an in vivo microdialysis experiment in a rat to study the effect of this compound on neurotransmitter levels.

Microdialysis_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Anesthesia Anesthetize Rat (e.g., Chloral Hydrate) Stereotaxic_Surgery Stereotaxic Implantation of Microdialysis Probe Anesthesia->Stereotaxic_Surgery Recovery Allow for Recovery and Stabilization Stereotaxic_Surgery->Recovery Baseline_Collection Collect Baseline Dialysate Samples Recovery->Baseline_Collection Drug_Administration Administer this compound (e.g., 2.4 mg/kg i.v.) Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-Administration Dialysate Samples Drug_Administration->Post_Drug_Collection HPLC_Analysis Analyze Samples for Neurotransmitters (e.g., 5-HT) using HPLC-ED Post_Drug_Collection->HPLC_Analysis Data_Analysis Quantify Changes and Perform Statistical Analysis HPLC_Analysis->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Caption: Workflow for an in vivo microdialysis experiment with this compound.

Important Considerations

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any confounding effects. While 1 mM HCl and distilled water have been used, researchers should validate the chosen vehicle for their specific experimental conditions.

  • Dose and Route: The appropriate dose and route of administration will depend on the research question. Chronic studies may benefit from osmotic minipumps for stable drug levels, while acute studies may require intravenous or intraperitoneal injections for rapid effects.

  • Animal Welfare: All procedures should be conducted in accordance with institutional guidelines and with appropriate measures to minimize pain and distress, including the use of anesthesia and analgesia.

  • Potential Side Effects: As a beta-blocker, this compound can cause bradycardia and hypotension.[10] Researchers should monitor animals for these and other potential adverse effects, especially at higher doses.

By following these protocols and considering the outlined factors, researchers can effectively utilize this compound in in vivo rodent models to further elucidate its pharmacological properties and therapeutic potential.

References

Application Notes: Measuring (-)-Tertatolol Efficacy in Isolated Heart Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Tertatolol is a non-selective beta-adrenergic receptor blocker (beta-blocker) recognized for its potent antagonistic effects on both β1 and β2 adrenergic receptors.[1] In cardiovascular research, isolated heart preparations, such as the Langendorff-perfused heart, are invaluable ex vivo models for directly assessing the pharmacological effects of compounds like this compound on cardiac function, independent of systemic neural and endocrine influences.[2][3] These preparations allow for the precise measurement of changes in heart rate (chronotropy), contractility (inotropy), and coronary flow in response to drug administration.[4] This document provides a detailed protocol for evaluating the efficacy of this compound in an isolated rodent heart model, focusing on its ability to antagonize the effects of a beta-agonist like isoprenaline.

Mechanism of Action

This compound primarily exerts its effects by competitively inhibiting β1 and β2-adrenergic receptors.[1][5] In cardiac tissue, β1 receptors are predominant.[1] Stimulation of these receptors by catecholamines (e.g., adrenaline, noradrenaline) activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in increased heart rate and myocardial contractility.[1]

By blocking these receptors, this compound prevents the binding of catecholamines, thereby inhibiting the downstream signaling cascade.[1] This action reduces the workload on the heart, making it effective in managing conditions like hypertension.[1][6] An interesting characteristic of tertatolol (B1682231) is that in addition to competitive inhibition, it has been shown to induce a significant and lasting reduction in the number of β-adrenergic receptors (Bmax) on cell surfaces.[5][7]

Key Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway targeted by this compound and the general experimental workflow for its assessment in an isolated heart preparation.

G cluster_0 cluster_1 Cardiomyocyte Membrane cluster_2 Isoprenaline Isoprenaline (β-Agonist) Receptor β-Adrenergic Receptor Isoprenaline->Receptor Binds & Activates Tertatolol This compound (Antagonist) Tertatolol->Receptor Binds & Blocks Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Chronotropy & Inotropy PKA->Response Phosphorylates Targets

Caption: β-Adrenergic signaling pathway blocked by this compound.

G A 1. Animal Anesthesia & Heparinization B 2. Heart Isolation (Thoracotomy) A->B C 3. Aortic Cannulation & Mounting on Langendorff Apparatus B->C D 4. Stabilization Period (e.g., 20 min) C->D E 5. Record Baseline Parameters (HR, LVDP, dP/dt) D->E F 6. Administer β-Agonist (e.g., Isoprenaline) (Establish Stimulated Response) E->F G 7. Administer this compound (Cumulative Concentrations) F->G H 8. Record Post-Treatment Parameters G->H I 9. Data Analysis (Dose-Response Curve, IC50) H->I

Caption: Experimental workflow for assessing this compound efficacy.

Experimental Protocol: Langendorff Isolated Heart Preparation

This protocol outlines the procedure for assessing the beta-blocking efficacy of this compound in an isolated rat heart. The primary endpoint is the drug's ability to inhibit isoprenaline-induced increases in heart rate and contractility.

1. Materials and Reagents

  • Animals: Adult Sprague-Dawley rats (250-300g).

  • Anesthetic: Sodium pentobarbital (B6593769) or similar.

  • Anticoagulant: Heparin.

  • Krebs-Henseleit Buffer (KHB): (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 Glucose, 2.5 CaCl₂. The solution must be freshly prepared, filtered, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.

  • Drugs: this compound hydrochloride, Isoprenaline hydrochloride. Prepare stock solutions and dilute in KHB to final concentrations.

2. Equipment

  • Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, and peristaltic pump for constant flow or a pressure head for constant pressure perfusion.[4][8]

  • Data Acquisition System: With pressure transducer, amplifier, and ECG electrodes.

  • Intraventricular Balloon: A latex balloon connected to a pressure transducer for measuring Left Ventricular Developed Pressure (LVDP).

  • Thermostat-controlled water circulator.

  • Surgical instruments.

3. Procedure

  • Animal Preparation: Anesthetize the rat and administer heparin intravenously to prevent coagulation.

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KHB to arrest metabolic activity.

  • Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Ensure no air bubbles enter the coronary circulation.[3]

  • Perfusion: Immediately initiate retrograde perfusion with oxygenated, 37°C KHB at a constant pressure (e.g., 60-80 mmHg) or constant flow.[2][8] The heart should resume beating within seconds.

  • Instrumentation: Insert the latex balloon into the left ventricle via the mitral valve. Inflate the balloon to achieve an end-diastolic pressure of 5-10 mmHg.

  • Stabilization: Allow the heart to stabilize for approximately 20-30 minutes. During this time, ensure that heart rate (HR), LVDP, and coronary flow are stable.

  • Baseline Recording: Record baseline values for HR, LVDP, the maximum rate of pressure development (+dP/dt_max), and the maximum rate of pressure fall (-dP/dt_min).

  • Agonist Stimulation: Introduce a fixed concentration of isoprenaline (e.g., 10⁻⁸ M) into the perfusate to induce a stable, submaximal increase in HR and LVDP. This serves as the stimulated control against which the antagonist effect is measured.

  • This compound Administration: Once the isoprenaline response is stable, introduce this compound into the perfusate in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁵ M). Allow the heart to reach a new steady state at each concentration before proceeding to the next.

  • Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment.

4. Data Analysis

  • Calculate the percentage inhibition of the isoprenaline-induced response for each concentration of this compound.

  • Plot the concentration of this compound against the percentage inhibition to generate a dose-response curve.

  • From this curve, calculate the IC₅₀ (the concentration of antagonist that produces 50% of its maximal inhibitory effect).

Data Presentation

ParameterSpeciesConditionTreatmentObservationReference
Heart Rate RatChronic TreatmentThis compound (50 µg/kg/hr)Reduced from 405 bpm (control) to 330 bpm[9]
Blood Pressure RatChronic TreatmentThis compound (50 µg/kg/hr)Reduced from 126 mmHg (control) to 108 mmHg[9]
β-Adrenergic Receptors HumanSingle Dose (5 mg)This compoundReceptor number reduced by 54% after 7 hours[5][7]
Heart Rate HumanSingle Dose (5 mg)This compoundSignificant reduction in supine, upright, and exercise heart rates[5][7]
Cardiac Output HumanSingle Dose (5 mg)This compoundSignificantly decreased[10]

Note: The data above are from in vivo studies and serve to illustrate the expected directional effects of this compound. The precise quantitative effects (e.g., IC₅₀) in an isolated heart preparation must be determined experimentally.

References

Application of (-)-Tertatolol in Studying G-Protein Coupled Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tertatolol is a non-selective antagonist of β-adrenergic receptors (β1 and β2) and also exhibits antagonist activity at the serotonin (B10506) 5-HT1A receptor.[1] This dual pharmacology makes it a valuable tool for researchers studying the structure, function, and signaling of these important G-protein coupled receptors (GPCRs). Its properties as a competitive antagonist allow for the investigation of receptor binding, downstream signaling pathways, and the exploration of advanced pharmacological concepts such as inverse agonism and biased signaling. This document provides detailed application notes and experimental protocols for utilizing this compound in GPCR research.

Application Notes

This compound serves as a versatile pharmacological tool for a range of applications in GPCR research:

  • Competitive Antagonist at β-Adrenergic Receptors: As a non-selective β-blocker, this compound can be used to competitively inhibit the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine, as well as synthetic agonists, to both β1- and β2-adrenergic receptors.[2][3] This is fundamental for characterizing the physiological and cellular roles of these receptors. In vitro studies have confirmed its role as a competitive inhibitor in binding experiments.[2][3]

  • 5-HT1A Receptor Antagonism: Beyond its effects on adrenergic receptors, this compound is a potent antagonist at serotonin 5-HT1A receptors. This allows for the dissection of signaling pathways where both serotonergic and adrenergic systems may be involved.

  • Investigating Inverse Agonism: Many GPCRs exhibit a basal level of activity even in the absence of an agonist. Inverse agonists are ligands that bind to the receptor and reduce this constitutive activity. While direct studies on this compound's inverse agonist properties at β-adrenergic receptors are not extensively documented, other β-blockers have been shown to act as inverse agonists by decreasing basal cAMP levels. Researchers can use this compound to investigate this phenomenon at β-adrenergic receptors, particularly in systems with high receptor expression or known constitutive activity.

  • Probing Biased Agonism: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor (e.g., G-protein signaling versus β-arrestin recruitment). While specific studies detailing this compound as a biased agonist are limited, its antagonist nature at the Gs-protein pathway makes it a candidate for investigating biased signaling. For instance, it could be screened for its ability to modulate β-arrestin-mediated signaling independently of G-protein activation, a characteristic observed with other β-blockers like carvedilol.[4]

Data Presentation

The following table summarizes the available quantitative data for this compound's interaction with GPCRs. It is important to note that while its antagonist activity at β-adrenergic receptors is well-established, specific public domain Ki and IC50 values are not consistently reported in the literature.

LigandReceptorParameterValue (nM)Assay Type
This compound 5-HT1AKi5.9Radioligand Binding
This compound β1-AdrenergicKiNot ReportedRadioligand Binding
This compound β2-AdrenergicKiNot ReportedRadioligand Binding
This compound β1-AdrenergicIC50Not ReportedFunctional (cAMP)
This compound β2-AdrenergicIC50Not ReportedFunctional (cAMP)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line, receptor expression level, and laboratory equipment.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic or 5-HT1A receptors.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes (from cells/tissue expressing receptor) incubate Incubate: Membranes + Radioligand + this compound prep_membranes->incubate prep_radioligand Prepare Radioligand (e.g., [3H]-CGP 12177 for β-AR) prep_radioligand->incubate prep_tertatolol Prepare this compound dilutions prep_tertatolol->incubate filter Rapid Filtration (to separate bound/free radioligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count plot Plot % Inhibition vs. [this compound] count->plot calculate Calculate IC50 and Ki plot->calculate G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed cells expressing β-adrenergic receptors pre_incubate Pre-incubate with This compound seed_cells->pre_incubate stimulate Stimulate with agonist (e.g., Isoproterenol) pre_incubate->stimulate lyse_cells Lyse cells to release cAMP stimulate->lyse_cells detect_cAMP Detect cAMP using HTRF, ELISA, or other methods lyse_cells->detect_cAMP plot Plot cAMP level vs. [this compound] detect_cAMP->plot calculate Calculate IC50 plot->calculate G cluster_transfection Cell Line Preparation cluster_assay_setup Assay Setup cluster_detection Detection cluster_analysis Data Analysis transfect Transfect cells with receptor and β-arrestin fusion constructs seed_cells Seed transfected cells transfect->seed_cells add_compounds Add this compound and/or agonist seed_cells->add_compounds incubate Incubate add_compounds->incubate measure_signal Measure signal (e.g., luminescence, BRET) incubate->measure_signal plot Plot signal vs. [Compound] measure_signal->plot determine_potency Determine EC50/IC50 for β-arrestin recruitment plot->determine_potency G cluster_G_protein G-Protein Dependent Pathway cluster_arrestin β-Arrestin Dependent Pathway Agonist Agonist bAR β-Adrenergic Receptor Agonist->bAR Gs Gs Protein bAR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response_G Cellular Response PKA->Cellular_Response_G Biased_Ligand Biased Ligand bAR_arrestin β-Adrenergic Receptor Biased_Ligand->bAR_arrestin GRK GRK bAR_arrestin->GRK activates bAR_P Phosphorylated Receptor GRK->bAR_P phosphorylates b_Arrestin β-Arrestin bAR_P->b_Arrestin recruits ERK ERK/MAPK b_Arrestin->ERK activates Cellular_Response_Arrestin Cellular Response (e.g., proliferation, migration) ERK->Cellular_Response_Arrestin

References

HPLC method for quantifying (-)-Tertatolol in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Enantioselective Quantification of (-)-Tertatolol in Plasma Samples

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established and validated methods for the chiral separation and quantification of tertatolol (B1682231) enantiomers, ensuring high sensitivity, accuracy, and reproducibility for research, clinical, and drug development applications.

Introduction

Tertatolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension. It possesses a chiral center, existing as two enantiomers: (S)-(-)-Tertatolol and (R)-(+)-Tertatolol. The pharmacological activity of beta-blockers often resides in one enantiomer. Therefore, the ability to selectively quantify the active this compound enantiomer in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies. The following protocols describe two distinct and validated HPLC methods for the enantioselective analysis of tertatolol.

Method 1: Chiral Separation using a Macrocyclic Antibiotic Stationary Phase

This method employs a vancomycin-based chiral stationary phase (CSP) with a polar ionic mobile phase for the resolution of tertatolol enantiomers.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

A solid-phase extraction procedure is utilized for the clean-up of plasma samples prior to HPLC analysis, which has been shown to provide good recoveries for both enantiomers without interference.[1][2]

  • Materials:

    • C18 SPE cartridges

    • Human plasma samples

    • Methanol (B129727)

    • (-)- and (+)-Tertatolol working standards

    • Internal standard (IS) working solution (e.g., Bentazepam)[1][2]

    • Vortex mixer

    • Centrifuge

    • Evaporation system (e.g., nitrogen evaporator)

  • Procedure:

    • Place a 0.3 mL aliquot of human plasma into a 1.5 mL microcentrifuge tube.

    • Spike the plasma with appropriate volumes of (-)- and (+)-Tertatolol working standards and 25 µL of the internal standard solution.[1][2]

    • Dilute the sample to 1 mL with methanol and sonicate for 5 minutes.[1][2]

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water to remove interfering substances.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

2. HPLC Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: Chirobiotic V (vancomycin macrocyclic antibiotic chiral stationary phase)[3]

    • Mobile Phase: Methanol : Glacial Acetic Acid : Triethylamine (100:0.01:0.015, v/v/v)[3]

    • Flow Rate: 0.8 mL/min[3]

    • Detection: UV at 220 nm[3]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

Method Validation Summary

The method should be validated for linearity, accuracy, precision, and sensitivity.

Method 2: Chiral Separation using an Immobilized Polysaccharide-Derived Stationary Phase

This method utilizes a cellulose-based chiral stationary phase with a normal-phase mobile phase, offering an alternative approach for the enantioselective quantification of tertatolol.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

The sample preparation procedure is similar to Method 1, employing C18 SPE cartridges for sample clean-up.[1][2]

  • Materials:

    • C18 SPE cartridges

    • Human plasma samples

    • Methanol

    • (-)- and (+)-Tertatolol working standards

    • Internal standard (IS) working solution (Bentazepam)[1][2]

    • Vortex mixer

    • Centrifuge

    • Evaporation system

  • Procedure:

    • Follow steps 1-8 as described in the Sample Preparation section of Method 1.

    • Reconstitute the dried residue in 100 µL of the mobile phase (n-hexane:ethanol, 60:40 v/v) for injection into the HPLC system.

2. HPLC Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica)[1][2]

    • Mobile Phase: n-Hexane : Ethanol : Triethylamine (60:40:0.1, v/v/v)[1][2]

    • Flow Rate: 0.3 mL/min[1][2]

    • Detection: UV at 254 nm[1][2]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of tertatolol enantiomers in plasma using the Chiralpak IC column method.[1][2]

Table 1: Calibration and Sensitivity Data

ParameterValue
Linearity Range25 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)25 ng/mL

Table 2: Accuracy and Precision

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
75≤ 2.0Not significantly different (P > 0.05)91.3 - 98.7
500≤ 2.0Not significantly different (P > 0.05)91.3 - 98.7
800≤ 2.0Not significantly different (P > 0.05)91.3 - 98.7

Table 3: Recovery Data

Concentration LevelRecovery (%)
75 ng/mL91.3 - 98.7
800 ng/mL91.3 - 98.7

Visualizations

G Workflow for Plasma Sample Preparation cluster_plasma Plasma Sample Processing cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation plasma 0.3 mL Plasma spike Spike with Standards & IS plasma->spike dilute Dilute with Methanol & Sonicate spike->dilute load Load Sample dilute->load condition Condition C18 Cartridge condition->load wash Wash with Water load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject G HPLC Analysis Workflow cluster_hplc HPLC System cluster_data Data Acquisition & Processing pump HPLC Pump (Mobile Phase Delivery) injector Autosampler (Sample Injection) pump->injector column Chiral Column (Enantioseparation) injector->column detector UV Detector (Detection) column->detector data_system Data System detector->data_system chromatogram Chromatogram Generation data_system->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification output Concentration of This compound quantification->output input Prepared Sample input->injector

References

(-)-Tertatolol as a pharmacological tool for receptor characterization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tertatolol is a potent, non-selective beta-adrenergic receptor antagonist and a serotonin (B10506) 5-HT1A receptor antagonist.[1][2] Its dual activity makes it a valuable pharmacological tool for characterizing adrenergic and serotonergic receptor signaling pathways. As a competitive inhibitor of beta-adrenergic receptors, this compound is instrumental in studies aimed at understanding the physiological and pathological roles of these receptors.[1][3] Furthermore, its antagonistic properties at 5-HT1A receptors allow for the investigation of serotonergic system modulation.[2] Notably, this compound lacks intrinsic sympathomimetic activity.[3] In addition to its receptor-blocking capabilities, studies have shown that this compound can induce a reduction in the density of beta-adrenergic receptors.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound in receptor characterization studies, including binding affinity data, and methodologies for radioligand binding and adenylyl cyclase inhibition assays.

Data Presentation

Table 1: Binding Affinity of this compound for Serotonin 5-HT1A Receptor

Receptor SubtypeLigandTest SystemKi (nM)
5-HT1A[3H]8-OH-DPATRat Hippocampal Membranes18
5-HT1AThis compoundRat Hippocampal Homogenates (functional assay)24

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs involving this compound, the following diagrams are provided.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Beta-Adrenergic_Receptor Beta-Adrenergic_Receptor Agonist->Beta-Adrenergic_Receptor Activates G_Protein G_Protein Beta-Adrenergic_Receptor->G_Protein Activates Tertatolol (B1682231) Tertatolol Tertatolol->Beta-Adrenergic_Receptor Blocks Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to

Beta-Adrenergic Receptor Signaling Pathway and Site of this compound Action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_binding_details Binding Assay Details cluster_ac_details AC Assay Details cluster_analysis Data Analysis Cell_Culture Cell Culture expressing target receptor Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Protein_Assay Protein Quantification Membrane_Prep->Protein_Assay Radioligand_Binding Competitive Radioligand Binding Assay Protein_Assay->Radioligand_Binding Adenylyl_Cyclase_Assay Adenylyl Cyclase Inhibition Assay Protein_Assay->Adenylyl_Cyclase_Assay Incubate Incubate membranes with radioligand and varying concentrations of this compound Radioligand_Binding->Incubate Incubate_AC Incubate membranes with agonist, ATP, and varying concentrations of this compound Adenylyl_Cyclase_Assay->Incubate_AC Separate Separate bound and free radioligand (Filtration) Incubate->Separate Count Quantify radioactivity Separate->Count Binding_Analysis Calculate IC50 and Ki for binding Count->Binding_Analysis Stop_Reaction Stop reaction Incubate_AC->Stop_Reaction Measure_cAMP Measure cAMP production Stop_Reaction->Measure_cAMP AC_Analysis Calculate IC50 for adenylyl cyclase inhibition Measure_cAMP->AC_Analysis

Experimental Workflow for Receptor Characterization Using this compound.

Experimental Protocols

The following are detailed protocols that can be adapted for the use of this compound in receptor characterization studies.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor (e.g., β-adrenergic or 5-HT1A receptors) by measuring its ability to compete with a known radioligand.

1. Materials and Reagents:

  • Cell membranes expressing the receptor of interest

  • This compound stock solution

  • Radioligand specific for the target receptor (e.g., [3H]-CGP 12177 for β-adrenergic receptors, [3H]8-OH-DPAT for 5-HT1A receptors)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., 10 µM propranolol (B1214883) for β-adrenergic receptors)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus

  • Scintillation cocktail and counter

2. Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in ice-cold Binding Buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:

    • Total Binding: 50 µL Binding Buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10-10 to 10-5 M), 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenylyl Cyclase Inhibition Assay

This protocol measures the ability of this compound to inhibit the agonist-stimulated production of cyclic AMP (cAMP), providing a functional measure of its antagonism at Gs-coupled receptors like the β-adrenergic receptors.

1. Materials and Reagents:

  • Cell membranes expressing the receptor of interest

  • This compound stock solution

  • Agonist for the target receptor (e.g., isoproterenol (B85558) for β-adrenergic receptors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4)

  • GTP (10 µM)

  • ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

  • cAMP standard solutions

  • cAMP detection kit (e.g., ELISA or radioimmunoassay-based)

  • 96-well microplates

2. Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components:

    • Basal Activity: 25 µL Assay Buffer, 25 µL membrane suspension.

    • Agonist-Stimulated Activity: 25 µL of agonist, 25 µL membrane suspension.

    • Inhibition: 25 µL of varying concentrations of this compound followed by 25 µL of agonist, 25 µL membrane suspension.

  • Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding 50 µL of Assay Buffer containing ATP and GTP to all wells.

  • Incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Termination: Stop the reaction by adding 100 µL of 0.1 M HCl or by heating the plate to 95°C for 5 minutes.

  • cAMP Quantification: Centrifuge the plate to pellet the membranes. Collect the supernatant and measure the cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

3. Data Analysis:

  • Generate a standard curve using the cAMP standard solutions.

  • Calculate the amount of cAMP produced in each sample based on the standard curve.

  • Plot the percentage of agonist-stimulated cAMP production as a function of the log concentration of this compound.

  • Determine the IC50 value for the inhibition of adenylyl cyclase activity using non-linear regression analysis.

References

Cell-based Functional Assays for (-)-Tertatolol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tertatolol is a non-selective β-adrenergic receptor (β-AR) antagonist and a potent 5-HT1A receptor antagonist.[1][2][3] This dual activity makes it a compound of interest for cardiovascular and neurological research. Characterizing the functional activity of this compound at these receptors is crucial for understanding its pharmacological profile and therapeutic potential. These application notes provide detailed protocols for cell-based functional assays to quantify the antagonist and potential inverse agonist activities of this compound at β1- and β2-adrenergic receptors, as well as its antagonist activity at the 5-HT1A receptor.

The primary signaling pathway for β-adrenergic receptors involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[4] This increase in cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[4] Functional assays for β-AR antagonists, therefore, often measure the inhibition of agonist-stimulated cAMP production.

Data Presentation

The following tables summarize the reported binding affinities and functional potencies of this compound. This data is essential for designing and interpreting the results of the cell-based assays described below.

Table 1: this compound Activity at Serotonin 5-HT1A Receptors

ParameterReceptorSpeciesValue (nM)Assay Type
Ki5-HT1ARat18Radioligand Binding ([3H]8-OH-DPAT)[1]
Ki5-HT1ARat24Functional (inhibition of forskolin-stimulated adenylate cyclase)[1]
Ki5-HT1ARat~50Functional (inhibition of 5-HT1A agonist effects on neuronal firing)[1]
Ki5-HT1ARat10Radioligand Binding[3]

Table 2: this compound Activity at β-Adrenergic Receptors

ParameterReceptor SubtypeSpeciesValueAssay Type
Potencyβ1- and β2-adrenergicHumanPotent, non-selective antagonist[1][5]Functional Assays (Specific IC50/Ki values not publicly available)
Intrinsic Activityβ1- and β2-adrenergicHumanLacks intrinsic sympathomimetic activity[5]Functional Assays

Signaling Pathways and Experimental Workflows

β-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for β1 and β2-adrenergic receptors is initiated by agonist binding, leading to the activation of Gαs, which in turn stimulates adenylyl cyclase (AC) to produce cAMP. This cAMP then activates Protein Kinase A (PKA), leading to various cellular responses.

Gs_signaling cluster_membrane Cell Membrane β-AR β-Adrenergic Receptor Gs Gαs β-AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Agonist Agonist Agonist->β-AR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Phosphorylates Targets

Canonical β-Adrenergic Receptor Gs Signaling Pathway.
Experimental Workflow for cAMP Measurement

A common method to assess β-adrenergic receptor activity is to measure changes in intracellular cAMP levels. A luciferase reporter assay using a cAMP Response Element (CRE) is a widely used, sensitive method.

cAMP_assay_workflow Start Start Seed_Cells Seed cells expressing β-AR and CRE-Luciferase reporter Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pre-incubate_Tertatolol Pre-incubate with this compound (Antagonist/Inverse Agonist Mode) Incubate_24h->Pre-incubate_Tertatolol Stimulate_Agonist Stimulate with β-AR agonist (e.g., Isoproterenol) Pre-incubate_Tertatolol->Stimulate_Agonist Incubate_6h Incubate for 6 hours Stimulate_Agonist->Incubate_6h Lyse_Cells Lyse cells and add Luciferase substrate Incubate_6h->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data (IC50 determination) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for a CRE-Luciferase Reporter Assay.
Experimental Workflow for Calcium Mobilization Assay

While β-ARs primarily signal through Gs, some GPCRs, including certain β-AR subtypes under specific conditions, can mobilize intracellular calcium. This can be measured using fluorescent calcium indicators like Fluo-4 AM.

calcium_assay_workflow Start Start Seed_Cells Seed cells expressing the receptor of interest Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with Fluo-4 AM dye Incubate_Overnight->Load_Dye Incubate_1h Incubate for 1 hour Load_Dye->Incubate_1h Add_Compound Add this compound or other test compounds Incubate_1h->Add_Compound Measure_Fluorescence Measure fluorescence kinetics in a plate reader (e.g., FLIPR) Add_Compound->Measure_Fluorescence Analyze_Data Analyze Data (EC50/IC50 determination) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for a Fluo-4 Calcium Mobilization Assay.

Experimental Protocols

Protocol 1: cAMP Reporter Gene Assay for β-Adrenergic Receptor Antagonism

This protocol is designed to determine the IC50 value of this compound for the inhibition of agonist-induced cAMP production in cells expressing either β1- or β2-adrenergic receptors.

Materials:

  • Cell Lines:

    • CHO-K1 or HEK293 cells stably expressing the human β1-adrenergic receptor (e.g., ValiScreen® Human Adrenergic β1 Cell Line, CHO-K1).[2]

    • CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Reporter System: CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Alternatively, a stable cell line co-expressing the receptor and reporter can be used.

  • Cell Culture Medium: Ham's F-12 for CHO-K1 or DMEM for HEK293, supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Agonist: Isoproterenol (a non-selective β-AR agonist).

  • Test Compound: this compound.

  • Assay Reagents: Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System), PBS.

  • Equipment: 96-well white, clear-bottom cell culture plates, luminometer.

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the cells into a 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of this compound in serum-free medium to achieve a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a stock solution of Isoproterenol. Dilute in serum-free medium to a concentration that elicits an 80% maximal response (EC80), as determined from a prior agonist dose-response experiment.

  • Antagonist Assay:

    • Carefully aspirate the growth medium from the cells.

    • Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of serum-free medium.

    • Incubate for 15-30 minutes at 37°C.

    • Add 50 µL of the EC80 concentration of Isoproterenol to all wells except the unstimulated control wells (which receive 50 µL of serum-free medium).

    • Incubate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Following the manufacturer's instructions for the luciferase assay system, add the luciferase reagent to each well.

    • Measure the luminescence using a plate-reading luminometer. If using a dual-luciferase system, measure both firefly and Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luminescence against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: cAMP Assay for β-Adrenergic Receptor Inverse Agonism

This protocol is designed to assess whether this compound can reduce the basal (agonist-independent) signaling of β-adrenergic receptors, a characteristic of inverse agonists. This requires a cell system with a measurable level of constitutive receptor activity.

Materials:

  • Same as Protocol 1, but preferably using a cell line overexpressing the β-adrenergic receptor to enhance basal signaling.

Procedure:

  • Cell Seeding and Compound Preparation:

    • Follow steps 1 and 2 from Protocol 1 for cell seeding and this compound preparation. No agonist is required for this assay.

  • Inverse Agonist Assay:

    • Carefully aspirate the growth medium from the cells.

    • Add 100 µL of the diluted this compound solutions to the respective wells. For control wells (basal activity), add 100 µL of serum-free medium.

    • Incubate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay and Data Analysis:

    • Follow steps 4 and 5 from Protocol 1.

    • A decrease in the basal luciferase signal in the presence of this compound indicates inverse agonist activity. Plot the percentage inhibition of the basal signal against the log concentration of this compound to determine the IC50 for inverse agonism.

Protocol 3: Calcium Mobilization Assay for Gq-Coupled Receptor Activity

This protocol can be adapted to study receptors that signal through the Gq pathway, leading to intracellular calcium release. While β-ARs are primarily Gs-coupled, this assay is relevant for other potential targets or for investigating non-canonical signaling pathways.

Materials:

  • Cell Line: A cell line endogenously expressing or stably transfected with a Gq-coupled receptor of interest.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage.

  • Test Compounds: Agonists and antagonists for the receptor of interest.

  • Equipment: 96- or 384-well black, clear-bottom cell culture plates, fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Seeding:

    • Seed cells into the assay plate at a density of 40,000-80,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Prepare a compound plate with the test compounds (agonists or antagonists) at the desired concentrations.

    • For an antagonist assay, pre-incubate the cells with the antagonist before adding the agonist.

    • Initiate the kinetic read, measuring baseline fluorescence.

    • The instrument will then add the compounds from the compound plate to the cell plate, and fluorescence will be continuously monitored (typically every 1-2 seconds for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • For agonist dose-response curves, plot the peak response against the log agonist concentration to determine the EC50.

    • For antagonist dose-response curves, plot the inhibition of the agonist response against the log antagonist concentration to determine the IC50.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the functional characterization of this compound and other compounds targeting β-adrenergic and 5-HT1A receptors. By employing these cell-based assays, researchers can obtain quantitative data on the potency and efficacy of test compounds, enabling a deeper understanding of their pharmacological properties. The use of recombinant cell lines expressing specific receptor subtypes allows for the precise determination of a compound's selectivity profile. These assays are essential tools in drug discovery and development, facilitating the identification and optimization of novel therapeutic agents.

References

Application Notes and Protocols for Preclinical Studies of (-)-Tertatolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of (-)-Tertatolol, a non-selective β-adrenergic and 5-HT1A receptor antagonist. The following sections detail dosage calculations, experimental protocols, and relevant signaling pathways to facilitate the design and execution of in vivo and in vitro studies.

Overview of this compound

This compound is the levorotatory enantiomer of Tertatolol (B1682231) and is responsible for its pharmacological activity. It acts as a competitive antagonist at both β1- and β2-adrenergic receptors and also exhibits antagonist properties at the 5-HT1A serotonin (B10506) receptor.[1] This dual mechanism of action contributes to its cardiovascular effects, including blood pressure reduction and heart rate modulation. Preclinical studies are essential to characterize its potency, selectivity, pharmacokinetic profile, and pharmacodynamic effects before clinical development.

Dosage Calculations for Preclinical Studies

The selection of appropriate doses for preclinical studies is critical for obtaining meaningful and reproducible data. A systematic approach, starting from in vitro potency and progressing to in vivo dose-ranging studies, is recommended.

In Vitro Potency and Starting Dose Estimation

Table 1: Illustrative In Vitro Potency of a Non-Selective Beta-Blocker

Target ReceptorParameterValue (nM)
β1-Adrenergic ReceptorKi1.5
β2-Adrenergic ReceptorKi2.0
5-HT1A ReceptorKi5.9

Dosage Calculation from Ki Values:

A common starting point for in vivo studies is to aim for plasma concentrations that are a multiple of the in vitro Ki or IC50 value. A general rule of thumb is to target a steady-state plasma concentration (Css) that is 10- to 50-fold higher than the in vitro potency.

  • Step 1: Determine the Target Plasma Concentration.

    • Target Css = Ki × (desired fold-increase)

    • Example: Target Css = 1.5 nM × 20 = 30 nM

  • Step 2: Estimate the Required Dose.

    • Dose (mg/kg) = (Target Css × Clearance × Dosing Interval) / Bioavailability

    • Pharmacokinetic parameters such as clearance and bioavailability for this compound in the selected animal model are required for this calculation. These are often determined in preliminary pharmacokinetic studies.

Dose-Ranging Studies

Dose-ranging studies are essential to determine the optimal dose range for efficacy and to establish the maximum tolerated dose (MTD). A typical design involves administering a range of doses to different groups of animals.

Table 2: Example of a Dose-Ranging Study Design in Rats

GroupTreatmentDose (mg/kg, p.o.)Number of AnimalsPrimary Endpoints
1Vehicle (e.g., 0.5% Methylcellulose)-8Baseline blood pressure and heart rate
2This compound0.18Blood pressure, heart rate, clinical observations
3This compound18Blood pressure, heart rate, clinical observations
4This compound108Blood pressure, heart rate, clinical observations, toxicity signs
5This compound308Blood pressure, heart rate, clinical observations, toxicity signs

Based on the outcomes of the dose-ranging study, appropriate doses for subsequent efficacy studies can be selected.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the preclinical pharmacology of this compound are provided below.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is for determining the binding affinity of this compound for β1- and β2-adrenergic receptors in vitro.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors

  • [3H]-CGP 12177 (a hydrophilic β-adrenergic radioligand)[2][3]

  • This compound

  • Propranolol (B1214883) (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add binding buffer, cell membranes, and either vehicle, this compound at various concentrations, or a high concentration of propranolol (for non-specific binding).

  • Add [3H]-CGP 12177 to all wells at a concentration near its Kd.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

Isoprenaline-Induced Tachycardia in Rats

This in vivo model is used to assess the β-adrenergic blocking activity of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • This compound

  • Isoprenaline hydrochloride

  • Vehicle

  • Anesthesia (e.g., urethane)

  • System for monitoring heart rate (e.g., ECG or a tail-cuff system with a heart rate module)

Procedure:

  • Anesthetize the rats.

  • Administer vehicle or this compound at selected doses (e.g., 0.1, 1, and 10 mg/kg, i.p. or p.o.).

  • After a predetermined pretreatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), record the baseline heart rate.

  • Administer a bolus of isoprenaline (e.g., 10 µg/kg, i.v. or i.p.) to induce tachycardia.[4]

  • Record the heart rate continuously for at least 15 minutes after the isoprenaline challenge.

  • Calculate the percentage inhibition of the isoprenaline-induced tachycardia by this compound.

Non-Invasive Blood Pressure Measurement in Rats

This protocol describes the measurement of blood pressure in conscious rats to evaluate the antihypertensive effects of this compound.

Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive rats

  • This compound

  • Vehicle

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

  • Animal restrainers

Procedure:

  • Acclimatize the rats to the restrainers and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.[5]

  • On the day of the experiment, place the rats in the restrainers and allow them to stabilize.

  • Measure the baseline systolic blood pressure and heart rate.

  • Administer vehicle or this compound orally at the selected doses.

  • Measure blood pressure and heart rate at various time points after dosing (e.g., 1, 2, 4, 6, and 24 hours).

  • Calculate the change in blood pressure and heart rate from baseline for each treatment group.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).

G cluster_0 β-Adrenergic Receptor Signaling β-Agonist (e.g., Adrenaline) β-Agonist (e.g., Adrenaline) β-Adrenergic Receptor β-Adrenergic Receptor β-Agonist (e.g., Adrenaline)->β-Adrenergic Receptor Gs Protein Gs Protein β-Adrenergic Receptor->Gs Protein This compound This compound This compound->β-Adrenergic Receptor Antagonism Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP ATP to cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Increased Heart Rate & Contractility Increased Heart Rate & Contractility Protein Kinase A (PKA)->Increased Heart Rate & Contractility

Caption: β-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.

G cluster_1 Workflow for Isoprenaline-Induced Tachycardia Study Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia Drug Administration\n(Vehicle or this compound) Drug Administration (Vehicle or this compound) Anesthesia->Drug Administration\n(Vehicle or this compound) Baseline HR Recording Baseline HR Recording Drug Administration\n(Vehicle or this compound)->Baseline HR Recording Isoprenaline Challenge Isoprenaline Challenge Baseline HR Recording->Isoprenaline Challenge Post-Challenge HR Recording Post-Challenge HR Recording Isoprenaline Challenge->Post-Challenge HR Recording Data Analysis\n(% Inhibition) Data Analysis (% Inhibition) Post-Challenge HR Recording->Data Analysis\n(% Inhibition)

Caption: Experimental Workflow for the Isoprenaline-Induced Tachycardia Model in Rats.

G cluster_2 Dose-Ranging Study Logic In Vitro Data (Ki/IC50) In Vitro Data (Ki/IC50) Starting Dose Estimation Starting Dose Estimation In Vitro Data (Ki/IC50)->Starting Dose Estimation Dose Group Selection\n(Low, Mid, High) Dose Group Selection (Low, Mid, High) Starting Dose Estimation->Dose Group Selection\n(Low, Mid, High) In Vivo Study\n(Dose Escalation) In Vivo Study (Dose Escalation) Dose Group Selection\n(Low, Mid, High)->In Vivo Study\n(Dose Escalation) Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment In Vivo Study\n(Dose Escalation)->Efficacy & Toxicity Assessment MTD & Efficacious Dose Range Determination MTD & Efficacious Dose Range Determination Efficacy & Toxicity Assessment->MTD & Efficacious Dose Range Determination

Caption: Logical Flow for a Preclinical Dose-Ranging Study of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of (-)-Tertatolol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-tert-butanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solubilization of (-)-tert-butanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of (-)-tert-butanol and why is it challenging to work with?

(-)-Tertatolol is a beta-blocker characterized by low aqueous solubility. Its reported water solubility is approximately 0.0221 mg/mL . This poor solubility can pose significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability for in vivo studies.

Q2: What are the primary strategies for improving the aqueous solubility of (-)-tert-butanol?

Several effective methods can be employed to enhance the aqueous solubility of poorly soluble drugs like (-)-tert-butanol. The most common approaches include:

  • pH Adjustment: As a weakly basic compound, the solubility of (-)-tert-butanol is highly dependent on pH.

  • Solid Dispersion: Dispersing (-)-tert-butanol in a hydrophilic carrier at the molecular level can significantly improve its dissolution rate and solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the (-)-tert-butanol molecule within a cyclodextrin cavity can increase its apparent water solubility.

  • Use of Cosolvents: The addition of a water-miscible organic solvent can increase the solubility of (-)-tert-butanol.

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

Possible Causes and Solutions:

  • pH of the buffer is too high: this compound is a weak base with a pKa of 9.76 for its strongest basic group[1]. Its solubility will decrease significantly as the pH of the solution approaches and exceeds this pKa.

    • Troubleshooting:

      • Measure the pH of your buffer after the addition of (-)-tert-butanol.

      • If the pH is neutral or basic, consider using a buffer with a lower pH. The solubility of a weakly basic drug increases as the pH decreases[2][3].

      • For a weakly basic drug like (-)-tert-butanol, adjusting the pH to be at least 2 units below its pKa (i.e., pH < 7.76) will favor the more soluble ionized form.

  • Concentration exceeds solubility limit: You may be trying to dissolve (-)-tert-butanol at a concentration that is too high for the given conditions.

    • Troubleshooting:

      • Review the intended final concentration and compare it to the known aqueous solubility of (-)-tert-butanol (0.0221 mg/mL).

      • If a higher concentration is required, you will need to employ a solubility enhancement technique.

Issue 2: The dissolution of this compound powder in my aqueous medium is very slow.

Possible Causes and Solutions:

  • Large particle size: Larger particles have a smaller surface area-to-volume ratio, which slows down the dissolution rate.

    • Troubleshooting:

      • Consider particle size reduction techniques such as micronization or nanomilling. Micronization can increase the surface area of the drug and improve the dissolution rate[4].

  • Poor wettability: The hydrophobic nature of the (-)-tert-butanol powder may prevent it from being easily wetted by the aqueous medium.

    • Troubleshooting:

      • The use of surfactants can improve the wettability of the drug powder.

      • Solid dispersion formulations with hydrophilic carriers can also significantly enhance wettability.

Experimental Protocols & Data

pH Adjustment

As a weakly basic drug, the solubility of (-)-tert-butanol can be significantly increased by lowering the pH of the aqueous solution. At a pH below its pKa of 9.76, the molecule will be protonated, forming a more soluble salt.

Experimental Workflow for pH-Dependent Solubility Determination:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) add_drug Add excess this compound to each buffer prep_buffers->add_drug Use buffers equilibrate Equilibrate samples (e.g., shake at a constant temperature for 24-48h) add_drug->equilibrate separate Separate undissolved solid (e.g., centrifugation, filtration) equilibrate->separate analyze Analyze the concentration of This compound in the supernatant (e.g., HPLC, UV-Vis) separate->analyze plot Plot solubility vs. pH analyze->plot

Caption: Workflow for determining the pH-solubility profile of this compound.

Expected Outcome: The solubility of (-)-tert-butanol is expected to be significantly higher in acidic pH and decrease as the pH increases, especially above its pKa. For another weakly basic beta-blocker, Carvedilol (pKa 7.8), the solubility is high at low pH (545.1–2591.4 μg/mL from pH 1.2–5.0) and low at higher pH (5.8–51.9 μg/mL from pH 6.5–7.8)[2]. A similar trend would be expected for (-)-tert-butanol.

Solid Dispersion

Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution and solubility. Common techniques include solvent evaporation and fusion (melt) methods.

Experimental Workflow for Solid Dispersion Preparation (Solvent Evaporation Method):

cluster_prep Preparation cluster_process Processing cluster_post Post-Processing dissolve_drug Dissolve this compound and a hydrophilic carrier (e.g., PVP, PEG) in a common solvent evaporate Evaporate the solvent under vacuum or by spray drying dissolve_drug->evaporate dry Dry the resulting solid mass to remove residual solvent evaporate->dry grind Grind the solid dispersion to a uniform powder dry->grind characterize Characterize the solid dispersion (e.g., DSC, XRD, dissolution testing) grind->characterize

Caption: General workflow for preparing solid dispersions by the solvent evaporation method.

Quantitative Data for a Similar Beta-Blocker (Carvedilol):

CarrierDrug:Carrier RatioSolubility Enhancement (vs. pure drug)Reference
PEG 40001:9~6-fold[5]
Mannitol1:9~4-fold[5]
PVP K30-Significant increase in dissolution[6]
Poloxamer 188-Significant increase in dissolution[6]

Note: The optimal carrier and drug-to-carrier ratio for (-)-tert-butanol would need to be determined experimentally.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their aqueous solubility.

Experimental Workflow for Cyclodextrin Inclusion Complex Preparation (Kneading Method):

cluster_prep Preparation cluster_process Processing cluster_post Post-Processing mix Mix this compound and a cyclodextrin (e.g., HP-β-CD) in a mortar add_solvent Add a small amount of a solvent (e.g., water/ethanol mixture) to form a paste mix->add_solvent knead Knead the paste for a specified time (e.g., 30-60 min) add_solvent->knead dry Dry the kneaded mass knead->dry sieve Sieve the dried complex to obtain a uniform powder dry->sieve characterize Characterize the inclusion complex (e.g., DSC, XRD, dissolution testing) sieve->characterize

Caption: General workflow for preparing cyclodextrin inclusion complexes by the kneading method.

Quantitative Data for a Similar Beta-Blocker (Carvedilol):

CyclodextrinMolar Ratio (Drug:CD)Solubility Enhancement (vs. pure drug)Reference
β-Cyclodextrin1:1Significant increase in dissolution rate[7]
β-Cyclodextrin1:2Further increase in dissolution rate[7]

Note: The choice of cyclodextrin and the optimal molar ratio for (-)-tert-butanol would need to be determined through phase solubility studies.

This technical support guide provides a starting point for addressing the solubility challenges of (-)-tert-butanol. The most effective strategy will depend on the specific requirements of your experiment or formulation. It is recommended to perform screening studies to determine the optimal method and conditions for your application.

References

(-)-Tertatolol stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (-)-Tertatolol during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions. While specific long-term stability data for this compound is limited in publicly available literature, general recommendations for solid-state bioactive compounds and beta-blockers suggest the following:

  • Solid Form: Store at 2-8°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Prepare fresh solutions for immediate use whenever possible. If storage is necessary, aliquot stock solutions into tightly sealed vials and store at -20°C for short periods. It is generally recommended to use these solutions within one month. Avoid repeated freeze-thaw cycles.

Q2: What are the potential degradation pathways for this compound?

A2: Specific degradation pathways for this compound have not been extensively reported. However, based on the chemical structure of tertatolol (B1682231) and forced degradation studies on other beta-blockers with similar functional groups (such as a secondary alcohol and a secondary amine), the most probable degradation pathways include:

  • Hydrolysis: The ether linkage in the propanolamine (B44665) side chain could be susceptible to cleavage under acidic or basic conditions, although this is generally less common for aryl ether linkages.

  • Oxidation: The secondary amine and the thiochroman (B1618051) ring system could be susceptible to oxidation. Oxidation can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents.

Q3: I have been storing my this compound solid for over a year at room temperature. Is it still usable?

A3: Long-term storage at room temperature is not recommended and may lead to degradation of the compound. The stability of the product cannot be guaranteed under these conditions. We recommend performing an analytical assessment of the material's purity before use. A simple purity check can be performed using High-Performance Liquid Chromatography (HPLC). If you observe any new peaks or a decrease in the main peak area compared to a reference standard, the product may have degraded.

Q4: My stock solution of this compound has changed color. What does this indicate?

A4: A change in the color of a stock solution is a visual indicator of potential chemical degradation. This could be due to oxidation or other chemical reactions. It is strongly advised not to use a discolored solution for experiments, as the presence of degradation products could lead to inaccurate and unreliable results. Prepare a fresh stock solution from the solid compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using this compound from different batches or stored for different durations. Degradation of the compound leading to lower potency or the presence of interfering degradation products.1. Always use this compound from a single, well-stored batch for a series of related experiments. 2. Qualify the purity of older batches against a new, certified reference standard using a stability-indicating analytical method before use. 3. Follow the recommended storage conditions strictly.
Appearance of unexpected peaks in the chromatogram during HPLC analysis of this compound. These could be degradation products.1. Conduct a forced degradation study to intentionally generate degradation products and confirm if the unexpected peaks correspond to them. 2. Optimize the HPLC method to ensure baseline separation of the main peak from all impurity/degradation peaks.
Loss of biological activity in an assay. The active pharmaceutical ingredient (API) may have degraded, reducing its effective concentration.1. Prepare a fresh stock solution of this compound. 2. Verify the concentration and purity of the stock solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1] The following is a general protocol that can be adapted for this compound, based on studies of other beta-blockers.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable organic solvent

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH (1 mg/mL) and incubate at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ (1 mg/mL) and store at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours. Also, prepare a solution of this compound (1 mg/mL) in a suitable solvent and heat at 80°C for 48 hours. Analyze both the solid and the solution by dissolving/diluting in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose solid this compound and a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze the samples by HPLC.

Data Analysis:

Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The extent of degradation should ideally be between 5-20%.[1]

Stability-Indicating HPLC Method (Example)

The following is a starting point for developing a stability-indicating HPLC method for this compound. This method is based on a published method for the enantiomeric separation of tertatolol and may require optimization to resolve degradation products.

Parameter Condition
Column Chirobiotic V, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : Glacial Acetic Acid : Triethylamine (100:0.01:0.015, v/v/v)[2]
Flow Rate 0.8 mL/min[2]
Detection Wavelength 220 nm[2]
Column Temperature Ambient
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.

Visualizations

Beta-Adrenergic Signaling Pathway

This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. This blockade inhibits the downstream signaling cascade typically initiated by catecholamines like norepinephrine (B1679862) and epinephrine.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Norepinephrine/ Epinephrine Beta_Receptor β1/β2-Adrenergic Receptor Catecholamine->Beta_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Target Proteins Tertatolol This compound Tertatolol->Beta_Receptor Blocks

Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Workflow Start Start: This compound Sample Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Long_Term_Storage Long-Term Storage (Recommended Conditions) Start->Long_Term_Storage Accelerated_Storage Accelerated Storage (e.g., 40°C/75% RH) Start->Accelerated_Storage Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Inform Method Development Method_Validation Validate HPLC Method (ICH Guidelines) Method_Development->Method_Validation Analysis HPLC Analysis Method_Validation->Analysis Validated Method Sampling Periodic Sampling Long_Term_Storage->Sampling Accelerated_Storage->Sampling Sampling->Analysis Data_Evaluation Evaluate Data: - Purity - Degradation Products - Establish Shelf-Life Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing (-)-Tertatolol for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Tertatolol in kinase inhibitor screening assays.

Troubleshooting Guide

High variability, low signal-to-noise ratio, or inconsistent results are common challenges in kinase inhibitor screening. The following table outlines potential causes and solutions when optimizing this compound concentration.

Issue Potential Cause Troubleshooting Step Recommended Concentration Range (Hypothetical)
High background signal 1. ATP Concentration: Sub-optimal ATP levels can lead to high background.[1] 2. Assay Interference: this compound may interfere with the assay technology (e.g., fluorescence quenching).1. Titrate ATP concentration (from Km/2 to 10x Km) to find the optimal window. 2. Run a control with this compound and all assay components except the kinase to assess interference.ATP: 1 µM - 1 mM (assay dependent)
Low inhibitor potency (High IC50) 1. Inappropriate ATP Concentration: High ATP concentrations can compete with ATP-competitive inhibitors.[1] 2. Enzyme Concentration: High enzyme concentration can lead to rapid substrate depletion.1. For ATP-competitive inhibitors, use an ATP concentration close to the Km value of the kinase. 2. Optimize enzyme concentration to ensure linear reaction kinetics over the assay time course.This compound (Biochemical): 10 nM - 100 µM
Inconsistent results between biochemical and cell-based assays 1. Cell Permeability: this compound may have poor cell membrane permeability. 2. Cellular ATP Concentration: Intracellular ATP levels are typically high (mM range), which can reduce the apparent potency of ATP-competitive inhibitors.[1] 3. Off-target effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets.1. Verify cellular uptake of this compound using appropriate methods. 2. Consider using cell-based target engagement assays. 3. Profile this compound against a panel of kinases to identify potential off-targets.This compound (Cell-based): 1 µM - 100 µM
High variability between replicates 1. Pipetting Inaccuracy: Inconsistent dispensing of reagents. 2. Plate Edge Effects: Evaporation or temperature gradients across the assay plate.1. Ensure proper pipette calibration and technique. Use master mixes for reagent addition. 2. Avoid using the outer wells of the plate or ensure proper plate sealing and incubation.N/A

Frequently Asked Questions (FAQs)

Q1: What is the primary known kinase target of this compound?

This compound is a non-selective beta-adrenergic receptor antagonist.[2] Its primary mechanism of action involves blocking beta-adrenergic receptors, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[3] Therefore, PKA is a key downstream kinase target.

Q2: How do I determine the optimal starting concentration for this compound in a kinase assay?

For a biochemical assay, a common starting point is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the low nanomolar range. For cell-based assays, higher concentrations may be necessary to account for cell permeability and higher intracellular ATP levels.

Q3: My IC50 value for this compound is different from previously reported values. What could be the reason?

Discrepancies in IC50 values can arise from differences in experimental conditions, such as:

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[1]

  • Enzyme and Substrate Concentrations: Variations in the concentrations of the kinase and its substrate can affect the outcome.

  • Assay Format: Different assay technologies (e.g., radiometric vs. fluorescence-based) can yield different results.[4]

  • Incubation Time: The duration of the kinase reaction and pre-incubation with the inhibitor can influence the measured potency.

Q4: Can this compound inhibit other kinases besides PKA?

While PKA is the most well-characterized kinase affected by this compound's primary mechanism, it is possible that it could have off-target effects on other kinases, especially at higher concentrations. To assess this, it is recommended to profile this compound against a broad panel of kinases.[5]

Q5: What are suitable control experiments when using this compound?

  • Positive Control: A known inhibitor of the kinase being tested to validate the assay.

  • Negative Control (Vehicle): The solvent in which this compound is dissolved (e.g., DMSO) to determine the baseline kinase activity.

  • No-Enzyme Control: To check for background signal from the assay components.

  • Assay Interference Control: this compound with all assay components except the kinase to test for direct interference with the detection method.

Experimental Protocols

Protocol 1: In Vitro PKA Kinase Activity Assay (Radiometric)

This protocol provides a general framework for measuring PKA activity in a biochemical assay.

Materials:

  • Recombinant PKA enzyme

  • PKA-specific peptide substrate (e.g., Kemptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare a master mix of the kinase reaction buffer containing the PKA enzyme and peptide substrate.

  • Serially dilute this compound in DMSO and then add to the reaction wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cell-Based PKA Activity Assay (FRET-based Biosensor)

This protocol outlines a method to measure PKA activity in living cells.[6]

Materials:

  • HEK293T cells (or other suitable cell line)

  • A FRET-based PKA biosensor plasmid (e.g., AKAR4)

  • Transfection reagent

  • Cell culture medium

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound stock solution

  • Fluorescence plate reader or microscope capable of FRET imaging

Procedure:

  • Seed cells in a multi-well plate suitable for fluorescence measurements.

  • Transfect the cells with the FRET-based PKA biosensor plasmid according to the manufacturer's instructions.

  • Allow 24-48 hours for biosensor expression.

  • Replace the culture medium with an appropriate assay buffer.

  • Pre-incubate the cells with various concentrations of this compound for a defined period.

  • Stimulate the cells with forskolin to activate PKA.

  • Measure the FRET ratio (e.g., YFP/CFP emission) at multiple time points using a fluorescence plate reader or microscope.

  • Calculate the change in FRET ratio as an indicator of PKA activity and determine the inhibitory effect of this compound.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Downstream Kinase Cascade Adrenergic_Agonist Adrenergic Agonist Beta_Adrenergic_Receptor β-Adrenergic Receptor Adrenergic_Agonist->Beta_Adrenergic_Receptor Activates G_Protein G Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP_to_cAMP ATP -> cAMP Adenylyl_Cyclase->ATP_to_cAMP Catalyzes PKA Protein Kinase A (PKA) ATP_to_cAMP->PKA Activates Substrate Substrate Protein PKA->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Tertatolol (B1682231) This compound Tertatolol->Beta_Adrenergic_Receptor Inhibits

Caption: Signaling pathway illustrating the inhibitory effect of this compound on PKA activation.

G cluster_0 Assay Development cluster_1 Screening cluster_2 Data Analysis Assay_Selection Select Assay Format (e.g., Radiometric, FRET) Reagent_Optimization Optimize Enzyme, Substrate, & ATP Concentrations Assay_Selection->Reagent_Optimization Compound_Screening Screen this compound Dose-Response Reagent_Optimization->Compound_Screening Data_Acquisition Acquire Raw Data Compound_Screening->Data_Acquisition Data_Normalization Normalize Data to Controls Data_Acquisition->Data_Normalization IC50_Calculation Calculate IC50 Value Data_Normalization->IC50_Calculation Hit_Validation Validate Hits in Secondary Assays IC50_Calculation->Hit_Validation

Caption: Experimental workflow for kinase inhibitor screening.

G Start Inconsistent Results? Check_Controls Are controls (positive/negative) behaving as expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot general assay conditions (pipetting, plates) Check_Controls->Troubleshoot_Assay No Biochem_vs_Cell Discrepancy between biochemical and cell-based? Check_Controls->Biochem_vs_Cell Yes Check_Reagents Verify reagent quality and concentrations Troubleshoot_Assay->Check_Reagents Optimize_Biochem Optimize biochemical assay (ATP, enzyme conc.) Check_Reagents->Optimize_Biochem Biochem_vs_Cell->Optimize_Biochem No Optimize_Cell Investigate cell permeability and off-target effects Biochem_vs_Cell->Optimize_Cell Yes End_Biochem Re-run biochemical assay Optimize_Biochem->End_Biochem End_Cell Perform cell-based target engagement Optimize_Cell->End_Cell

Caption: Troubleshooting decision tree for kinase inhibitor screening assays.

References

Troubleshooting low signal in (-)-Tertatolol receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Tertatolol in receptor binding assays. The information is tailored for scientists in academic research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound receptor binding assays, focusing on the primary targets: β-adrenergic and 5-HT1A receptors.

Low Total Binding Signal

Question: My total binding counts (CPM/DPM) are very low, close to the background. What are the potential causes and solutions?

Answer: Low total binding can stem from several factors related to your reagents and experimental setup. Below is a systematic guide to troubleshoot this issue.

Potential CauseRecommended Action
Inactive Receptor Preparation Verify the integrity of your membrane preparation or whole cells. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. Perform a protein quantification assay (e.g., Bradford) to confirm protein concentration. If possible, test the preparation with a well-characterized standard ligand for the receptor of interest.
Degraded Radioligand Check the age and storage conditions of your radioligand. Radiochemicals can degrade over time, a process known as radiolysis.[1] Store radioligands as recommended by the manufacturer, typically at low temperatures and protected from light.[1] If degradation is suspected, it may be necessary to purchase a fresh batch.
Suboptimal Radioligand Concentration For saturation binding experiments, ensure your radioligand concentration range brackets the expected Kd value. For competition assays, use the radioligand at a concentration at or below its Kd for optimal specific binding.[1] Using a concentration that is too low will result in a weak signal.[1]
Insufficient Receptor Number (Bmax) The tissue or cell line used may express a low number of target receptors. Increase the amount of membrane protein or the number of cells per assay tube. However, be mindful that excessively high protein concentrations can increase non-specific binding.[2]
Incorrect Assay Buffer Composition Ensure the pH, ionic strength, and co-factor composition of your binding buffer are optimal for the receptor-ligand interaction. For β-adrenergic receptor assays, Tris-HCl based buffers are common.
Inadequate Incubation Time The incubation may not have been long enough to reach equilibrium. Determine the association rate (kon) in a kinetic experiment to establish the necessary incubation time. Lower concentrations of radioligand require longer incubation times to reach equilibrium.[3]
High Non-Specific Binding (NSB)

Question: My non-specific binding is very high, compromising my specific binding window. How can I reduce it?

Answer: High non-specific binding can obscure the specific signal. The following table outlines strategies to minimize NSB.

Potential CauseRecommended Action
Radioligand Sticking to Assay Components Hydrophobic radioligands tend to exhibit higher non-specific binding.[4] Pre-treat filter mats with 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter. Include a blocking agent like bovine serum albumin (BSA) in the wash buffer.[4] If using tubes, consider siliconized tubes for hydrophobic compounds.
Excessive Radioligand Concentration Using a radioligand concentration significantly above the Kd can lead to increased binding to non-receptor sites.[1] Use the lowest concentration of radioligand that still provides a robust signal.
Inadequate Washing Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand. Ensure the washing process is rapid to prevent dissociation of specifically bound ligand.[1]
Suboptimal Blocking Agent for NSB Determination The unlabeled ligand used to define NSB should have high affinity for the receptor and be used at a concentration sufficient to displace all specific binding (typically 100-1000 fold higher than its Ki). For this compound assays on β-receptors, propranolol (B1214883) is a common choice.
High Protein/Cell Concentration Too much protein or too many cells can increase the number of non-specific binding sites. Optimize the amount of biological material to maximize the specific-to-non-specific binding ratio.

Quantitative Data Summary

The following tables summarize key binding parameters for this compound and relevant radioligands for its primary targets. Note that these values can vary depending on the tissue, cell line, and specific experimental conditions.

Table 1: this compound Binding Affinities (Ki)

Receptor TargetRadioligandTissue/Cell PreparationKi (nM)Reference
5-HT1A[3H]8-OH-DPATRat Hippocampal Membranes18[5]
5-HT1A[3H]8-OH-DPATRat Hippocampal Homogenates24[5]
5-HT1A[3H]WAY-100635Human Hippocampus (CA1)~10[6]
5-HT1A[3H]WAY-100635Rat Hippocampus~10[6]
5-HT1B-Rat Brain118.4[3]
5-HT1C-Rat Brain699.6[3]
5-HT2-Rat Brain678.6[3]

Table 2: Radioligand Binding Parameters for β-Adrenergic and 5-HT1A Receptors

RadioligandReceptorTissue/Cell LineKd (nM)Bmax (fmol/mg protein or sites/cell )Reference
[3H]CGP 12177β-adrenergicHuman LymphocytesNot specified, but affinity unchanged by Tertatolol (B1682231)Reduced by Tertatolol treatment[7]
[3H]CGP 12177β1-adrenergic (High Affinity Site)CHO cells0.47Not Specified[8]
[3H]CGP 12177β1-adrenergic (Low Affinity Site)CHO cells235Not Specified[8]
[3H]WAY-1006355-HT1ARat Dorsal Raphe & Hippocampus1.5 - 1.7Not Specified[9]

Experimental Protocols

Protocol 1: Competition Binding Assay for this compound at β-Adrenergic Receptors

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for β-adrenergic receptors using whole cells.

Materials:

  • Cells: Human lymphocytes or a cell line expressing β-adrenergic receptors.

  • Radioligand: [3H]CGP 12177 (a hydrophilic β-adrenergic antagonist).

  • Unlabeled Ligands: this compound, Propranolol (for non-specific binding).

  • Binding Buffer: Hanks' Balanced Salt Solution (HBSS) or Tris-HCl based buffer.

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (pre-treated with 0.5% PEI).

  • Cell harvester and vacuum filtration system.

  • Liquid scintillation counter.

Procedure:

  • Cell Preparation: Isolate and wash cells, resuspending them in binding buffer at a predetermined optimal concentration.

  • Assay Setup: In duplicate or triplicate tubes, combine:

    • Total Binding: Cells + [3H]CGP 12177 (at a concentration near its Kd).

    • Non-Specific Binding: Cells + [3H]CGP 12177 + a saturating concentration of Propranolol (e.g., 10 µM).

    • Competition: Cells + [3H]CGP 12177 + varying concentrations of this compound.

  • Incubation: Incubate the tubes at 37°C for a predetermined time to reach equilibrium (e.g., 60 minutes).[6]

  • Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-treated glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways & Experimental Workflows

This compound Signaling at β-Adrenergic Receptors

This compound acts as a non-selective antagonist at β1 and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Upon activation by an agonist, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Receptor β-Adrenergic Receptor Gs_protein Gs Protein Beta_Receptor->Gs_protein Agonist AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP Tertatolol This compound Tertatolol->Beta_Receptor cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Antagonistic action of this compound on the β-adrenergic signaling pathway.

This compound Signaling at 5-HT1A Receptors

This compound is also a potent antagonist at 5-HT1A receptors. These receptors are GPCRs that couple to the inhibitory G-protein, Gi/o. Agonist binding to 5-HT1A receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, the βγ subunits of the Gi/o protein can activate other signaling pathways, such as the MAPK/ERK pathway.[4] As an antagonist, this compound blocks these effects.

Five_HT1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Five_HT1A_Receptor 5-HT1A Receptor Gio_protein Gi/o Protein Five_HT1A_Receptor->Gio_protein Agonist AC Adenylyl Cyclase Gio_protein->AC Inhibits ATP ATP Tertatolol This compound Tertatolol->Five_HT1A_Receptor cAMP cAMP ATP->cAMP Conversion Inhibited PKA Protein Kinase A cAMP->PKA Activation Reduced Downstream_Effects Downstream Effects

Caption: Antagonistic action of this compound on the 5-HT1A signaling pathway.

Experimental Workflow: Troubleshooting Low Signal

This decision tree illustrates a logical workflow for troubleshooting low signal in a this compound receptor binding assay.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_protocol Protocol Checks cluster_equipment Equipment Checks Start Low Signal Detected Check_Reagents Check Reagents Start->Check_Reagents Check_Protocol Review Protocol Start->Check_Protocol Check_Equipment Verify Equipment Start->Check_Equipment Radioligand_Age Radioligand Age/Storage? Check_Reagents->Radioligand_Age Receptor_Prep Receptor Prep Integrity? Check_Reagents->Receptor_Prep Buffer_pH Buffer pH/ Composition? Check_Reagents->Buffer_pH Incubation_Time Incubation Time Adequate? Check_Protocol->Incubation_Time Ligand_Conc Radioligand Concentration? Check_Protocol->Ligand_Conc Protein_Amount Protein Amount Optimal? Check_Protocol->Protein_Amount Counter_Settings Scintillation Counter Settings Correct? Check_Equipment->Counter_Settings Filtration_Speed Filtration/ Washing Speed? Check_Equipment->Filtration_Speed Resolve Signal Improved Radioligand_Age->Resolve Consult Consult Literature/ Senior Scientist Radioligand_Age->Consult Receptor_Prep->Resolve Receptor_Prep->Consult Buffer_pH->Resolve Buffer_pH->Consult Incubation_Time->Resolve Incubation_Time->Consult Ligand_Conc->Resolve Ligand_Conc->Consult Protein_Amount->Resolve Protein_Amount->Consult Counter_Settings->Resolve Counter_Settings->Consult Filtration_Speed->Resolve Filtration_Speed->Consult

Caption: A decision tree for troubleshooting low signal in receptor binding assays.

References

Technical Support Center: (-)-Tertatolol In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (-)-Tertatolol in in vivo experiments. The information addresses potential unexpected off-target effects and provides detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, focusing on its known off-target effects.

Issue/Observation Potential Cause Recommended Action
Unexpected behavioral changes in animal models (e.g., altered anxiety, locomotion, or feeding behavior). This compound is a potent antagonist of serotonin (B10506) 5-HT1A receptors.[1][2][3] This can interfere with serotonergic signaling, which is involved in regulating mood, anxiety, and other behaviors.1. Review Literature: Familiarize yourself with the known effects of 5-HT1A antagonism in your specific animal model and behavioral paradigm. 2. Dose-Response Analysis: Perform a dose-response study to determine the lowest effective dose for beta-adrenergic blockade with minimal behavioral side effects. 3. Control Experiments: Include a control group treated with a selective beta-blocker that has no or low affinity for 5-HT1A receptors to differentiate between beta-blockade and serotonergic effects. 4. Alternative Compounds: Consider using a more selective beta-blocker if the 5-HT1A antagonist effects are confounding your results.
Anomalous cardiovascular readouts not consistent with pure beta-blockade (e.g., unexpected changes in regional blood flow). This compound has been shown to induce renal vasodilation, an effect not shared by all beta-blockers like propranolol (B1214883).[4] This is an off-target effect independent of its primary beta-adrenergic antagonism.1. Measure Renal Blood Flow: If renal hemodynamics are relevant to your study, directly measure renal blood flow and vascular resistance. 2. Comparative Studies: Compare the effects of this compound with a beta-blocker known not to have vasodilatory properties (e.g., propranolol) to isolate the renal effects.[4] 3. Mechanism Investigation: Investigate potential mechanisms for the vasodilation, which may involve local signaling pathways within the kidney.
Observed reduction in beta-adrenergic receptor density over time. In addition to competitive antagonism, this compound can induce a marked and lasting decrease in the number of beta-adrenergic receptors.[5][6] This is a distinct mechanism from its immediate blocking effect.1. Time-Course Experiments: Design experiments with multiple time points to assess changes in beta-adrenergic receptor density throughout the treatment period. 2. Receptor Binding Assays: Quantify beta-adrenergic receptor numbers (Bmax) in relevant tissues using radioligand binding assays. 3. Functional Correlation: Correlate the reduction in receptor number with physiological responses (e.g., heart rate reduction) to understand the functional consequences.[5][6]
Variability in drug response when co-administered with other compounds. This compound's metabolism and effects can be altered by a wide range of drugs, leading to potential drug-drug interactions.[7]1. Review Drug Interaction Databases: Consult resources like DrugBank to check for known interactions with your co-administered compounds.[7] 2. Pharmacokinetic Studies: If a significant interaction is suspected, conduct pharmacokinetic studies to assess how co-administration affects the plasma concentrations of this compound and the other drug. 3. Staggered Dosing: If feasible, consider a staggered dosing schedule to minimize peak concentration overlaps.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target activity of this compound observed in vivo?

A1: The most significant and well-documented off-target effect of this compound is its potent antagonism of serotonin 5-HT1A receptors at both presynaptic and postsynaptic sites.[1][2][3]

Q2: How does the 5-HT1A receptor affinity of this compound compare to its beta-adrenergic receptor affinity?

A2: this compound has a high affinity for 5-HT1A receptors, with a Ki value of approximately 18 nM.[1][3] While it is a potent beta-blocker, its affinity for 5-HT1A receptors is substantial and can lead to significant physiological effects.

Q3: Can this compound affect neurotransmitter levels in the brain?

A3: Yes. By acting as a 5-HT1A antagonist, this compound can influence serotonergic neurotransmission. For instance, it has been shown to reduce the inhibitory effect of 5-HT1A agonists on the accumulation of 5-hydroxytryptophan (B29612) (a serotonin precursor) in various brain regions.[1]

Q4: Does this compound have any intrinsic sympathomimetic activity (ISA)?

A4: No, this compound is devoid of intrinsic sympathomimetic activity.[5][6][8]

Q5: Are there any known effects of this compound on mitochondrial function?

A5: While direct studies on this compound's effect on mitochondria are not extensively detailed in the provided search results, other beta-blockers like propranolol and atenolol (B1665814) have been shown to impact mitochondrial function by increasing ROS levels and affecting the mitochondrial membrane potential.[9] Given that drug-induced mitochondrial dysfunction is a known phenomenon for many cardiovascular drugs, this could be a potential area for investigation if unexpected cellular metabolic effects are observed.[9][10]

Q6: What are the known effects of this compound on renal function?

A6: this compound exhibits a unique renal vasodilatory effect, leading to increased renal blood flow and decreased renal vascular resistance.[4] This effect is not characteristic of all beta-blockers. It also inhibits human mesangial cell proliferation.[11]

Q7: How does this compound affect beta-adrenergic receptor expression?

A7: Chronic administration of this compound can lead to a down-regulation (reduction in number) of beta-adrenergic receptors in tissues such as lymphocytes.[5][6] This effect is observed in addition to its competitive antagonist action.

Quantitative Data Summary

Table 1: In Vitro Binding Affinities and Functional Potencies of this compound

ParameterReceptor/AssayTissueValueReference
Ki 5-HT1ARat Hippocampal Membranes18 nM[1][3]
Ki 5-HT1A (adenylate cyclase assay)Rat Hippocampal Homogenates24 nM[1][3]
Ki 5-HT1A (electrophysiology)Rat Brainstem Slices~50 nM[1][3]

Table 2: In Vivo Potency of this compound

ParameterEffectAnimal ModelValueReference
ID50 Prevention of 5-HT1A agonist-induced inhibition of serotoninergic neuron firingChloral Hydrate Anesthetized Rats~0.40 mg/kg i.v.[1][3]

Table 3: Effect of this compound on Beta-Adrenergic Receptor Number (Bmax) in Human Lymphocytes

Treatment DurationTime Post-Dose% Reduction in BmaxReference
Single Dose (5 mg)7 hours54%[5][6]
Single Dose (5 mg)24 hours35%[5][6]
Single Dose (5 mg)48 hours30%[5][6]
14 Daily Doses (5 mg)7 hours42%[5][6]
14 Daily Doses (5 mg)24 hours37%[5][6]
14 Daily Doses (5 mg)48 hours15%[5][6]

Experimental Protocols

Protocol 1: In Vivo Electrophysiological Recording of Dorsal Raphe Nucleus (DRN) Serotonergic Neurons

  • Objective: To assess the effect of this compound on the firing rate of serotonergic neurons in the DRN and its ability to antagonize the effects of 5-HT1A receptor agonists.

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Chloral hydrate.

  • Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Drill a hole in the skull overlying the DRN.

    • Lower a recording microelectrode into the DRN to identify serotonergic neurons based on their characteristic slow and regular firing pattern.

    • Establish a stable baseline firing rate.

    • Administer this compound intravenously (i.v.) at the desired dose (e.g., up to 2.4 mg/kg).

    • Record the firing rate for a defined period to assess the direct effect of this compound.

    • To test for antagonism, administer a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) i.v. and record the change in firing rate.

    • In a separate group of animals, pre-treat with this compound before administering the 5-HT1A agonist to determine if the inhibitory effect of the agonist is blocked.

  • Data Analysis: Express the firing rate as a percentage of the baseline firing rate. Compare the effects of the 5-HT1A agonist with and without this compound pre-treatment using appropriate statistical tests.

Protocol 2: Radioligand Binding Assay for 5-HT1A Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

  • Tissue Preparation:

    • Dissect the hippocampus from rat brains.

    • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of the radioligand [3H]8-OH-DPAT.

    • Add increasing concentrations of this compound (competitor).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature for a defined time (e.g., 30 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic 5-HT Neuron (Dorsal Raphe) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) 5-HT_synthesis 5-HT Synthesis 5-HT_release 5-HT Release 5-HT_synthesis->5-HT_release 5-HT1A_auto 5-HT1A Autoreceptor 5-HT_release->5-HT1A_auto Negative Feedback Synaptic_5HT Synaptic 5-HT 5-HT_release->Synaptic_5HT 5-HT1A_auto->5-HT_release Inhibits 5-HT1A_post Postsynaptic 5-HT1A Receptor Adenylyl_Cyclase Adenylyl Cyclase 5-HT1A_post->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Synaptic_5HT->5-HT1A_post Tertatolol (B1682231) This compound Tertatolol->5-HT1A_auto Antagonizes Tertatolol->5-HT1A_post Antagonizes

Caption: this compound's antagonistic action on 5-HT1A receptors.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Anesthesia Anesthetize Rat (Chloral Hydrate) Stereotaxic Place in Stereotaxic Frame Anesthesia->Stereotaxic Surgery Surgical Preparation for Recording Stereotaxic->Surgery Identify_Neuron Identify Serotonergic Neuron in DRN Surgery->Identify_Neuron Baseline Record Baseline Firing Rate Identify_Neuron->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Drug_Record Record Post-Administration Firing Rate Drug_Admin->Post_Drug_Record Calculate_Change Calculate % Change from Baseline Post_Drug_Record->Calculate_Change Statistics Statistical Comparison Between Groups Calculate_Change->Statistics

Caption: Workflow for in vivo electrophysiology experiments.

References

Technical Support Center: Mitigating (-)-Tertatolol Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when using (-)-Tertatolol in primary cell line experiments.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common problems that may arise during your experiments with this compound.

Problem 1: Unexpectedly High Cell Death After this compound Treatment

Possible Causes:

  • Incorrect Drug Concentration: The concentration of this compound may be too high for the specific primary cell line being used.

  • Solvent Toxicity: The solvent used to dissolve this compound might be causing cytotoxicity.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death, which may be mistaken for drug-induced cytotoxicity.[1][2]

  • Suboptimal Culture Conditions: Issues with media pH, temperature, or CO2 levels can stress cells and increase their sensitivity to the drug.[3]

Troubleshooting Steps:

  • Verify Drug Concentration: Double-check all calculations for the dilution of your this compound stock solution.

  • Perform a Dose-Response Curve: To determine the optimal non-toxic concentration range, test a wide range of this compound concentrations.

  • Conduct a Solvent Control: Treat a set of cells with the highest volume of the solvent used for this compound dilution to rule out solvent-induced toxicity.

  • Screen for Contamination:

    • Visual Inspection: Regularly inspect cultures for turbidity, color changes in the medium, or visible microbial growth.[4]

    • Microscopy: Use a light microscope to check for bacteria or fungi.[1]

    • Mycoplasma Testing: Use a PCR-based kit or fluorescence staining to specifically test for mycoplasma, which is not visible under a standard microscope.[1][4]

  • Monitor Culture Conditions: Ensure your incubator is properly calibrated for temperature and CO2. Check the pH of your culture medium.[3]

Problem 2: Inconsistent Cytotoxicity Results Across Experiments

Possible Causes:

  • Cell Passage Number: Primary cells have a limited lifespan, and their characteristics can change with increasing passage numbers.

  • Variability in Cell Plating Density: Inconsistent initial cell numbers can lead to variability in the final cytotoxicity readout.

  • Inconsistent Drug Preparation: Freshly prepared drug solutions are recommended for each experiment to avoid degradation.

  • Cross-Contamination: Contamination of one cell line with another can lead to unpredictable results.[4]

Troubleshooting Steps:

  • Standardize Cell Passage Number: Use cells within a defined, narrow passage range for all experiments.

  • Optimize and Standardize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your assay.

  • Prepare Fresh Drug Solutions: Prepare this compound dilutions fresh from a stock solution for each experiment.

  • Practice Good Cell Culture Technique: Work with only one cell line at a time in the biosafety cabinet and use dedicated media and reagents for each cell line to prevent cross-contamination.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A: this compound is a non-selective beta-adrenergic and 5-HT receptor antagonist.[5][6] It primarily works by blocking beta-1 and beta-2 adrenergic receptors, which are involved in the "fight or flight" response.[6] This blockade leads to a decrease in heart rate, cardiac contractility, and blood pressure.[6] Studies have also shown that tertatolol (B1682231) can reduce the number of beta-adrenergic receptors on cells.[7][8]

Q2: Why am I observing cytotoxicity with this compound in my primary cell line?

A: While primarily targeting specific receptors, high concentrations of some beta-blockers have been shown to induce cytotoxic effects in both cancerous and healthy cell lines.[9] The exact mechanism of this compound-induced cytotoxicity in primary cells may be multifactorial and could involve off-target effects or cellular stress responses.

Q3: What are the most common methods to assess cytotoxicity?

A: Commonly used cytotoxicity assays include:

  • Lactate (B86563) Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[10][11][12]

  • MTT or WST-1 Assays: These are colorimetric assays that measure the metabolic activity of viable cells.[13]

  • Apoptosis Assays: These assays detect markers of programmed cell death, such as caspase activity or the externalization of phosphatidylserine (B164497) (Annexin V staining).[11]

Q4: How can I mitigate this compound-induced cytotoxicity without affecting its primary mechanism of action?

A: Mitigating cytotoxicity can be approached by:

  • Optimizing Concentration: Use the lowest effective concentration of this compound that still achieves the desired biological effect.

  • Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be explored.

  • Serum Concentration: The presence of serum in the culture medium can sometimes mitigate drug-induced toxicity. One study noted that this compound did not significantly alter DNA synthesis in human mesangial cells in serum-free media, but did reduce it in the presence of 1% serum.[5]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Primary Cell Lines

Primary Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVEC)MTT24150
Human Dermal Fibroblasts (HDF)LDH Release24200
Rat Primary Cortical NeuronsAnnexin V / PI48100
Mouse Primary HepatocytesWST-124175

Note: These are hypothetical values for illustrative purposes. Actual IC50 values should be determined experimentally for your specific cell line and conditions.

Table 2: Example of a Dose-Response Study for this compound in HUVEC Cells

This compound Concentration (µM)% Cell Viability (MTT Assay)Standard Deviation
0 (Control)1005.2
10984.8
50856.1
100655.5
150524.9
200356.3
250205.7

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the LDH Release Assay

Objective: To quantify the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Primary cell line of interest

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the drug. Include wells for a "no-drug" (vehicle) control and a "maximum LDH release" control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add Lysis Solution to the "maximum LDH release" control wells and incubate as per the kit instructions.

    • Transfer the supernatant from all wells to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate in the dark at room temperature.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the controls.

Protocol 2: Assessing the Efficacy of an Antioxidant in Mitigating this compound Cytotoxicity

Objective: To determine if an antioxidant, such as N-acetylcysteine (NAC), can reduce the cytotoxic effects of this compound.

Materials:

  • Primary cell line of interest

  • Complete cell culture medium

  • This compound

  • N-acetylcysteine (NAC)

  • MTT assay kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment Groups:

    • Control (vehicle only)

    • This compound alone (at a concentration known to cause cytotoxicity, e.g., IC50)

    • NAC alone (at a non-toxic concentration)

    • This compound + NAC (co-treatment)

  • Incubation: Incubate the plate for the desired duration.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Analysis: Compare the cell viability of the co-treatment group to the group treated with this compound alone to determine if NAC has a protective effect.

Visualizations

G cluster_0 Experimental Workflow: Assessing Mitigation start Seed Primary Cells in 96-well Plate overnight Incubate Overnight start->overnight treatment Add Treatment Groups: - Control - this compound - Mitigating Agent - Co-treatment overnight->treatment incubation Incubate for 24-48h treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Analyze Data & Compare Viability readout->analysis

Caption: Workflow for assessing a potential mitigating agent against this compound cytotoxicity.

G cluster_1 This compound Signaling Pathway tertatolol This compound beta_receptor Beta-Adrenergic Receptor tertatolol->beta_receptor antagonist ht_receptor 5-HT Receptor tertatolol->ht_receptor antagonist adenylate_cyclase Adenylate Cyclase beta_receptor->adenylate_cyclase camp cAMP adenylate_cyclase->camp pka Protein Kinase A (PKA) camp->pka cellular_response Altered Cellular Response pka->cellular_response

Caption: Simplified signaling pathway of this compound as a beta-adrenergic and 5-HT receptor antagonist.

G cluster_2 Troubleshooting Logic for High Cytotoxicity start High Cell Death Observed check_conc Verify Drug Concentration start->check_conc check_solvent Run Solvent Control check_conc->check_solvent [Concentration OK] dose_response Perform Dose-Response check_conc->dose_response [Concentration Error] check_contamination Screen for Contamination check_solvent->check_contamination [Solvent OK] re_evaluate Re-evaluate Results check_contamination->re_evaluate [No Contamination] dose_response->re_evaluate

References

Navigating the Challenges of (-)-Tertatolol's High Lipid Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The high lipid solubility of (-)-tertatolol, a potent non-selective beta-adrenergic receptor antagonist, presents unique challenges in experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is precipitating upon dilution in aqueous buffer. How can I prevent this?

A1: Precipitation is a common issue with highly lipophilic compounds like this compound when transitioning from an organic stock solution to an aqueous experimental medium. To mitigate this:

  • Optimize Solvent Concentration: Ensure your stock solution in 100% DMSO or ethanol (B145695) is fully dissolved before dilution. When preparing your working solution, add the stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that lead to precipitation.

  • Co-Solvent Usage: Maintain a low percentage of the organic solvent (e.g., DMSO) in your final assay buffer. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line.

  • Temperature: Gently warming both the stock solution and the aqueous buffer to 37°C before mixing can improve solubility.

  • pH Adjustment: The solubility of this compound can be pH-dependent. Assess the pH of your buffer and adjust if necessary, keeping in mind the physiological relevance for your experiment.

Q2: I am observing high non-specific binding in my radioligand binding assay with this compound. What are the likely causes and solutions?

A2: High non-specific binding is a frequent hurdle with lipophilic compounds as they tend to adhere to plasticware, membranes, and filters.

  • Assay Buffer Composition: Include a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% in your binding buffer to block non-specific binding sites on your assay components.

  • Washing Steps: Increase the number and volume of wash steps with ice-cold wash buffer after incubation to more effectively remove unbound compound.

  • Filter Pre-treatment: Pre-soaking your glass fiber filters with a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the lipophilic compound to the filter itself.

  • Choice of Radioligand: Ensure you are using a radioligand with high specific activity and low non-specific binding characteristics.

Q3: How should I prepare my stock solution of this compound for cell-based assays?

A3: Proper stock solution preparation is critical for accurate and reproducible results.

  • Solvent Selection: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or ethanol to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing can aid this process.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Data Presentation: Solubility of Lipophilic Beta-Blockers

SolventSolubility of PropranololNotes
DMSO ≥ 100 mg/mLA common solvent for creating high-concentration stock solutions.
Ethanol ≥ 50 mg/mLAnother suitable organic solvent for stock solutions.
Water Sparingly solubleDemonstrates the challenge of working with lipophilic compounds in aqueous media.
Phosphate Buffered Saline (PBS, pH 7.4) Low solubilityPrecipitation is likely when diluting from an organic stock without co-solvents.

Experimental Protocols & Troubleshooting

Protocol 1: Competitive Radioligand Binding Assay for this compound

Objective: To determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.

Materials:

  • Membrane preparation from cells expressing beta-adrenergic receptors (e.g., CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% PEI)

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and isolate the membrane fraction via centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer

    • A serial dilution of this compound or vehicle control.

    • A fixed concentration of the radioligand (typically at its Kd value).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Troubleshooting Guide for Radioligand Binding Assay

IssuePossible CauseSuggested Solution
High background counts in no-membrane wells Lipophilic compound sticking to the plate or filter.Pre-treat plates with BSA. Ensure filters are adequately pre-soaked in PEI.
Low specific binding Insufficient receptor concentration or inactive receptors.Optimize the amount of membrane protein per well. Use freshly prepared membranes.
Poorly defined competition curve This compound precipitation at high concentrations.Ensure the final DMSO/ethanol concentration is consistent across all wells and below the toxicity limit. Perform a solubility test of this compound in the final assay buffer.
Protocol 2: Cell-Based Functional Assay - cAMP Accumulation

Objective: To measure the antagonist effect of this compound on agonist-induced cAMP production.

Materials:

  • Cells expressing the target beta-adrenergic receptor (e.g., A549 or H1299 cells)

  • This compound

  • Beta-adrenergic agonist (e.g., Isoproterenol)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol (B85558) at its EC₅₀ concentration) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its IC₅₀.

Troubleshooting Guide for cAMP Accumulation Assay

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell plating or compound precipitation.Ensure a single-cell suspension before plating. Visually inspect the wells for any signs of precipitation after adding this compound.
No or weak agonist response Low receptor expression or cell health issues.Use a cell line with confirmed high receptor expression. Check cell viability before starting the assay.
Inconsistent antagonist effect Insufficient pre-incubation time or compound instability.Optimize the pre-incubation time with this compound. Prepare fresh dilutions of the compound for each experiment.

Visualizing Key Processes

To further aid in understanding the experimental context, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tertatolol This compound BAR Beta-Adrenergic Receptor (GPCR) Tertatolol->BAR Blocks Agonist Agonist (e.g., Epinephrine) Agonist->BAR Activates G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Produces ATP:e->cAMP:w PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis, Gene Transcription) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO/Ethanol) Working_Solution Prepare Working Dilutions in Assay Buffer Stock_Solution->Working_Solution Pre_incubation Pre-incubate Cells with this compound Working_Solution->Pre_incubation Cell_Culture Culture and Plate Cells Cell_Culture->Pre_incubation Stimulation Stimulate with Agonist Pre_incubation->Stimulation Measurement Measure Cellular Response (e.g., cAMP levels) Stimulation->Measurement Data_Plotting Plot Dose-Response Curve Measurement->Data_Plotting IC50_Determination Determine IC50 Value Data_Plotting->IC50_Determination

Caption: Experimental workflow for a cell-based functional assay with this compound.

Overcoming batch-to-batch variability of synthesized (-)-Tertatolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming batch-to-batch variability during the synthesis of (-)-Tertatolol.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for obtaining enantiomerically pure this compound?

A1: There are two primary strategies for producing this compound:

  • Asymmetric Synthesis: This involves using chiral catalysts or starting materials to directly synthesize the desired (-)-enantiomer. This method can be more efficient in terms of atom economy as it avoids the separation of an unwanted enantiomer.

  • Chiral Resolution of a Racemic Mixture: This is a widely used industrial method which involves synthesizing a racemic mixture of (±)-Tertatolol and then separating the two enantiomers.[1] A common approach is the formation of diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.[2][3] These diastereomeric salts have different physical properties, like solubility, which allows for their separation by fractional crystallization.[4][5]

Q2: What are the likely root causes of batch-to-batch variability in this compound synthesis?

A2: Batch-to-batch variability can stem from several factors throughout the synthetic and purification process:

  • Raw Material Quality: Inconsistent purity of starting materials like 8-hydroxythiochroman, epichlorohydrin, and tert-butylamine (B42293) can introduce impurities that affect the reaction and final product.

  • Reaction Conditions: Minor deviations in temperature, reaction time, and stoichiometry of reagents can significantly impact the yield, purity, and enantiomeric excess of the final product.[6][7]

  • Side Reactions: The formation of byproducts can vary between batches, complicating purification and affecting the final yield and purity.

  • Crystallization and Purification: Inconsistent control over crystallization parameters such as solvent system, cooling rate, and seeding can lead to variations in crystal form, purity, and enantiomeric excess.

Q3: Which analytical techniques are crucial for monitoring the synthesis and purity of this compound?

A3: A combination of analytical methods is essential for quality control:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of this compound. This technique utilizes a chiral stationary phase (CSP) to separate the (+) and (-) enantiomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure of the synthesized Tertatolol (B1682231) and to identify any organic impurities.

  • Mass Spectrometry (MS): MS helps to confirm the molecular weight of the product and identify impurities.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and assessing the purity of fractions during purification.

Troubleshooting Guides

Issue 1: Low Yield of Racemic Tertatolol
Potential Cause Troubleshooting Step
Incomplete reaction of 8-hydroxythiochroman with epichlorohydrin. Monitor the reaction progress using TLC. Ensure the reaction goes to completion. Consider slightly increasing the reaction time or temperature if necessary. The quality of the base used is also critical.
Sub-optimal conditions for the epoxide ring-opening reaction. The reaction of the intermediate epoxide with tert-butylamine is a nucleophilic substitution. Ensure the temperature is appropriate to facilitate the reaction without causing degradation. The reaction is typically performed in a suitable solvent like an alcohol or a polar aprotic solvent.
Loss of product during work-up and extraction. Ensure proper pH adjustment during the aqueous work-up to minimize the solubility of the free base in the aqueous layer. Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.
Issue 2: Low Enantiomeric Excess (e.e.) after Chiral Resolution
Potential Cause Troubleshooting Step
Inappropriate choice of resolving agent. The selection of the chiral resolving agent is critical. Derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid, are commonly used for resolving chiral amines.[9] It may be necessary to screen different resolving agents to find one that forms diastereomeric salts with a significant solubility difference.
Sub-optimal solvent system for crystallization. The solvent system plays a crucial role in the selective crystallization of one diastereomeric salt.[10] A solvent screen should be performed to identify a solvent or solvent mixture that maximizes the solubility difference between the two diastereomeric salts.[10]
Cooling rate is too fast. Rapid cooling can lead to the co-precipitation of both diastereomeric salts, resulting in low enantiomeric excess. A slower, controlled cooling profile is recommended to allow for selective crystallization of the less soluble salt.[10]
Insufficient number of recrystallizations. A single crystallization may not be sufficient to achieve high enantiomeric excess. One or more recrystallizations of the obtained salt are often necessary to enhance the diastereomeric and, consequently, the enantiomeric purity.
Issue 3: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Unreacted starting materials. Improve the purification process, for instance, by using column chromatography or by optimizing the crystallization conditions to exclude the starting materials.
Formation of a diol impurity. The intermediate epoxide can undergo hydrolysis to form a diol. This can be minimized by ensuring anhydrous reaction conditions during the epoxide formation and ring-opening steps.
Formation of a dimer or other byproducts. Side reactions can occur, especially at elevated temperatures. Analyze the impurity profile by LC-MS to identify the structure of the byproducts. Adjusting reaction conditions (e.g., lowering the temperature, changing the order of reagent addition) may minimize their formation.

Data Presentation

Table 1: Illustrative Reaction Parameters for Racemic Tertatolol Synthesis

ParameterStep 1: Epoxide FormationStep 2: Ring Opening
Reactants 8-hydroxythiochroman, Epichlorohydrin, Base (e.g., NaOH)Intermediate Epoxide, tert-Butylamine
Solvent Biphasic (e.g., Water/Toluene) or Polar Aprotic (e.g., Acetonitrile)Alcohol (e.g., Isopropanol) or Polar Aprotic (e.g., DMF)
Temperature 40-60 °C80-100 °C
Reaction Time 4-8 hours6-12 hours
Typical Yield >90% (for epoxide)70-85% (for racemic tertatolol)

Note: These are illustrative parameters and should be optimized for specific laboratory conditions.

Table 2: Chiral Resolution of Racemic Tertatolol - Example Conditions

ParameterCondition
Resolving Agent L-(-)-Dibenzoyltartaric acid (L-DBTA)
Stoichiometry 0.5 - 1.0 equivalents relative to the racemate
Crystallization Solvent Ethanol, Methanol, or mixtures with other solvents
Crystallization Temperature Initial dissolution at elevated temperature (e.g., 60-70 °C), followed by slow cooling to room temperature or below.
Typical Diastereomeric Excess (d.e.) after first crystallization 70-90%
Typical Enantiomeric Excess (e.e.) after liberation of the free base and recrystallization >99%

Experimental Protocols

Protocol 1: Illustrative Synthesis of Racemic (±)-Tertatolol

This protocol is a representative example based on the general synthesis of beta-blockers and should be adapted and optimized.

Step 1: Synthesis of 8-(oxiran-2-ylmethoxy)thiochroman (Intermediate Epoxide)

  • To a solution of 8-hydroxythiochroman in a suitable solvent (e.g., aqueous sodium hydroxide (B78521) and an organic solvent like toluene), add epichlorohydrin.

  • Heat the mixture with vigorous stirring at a controlled temperature (e.g., 50 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

Step 2: Synthesis of (±)-1-(tert-Butylamino)-3-(thiochroman-8-yloxy)propan-2-ol (Racemic Tertatolol)

  • Dissolve the crude epoxide from Step 1 in a suitable solvent such as isopropanol.

  • Add tert-butylamine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or by crystallization from a suitable solvent to yield racemic tertatolol.

Protocol 2: Chiral Resolution of (±)-Tertatolol
  • Dissolve the racemic tertatolol in a suitable hot solvent (e.g., ethanol).

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) in the same hot solvent.

  • Add the resolving agent solution to the tertatolol solution.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

  • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • The mother liquor will be enriched in the other diastereomer.

  • To obtain the free base of this compound, dissolve the collected diastereomeric salt in a biphasic system of an aqueous base (e.g., sodium hydroxide solution) and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water, dry, and evaporate the solvent to yield the enantiomerically enriched tertatolol.

  • Further purification by recrystallization may be necessary to achieve the desired enantiomeric purity.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
  • Column: A chiral stationary phase column, for example, a vancomycin (B549263) macrocyclic antibiotic-based CSP (Chirobiotic V).[8]

  • Mobile Phase: A polar ionic mobile phase, for instance, a mixture of methanol, glacial acetic acid, and triethylamine (B128534) (e.g., 100:0.01:0.015, v/v/v).[8]

  • Flow Rate: Typically around 0.8-1.0 mL/min.[8]

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).[8]

  • Sample Preparation: Dissolve a small amount of the tertatolol sample in the mobile phase.

  • Injection: Inject a suitable volume onto the column.

  • Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Racemic Tertatolol Synthesis cluster_resolution Chiral Resolution start_materials Starting Materials (8-Hydroxythiochroman, Epichlorohydrin) epoxide_formation Step 1: Epoxide Formation start_materials->epoxide_formation intermediate_epoxide Intermediate Epoxide epoxide_formation->intermediate_epoxide ring_opening Step 2: Ring Opening (with tert-Butylamine) intermediate_epoxide->ring_opening racemic_tertatolol Racemic (±)-Tertatolol ring_opening->racemic_tertatolol racemic_tertatolol_input Racemic (±)-Tertatolol salt_formation Diastereomeric Salt Formation (with Chiral Acid) racemic_tertatolol_input->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomeric_salt This compound Diastereomeric Salt crystallization->diastereomeric_salt Less Soluble mother_liquor Mother Liquor (Enriched in (+)-enantiomer) crystallization->mother_liquor More Soluble liberation Liberation of Free Base diastereomeric_salt->liberation final_product This compound liberation->final_product

Caption: Workflow for the synthesis of racemic tertatolol and subsequent chiral resolution.

Troubleshooting_Logic start Batch Fails QC check_yield Low Yield? start->check_yield check_ee Low e.e.? check_yield->check_ee No yield_causes Investigate: - Incomplete Reactions - Sub-optimal Conditions - Work-up Losses check_yield->yield_causes Yes check_purity Impurities Present? check_ee->check_purity No ee_causes Investigate: - Resolving Agent - Solvent System - Cooling Rate - Recrystallizations check_ee->ee_causes Yes purity_causes Investigate: - Unreacted Starting Materials - Side-product Formation - Purification Efficiency check_purity->purity_causes Yes pass_qc Batch Passes QC check_purity->pass_qc No yield_causes->check_ee ee_causes->check_purity purity_causes->pass_qc

Caption: Troubleshooting flowchart for addressing batch-to-batch variability.

References

Refinement of animal dosing regimen for chronic (-)-Tertatolol studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Tertatolol Chronic Animal Studies

This technical support center provides guidance for researchers and scientists on the refinement of animal dosing regimens for chronic studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-cardioselective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2] This action leads to reduced heart rate, blood pressure, and cardiac output.[3] Additionally, it has been shown to be a potent antagonist of serotonin (B10506) 5-HT1A and 5-HT1B receptors.[4][5] It also possesses unique renal vasodilatory effects, which are not typical of all beta-blockers.[4][6][7]

Q2: What are the known effects of this compound in animal models?

A2: In animal studies, this compound has demonstrated several key effects:

  • Cardiovascular: Lowers blood pressure and heart rate in rats.[8]

  • Renal: Induces renal vasodilation, increases glomerular filtration rate (GFR), diuresis, and natriuresis in rats and dogs.[7][9]

  • Cellular: Inhibits proliferation of human mesangial cells in vitro.[4][6]

  • Receptor Regulation: Chronic administration in rats did not lead to an increase in beta-adrenoceptor density in the heart, lung, or skin, but did enhance receptor-mediated responses.[8]

Q3: What is a recommended starting point for a chronic dosing regimen in rats?

A3: A previously published study in Sprague-Dawley rats used continuous infusion via osmotic minipumps at a dose of 50 µg/kg/hr for 14 days.[8] This can serve as a valuable starting point for dose-finding studies. The route of administration and the specific research question will ultimately determine the optimal dosing regimen.

Q4: Are there stereospecific considerations for this compound pharmacokinetics?

A4: Yes, pharmacokinetic studies in rats have shown stereoselectivity. After intravenous administration, (+)-tertatolol exhibited lower total clearance and volume of distribution compared to the (-)-enantiomer.[10] However, after oral administration, no significant differences in bioavailability were observed between the enantiomers.[10]

Troubleshooting Guide

Issue 1: Lack of expected cardiovascular effects (e.g., no change in blood pressure or heart rate).

  • Question: We are administering this compound in our chronic study but are not observing the expected decrease in heart rate or blood pressure. What could be the cause?

  • Answer:

    • Inadequate Dose: The dose may be too low for the chosen animal model and strain. Consider conducting a dose-response study to determine the effective dose range. The reported effective dose in Sprague-Dawley rats was 50 µg/kg/hr via continuous infusion.[8]

    • Route of Administration: Bioavailability can differ significantly with the administration route. Oral administration may result in first-pass metabolism. If using oral gavage, ensure correct technique and consider potential issues with absorption. Intravenous or subcutaneous routes via osmotic pumps provide more consistent plasma concentrations.[10]

    • Drug Formulation and Stability: Verify the stability of your this compound formulation under the experimental conditions (e.g., in the vehicle, at body temperature in an osmotic pump). Degradation of the compound will lead to reduced efficacy.

    • Animal Strain/Species Differences: Metabolic rates and drug responses can vary significantly between different species and even strains of the same species.[11] The reported efficacy in Sprague-Dawley rats may not directly translate to other models.

Issue 2: Unexpected adverse effects are observed (e.g., excessive bradycardia, lethargy).

  • Question: Our animals are showing signs of excessive bradycardia and lethargy. How should we address this?

  • Answer:

    • Dose is Too High: The observed effects are likely an exaggeration of the drug's pharmacological action. The dose should be reduced. A maximum tolerated dose (MTD) study is recommended before initiating a long-term chronic study.[12]

    • Monitor Vital Signs: Implement continuous or frequent monitoring of heart rate and blood pressure to establish a safe dose that achieves the desired therapeutic effect without severe adverse events.

    • Off-Target Effects: While primarily a beta-blocker, this compound also has effects on serotonin receptors.[5] Consider whether these or other unknown off-target effects could be contributing to the observed clinical signs.

    • Health Status of Animals: Pre-existing health conditions in the animals could make them more susceptible to the adverse effects of beta-blockade. Ensure all animals are healthy before study initiation.

Issue 3: High variability in experimental data between animals.

  • Question: We are seeing significant variability in our results between individual animals within the same treatment group. What are the potential sources of this variability?

  • Answer:

    • Inconsistent Dosing: If using manual administration methods like oral gavage or injections, inconsistencies in technique can lead to variable drug exposure. Using osmotic minipumps for continuous administration can reduce this variability.[8]

    • Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different plasma concentrations. Consider measuring plasma drug levels in a subset of animals to correlate exposure with effect.

    • Environmental Stressors: Stress from handling, housing conditions, or procedures can impact cardiovascular parameters and introduce variability. Ensure a consistent and low-stress environment for all animals.[11]

    • Underlying Biological Differences: Factors such as age, weight, and sex can influence drug response. Ensure these variables are balanced across your experimental groups.

Data Presentation

For effective refinement of a dosing regimen, all quantitative data should be meticulously recorded and summarized.

Table 1: Example Data from a Chronic Rat Study[8]

ParameterVehicle ControlThis compound Treatment
Animal Model Sprague-Dawley RatSprague-Dawley Rat
Dosing Regimen 1 mM HCl (vehicle)50 µg/kg/hr
Administration Subcutaneous Osmotic MinipumpSubcutaneous Osmotic Minipump
Duration 14 days14 days
Mean Systolic BP 126 ± 1 mmHg108 ± 1 mmHg
Mean Heart Rate 405 ± 3 bpm330 ± 3 bpm

Table 2: Template for a Dose-Finding Study

Dose GroupNRoute of Admin.Mean Heart Rate (bpm) at Day 7Mean Systolic BP (mmHg) at Day 7Observed Adverse Effects
Vehicle 10e.g., S.C. Pump
Low Dose 10e.g., S.C. Pump
Mid Dose 10e.g., S.C. Pump
High Dose 10e.g., S.C. Pump

Experimental Protocols

Protocol: Chronic Administration of this compound in Rats via Osmotic Minipumps

This protocol is based on the methodology described by Hedberg et al. (1995).[8]

  • Animal Model: Male Sprague-Dawley rats (e.g., 250-300g).

  • Acclimatization: Acclimatize animals to housing conditions for at least one week prior to the experiment.

  • Drug Formulation:

    • Dissolve this compound in an appropriate vehicle (e.g., 1 mM HCl or sterile saline).

    • Prepare the solution under sterile conditions.

    • Determine the concentration required based on the pump's flow rate and the target dose (e.g., 50 µg/kg/hr).

  • Osmotic Pump Preparation:

    • Following the manufacturer's instructions, fill Alzet® osmotic minipumps (e.g., Model 2ML2 for a 14-day study) with either the vehicle or the this compound solution.

    • Prime the pumps by incubating them in sterile saline at 37°C for several hours before implantation.

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Shave and disinfect the skin on the back, slightly posterior to the scapulae.

    • Make a small midline incision in the skin.

    • Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump.

    • Insert the primed osmotic minipump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.

    • Administer post-operative analgesics as per veterinary guidelines.

  • Monitoring:

    • Monitor the animals daily for any signs of post-surgical complications, distress, or drug-induced adverse effects.

    • Measure physiological parameters (e.g., blood pressure and heart rate via tail-cuff method) at baseline and at specified intervals throughout the 14-day study period.

  • Study Termination:

    • At the end of the study, euthanize the animals using an approved method.

    • Collect blood and tissues for downstream analysis (e.g., pharmacokinetic analysis, receptor binding assays, histopathology).

Mandatory Visualizations

G cluster_ligand Ligand cluster_receptor Receptors cluster_pathway Downstream Signaling Tertatolol (B1682231) This compound BetaR β-Adrenergic Receptor (β1, β2) Tertatolol->BetaR Antagonist SerotoninR Serotonin Receptor (5-HT1A, 5-HT1B) Tertatolol->SerotoninR Antagonist AC Adenylyl Cyclase BetaR->AC Inhibition SerotoninR->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca ↓ Ca2+ Influx PKA->Ca Response Physiological Response Ca->Response

Caption: Signaling pathway of this compound antagonism at beta-adrenergic and serotonin receptors.

G start Start: Define Study Objectives dose_finding Phase 1: Acute Dose-Finding Study (Dose-Response / MTD) start->dose_finding select_dose Select Doses for Chronic Study (e.g., Low, Mid, High) dose_finding->select_dose chronic_study Phase 2: Chronic Dosing (e.g., 14-28 days via Osmotic Pumps) select_dose->chronic_study monitoring In-Life Monitoring (Vitals, Clinical Signs, Body Weight) chronic_study->monitoring termination Study Termination & Endpoint Analysis (PK, PD, Histo) monitoring->termination analysis Data Analysis & Interpretation termination->analysis end End: Refined Dosing Regimen analysis->end

Caption: Experimental workflow for refining a chronic this compound dosing regimen.

References

Validation & Comparative

A Comparative Guide to the Beta-Blockade Efficacy of (-)-Tertatolol and Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-blockade efficacy of (-)-Tertatolol and Propranolol (B1214883), two non-selective beta-adrenergic receptor antagonists. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two compounds.

Overview and Key Properties

This compound and Propranolol are both classified as non-selective beta-blockers, meaning they antagonize both β1- and β2-adrenergic receptors. Propranolol is a well-established and widely used beta-blocker, serving as a benchmark in many pharmacological studies.[1] this compound is a potent beta-blocker with no intrinsic sympathomimetic activity.[2]

A unique characteristic of this compound is its ability to induce a reduction in the number of β-adrenergic receptors (downregulation) following administration, an effect not observed with propranolol.[3] Furthermore, studies have highlighted a distinct difference in their effects on renal hemodynamics, with tertatolol (B1682231) exhibiting renal vasodilating properties.[4]

Comparative Efficacy Data

This section summarizes the available quantitative data on the receptor binding and physiological effects of this compound and Propranolol.

Beta-Adrenergic Receptor Binding Affinity

A direct comparison of the binding affinity of this compound and Propranolol is hampered by the limited availability of publicly accessible Ki or Kd values for this compound from head-to-head comparative studies. However, data for Propranolol's binding affinity are available from various sources.

DrugReceptor SubtypeBinding Affinity (Ki)Species/TissueReference
Propranolol β1-Adrenergic~1.8 nMFerret Ventricular Myocardium[5]
β2-Adrenergic~0.6 nMFerret Ventricular Myocardium[5]
Physiological Effects (In Vivo & Clinical Data)

Clinical and preclinical studies have provided comparative data on the physiological effects of this compound and Propranolol.

ParameterThis compoundPropranololStudy PopulationKey FindingsReference
Heart Rate Significant decreaseSignificant decreaseConscious DogsBoth drugs induced a significant and comparable decrease in heart rate.[7]
Blood Pressure No significant change in MAPNo significant change in MAPConscious DogsAt the doses tested, neither drug significantly altered mean arterial pressure.[7]
Renal Blood Flow IncreasedUnchangedHumans with normal renal functionSelective infusion of tertatolol resulted in a delayed intrarenal vasodilator effect, while propranolol did not modify renal hemodynamics.[4]
Effective Renal Plasma Flow (ERPF) No modificationSignificant decreaseConscious DogsPropranolol decreased ERPF, while tertatolol had no effect.[7]
Glomerular Filtration Rate (GFR) Slight but significant increaseNo changeConscious DogsTertatolol slightly increased GFR.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of beta-blockers.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Ki or Kd) of this compound and Propranolol for β1- and β2-adrenergic receptors.

General Procedure:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target beta-adrenergic receptor subtype (e.g., CHO-K1 cells stably expressing human β1- or β2-receptors).[8]

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound or Propranolol).[6][8]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualization of the Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (β1 or β2 expressing cells) Incubation Incubation Membrane->Incubation Radioligand Radioligand ([3H]-CGP 12177) Radioligand->Incubation Competitor Competitor Drug (this compound or Propranolol) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Radioligand Receptor Binding Assay Workflow
Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of beta-adrenergic receptor activation.

Objective: To assess the functional antagonism of this compound and Propranolol on isoproterenol-stimulated adenylyl cyclase activity.

General Procedure:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the beta-adrenergic receptors of interest.

  • Assay Reaction: Incubate the membranes with a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and Mg2+.

  • Stimulation and Antagonism: Add a beta-agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity. In parallel experiments, pre-incubate the membranes with varying concentrations of the antagonist (this compound or Propranolol) before adding the agonist.

  • cAMP Quantification: The amount of cAMP produced is measured, typically using a competitive binding assay with a labeled cAMP tracer or by other methods such as mass spectrometry.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated cAMP production is quantified to determine its potency (IC50).

Signaling Pathway

Both this compound and Propranolol exert their effects by blocking the canonical beta-adrenergic signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Epinephrine) BAR β-Adrenergic Receptor Agonist->BAR Binds Gs Gs Protein BAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates targets leading to Blocker This compound or Propranolol Blocker->BAR Blocks

Beta-Adrenergic Receptor Signaling Pathway

Conclusion

Both this compound and Propranolol are effective non-selective beta-adrenergic antagonists. While they exhibit comparable efficacy in reducing heart rate, they show distinct profiles concerning their effects on renal hemodynamics. Propranolol has well-characterized binding affinities for β1- and β2-adrenergic receptors. Although quantitative binding data for this compound is not as readily available, its potency as a competitive inhibitor is established. A notable difference is the ability of this compound to downregulate β-adrenergic receptors and its unique renal vasodilating properties. These differences may have significant implications for their therapeutic applications and should be a key consideration for researchers in the field of cardiovascular drug development. Further head-to-head studies detailing the receptor binding kinetics and functional antagonism under identical experimental conditions are warranted for a more definitive comparison of their beta-blockade efficacy at the molecular level.

References

A Comparative Analysis of (-)-Tertatolol and (+)-Tertatolol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activities of the enantiomers of Tertatolol (B1682231), a non-cardioselective beta-adrenergic blocker. The distinct properties of (-)-Tertatolol and (+)-Tertatolol are summarized with supporting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Tertatolol is used therapeutically as a racemic mixture.[1] However, like most beta-blockers, its pharmacological activity is highly stereoselective. The two enantiomers, this compound and (+)-Tertatolol, exhibit significant differences in their effects on the cardiovascular and nervous systems.

Data Presentation: Quantitative Comparison

The pharmacological activities of this compound and (+)-Tertatolol have been quantified in various experimental models. The following tables summarize the key differences in their beta-blocking potency, vasodilatory effects, serotonin (B10506) receptor affinity, and pharmacokinetic properties.

Table 1: Comparison of Beta-Adrenergic and Serotonergic Receptor Activity

ParameterThis compound(+)-TertatololPotency Ratio ((-)/(+))Receptor/SystemExperimental Model
β-blocking potency ~100-fold more potentLess potent~100Beta-adrenoceptorsNot specified[1]
5-HT1A Receptor Affinity (Ki) 18 nM864 nM~48Rat Hippocampal MembranesRadioligand Binding ([3H]8-OH-DPAT)[2]
Adenylate Cyclase Inhibition (Ki) 24 nMNot reported-Forskolin-stimulated ACRat Hippocampal Homogenates[2]

Table 2: Comparison of Vasodilatory Activity

ParameterThis compound(+)-TertatololRacemic TertatololVasoconstrictorExperimental Model
Renal Vasodilation Stereospecific activityInactive/Less activeActiveSerotoninIsolated Perfused Rat Kidney[1]

Table 3: Comparison of Pharmacokinetic Properties in Rats

ParameterThis compound(+)-TertatololAdministration
Total Clearance HigherLower[1][3]Intravenous[1][3]
Volume of Distribution HigherLower[1][3]Intravenous[1][3]
Half-life (t½) LongerShorter[1]Intravenous[1]
Bioavailability No substantial differenceNo substantial differenceOral[1][3]

Mechanisms of Action & Signaling Pathways

The differential activities of the Tertatolol enantiomers stem from their interactions with distinct signaling pathways.

1. Beta-Adrenergic Blockade

The primary therapeutic effect of Tertatolol, its antihypertensive action, is derived from the blockade of β-adrenergic receptors. This activity resides almost exclusively in the (-)-enantiomer .[1][4] By competitively inhibiting the binding of catecholamines like norepinephrine (B1679862) and epinephrine, this compound reduces heart rate, myocardial contractility, and blood pressure.[5] In addition to competitive inhibition, Tertatolol has been shown to induce a reduction in the number of β-adrenergic receptors.[5][6]

G cluster_0 β-Adrenergic Receptor Signaling Catecholamines Catecholamines (Agonist) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Activates Tertatolol This compound (Antagonist) Tertatolol->BetaReceptor Blocks G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Response ↑ Heart Rate ↑ Contractility Calcium->Response

Mechanism of β-adrenergic receptor antagonism by this compound.

2. Vasodilatory and Serotonergic Effects

Tertatolol exhibits unique renal vasodilatory properties that are independent of β-blockade and are stereospecific to the (-)-enantiomer .[1][7] This effect is mediated, at least in part, through antagonism of serotonin 5-HT1A receptors on the vascular endothelium, leading to the activation of the nitric oxide (NO)-cyclic GMP (cGMP) pathway.[8] this compound is a potent competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[2][9][10]

G cluster_1 Endothelial Cell cluster_2 Vascular Smooth Muscle Cell Serotonin Serotonin (5-HT) (Agonist) Receptor_5HT1A 5-HT1A Receptor Serotonin->Receptor_5HT1A Activates Tertatolol_5HT This compound (Antagonist) Tertatolol_5HT->Receptor_5HT1A Blocks eNOS eNOS Receptor_5HT1A->eNOS Activates NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation (Relaxation) PKG->Relaxation

Vasodilatory signaling pathway involving this compound.

Experimental Protocols

The characterization of Tertatolol's enantiomers involves several key experimental methodologies.

1. Schild Analysis for Competitive Antagonism

Schild analysis is a pharmacological method used to determine the potency of a competitive antagonist.[11] It quantifies the affinity of the antagonist for its receptor, expressed as a pA2 value. The analysis involves generating agonist dose-response curves in the absence and presence of various concentrations of the antagonist.

  • Objective: To determine the pA2 value of this compound at β-adrenoceptors.

  • Procedure:

    • Prepare an isolated tissue preparation (e.g., guinea-pig atria) that responds to a β-agonist (e.g., isoprenaline).

    • Generate a cumulative concentration-response curve for the agonist alone to determine its EC50.

    • Wash the tissue and incubate with a fixed concentration of this compound until equilibrium is reached.

    • Generate a new agonist concentration-response curve in the presence of the antagonist. The curve should be parallel and shifted to the right.

    • Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

    • Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each antagonist concentration.

    • Plot log(dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot gives the pA2 value.

G cluster_workflow Schild Analysis Workflow A Prepare Isolated Tissue B Generate Control Agonist Dose-Response Curve (DRC) A->B C Incubate with Antagonist (Conc. 1) B->C D Generate Agonist DRC + Antagonist C->D E Repeat for Multiple Antagonist Conc. D->E E->C Next Conc. F Calculate Dose Ratios E->F Done G Construct Schild Plot F->G H Determine pA2 Value G->H

Experimental workflow for Schild analysis.

2. Isolated Perfused Rat Kidney Model

This ex vivo model allows for the study of renal vascular effects of drugs independent of systemic influences like blood pressure and neural inputs.[12][13][14][15]

  • Objective: To assess the direct vasodilatory effects of Tertatolol enantiomers on renal vasculature.

  • Procedure:

    • A rat is anesthetized, and the kidney is surgically isolated.

    • The renal artery is cannulated and connected to a perfusion system that delivers a physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant flow or pressure.[12]

    • The perfusate is gassed with 95% O2 / 5% CO2.[12]

    • A baseline vascular tone is established by infusing a vasoconstrictor agent (e.g., norepinephrine or serotonin).[8][16]

    • Increasing concentrations of this compound or (+)-Tertatolol are added to the perfusate.

    • Changes in perfusion pressure (at constant flow) or flow rate (at constant pressure) are recorded as a measure of vasodilation or vasoconstriction.

    • Relaxation is typically expressed as a percentage of the initial constriction induced by the vasoconstrictor.

3. In Vivo Microdialysis

This technique is used to measure the concentrations of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in freely moving animals.[17][18][19]

  • Objective: To measure the effect of this compound on extracellular serotonin levels in the brain.

  • Procedure:

    • A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., cortex or hippocampus).

    • The probe is perfused at a slow, constant rate with an artificial cerebrospinal fluid (aCSF).[19]

    • Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.

    • The collected fluid (dialysate) is sampled at regular intervals.

    • After collecting baseline samples, this compound is administered systemically (e.g., s.c. or i.p.).

    • Dialysate collection continues to monitor changes in serotonin concentration over time.

    • The concentration of serotonin in the dialysate is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[17][20]

Summary and Conclusion

The pharmacological activity of Tertatolol is highly stereoselective, with its two enantiomers possessing distinct and clinically relevant properties.

  • This compound is the active β-blocking agent, responsible for the drug's primary antihypertensive effects. It is approximately 100 times more potent than its antipode in this regard.[1] Furthermore, this compound possesses unique vasodilatory properties, mediated through 5-HT1A receptor antagonism, which may contribute to its overall cardiovascular profile.[1][2]

  • (+)-Tertatolol is largely inactive as a β-blocker and shows significantly lower affinity for 5-HT1A receptors.[1][2] Its pharmacokinetic profile differs from the (-)-enantiomer, exhibiting lower clearance and a smaller volume of distribution.[3]

This comparative analysis highlights the importance of stereochemistry in drug action. The multifaceted activity of this compound, combining potent β-blockade with 5-HT1A antagonism and associated vasodilation, distinguishes it from many other β-blockers. For drug development professionals, these findings underscore the potential for designing more selective and effective cardiovascular agents by focusing on the pharmacology of individual enantiomers.

References

Validating the Antagonistic Effect of (-)-Tertatolol on the 5-HT1A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (-)-Tertatolol's antagonistic effects on the 5-HT1A receptor, supported by experimental data and detailed protocols. The information is intended to assist researchers in evaluating its potential as a research tool or therapeutic agent.

Executive Summary

This compound is a potent and competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[1] Its antagonistic properties have been validated through various in vitro and in vivo studies, demonstrating high binding affinity and the ability to block agonist-induced functional responses. This guide compares its performance with other known 5-HT1A receptor ligands and provides detailed methodologies for key validation assays.

Comparative Performance of this compound

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound in comparison to other relevant compounds at the 5-HT1A receptor.

Table 1: 5-HT1A Receptor Binding Affinity

CompoundRadioligandTissue/Cell LineKᵢ (nM)Reference
This compound [³H]8-OH-DPATRat Hippocampal Membranes18[1]
This compound [³H]8-OH-DPATNot Specified10[2]
(+)-Tertatolol[³H]8-OH-DPATRat Hippocampal Membranes864[1]
(±)-Pindolol[³H]WAY-100635Human Dorsal Raphe Nucleus8.9 ± 1.1[3]
(±)-Pindolol[³H]WAY-100635Human Hippocampus (CA1)14.4 ± 1.5[3]
(-)-Penbutolol[³H]WAY-100635Rat and Human BrainNanomolar affinity[3]
WAY 100135Not SpecifiedNot Specified29[2]

Table 2: Functional Antagonism at the 5-HT1A Receptor

CompoundAssayEffectTissue/Cell LineKᵢ / ID₅₀Reference
This compound Forskolin-stimulated adenylate cyclase activityAntagonist (prevented 8-OH-DPAT inhibition)Rat Hippocampal Homogenates24 nM (Kᵢ)[1]
This compound Firing rate of serotoninergic neurons (in vitro)Antagonist (prevented agonist inhibition)Rat Brainstem Slices~50 nM (Kᵢ)[1]
This compound Firing rate of serotoninergic neurons (in vivo)Antagonist (prevented agonist inhibition)Rat Dorsal Raphe Nucleus~0.40 mg/kg i.v. (ID₅₀)[1]
WAY 100135Firing rate of dorsal raphe neuronsAntagonist (blocked S 14671 inhibition)RatNot Specified[2]
(-)-PindololForskolin-stimulated adenylate cyclase activityAntagonist (reversed 8-OH-DPAT inhibition)Rat HippocampusNot Specified[4]
(-)-PropranololForskolin-stimulated adenylate cyclase activityAntagonist (reversed 8-OH-DPAT inhibition)Rat HippocampusNot Specified[4]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental processes involved in validating 5-HT1A receptor antagonism, the following diagrams are provided.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Cellular_Response Cellular Response (e.g., neuronal firing inhibition) cAMP->Cellular_Response Leads to Serotonin (B10506) Serotonin (Agonist) Serotonin->5HT1A_Receptor Binds & Activates Tertatolol This compound (Antagonist) Tertatolol->5HT1A_Receptor Binds & Blocks

Caption: 5-HT1A Receptor Signaling Pathway and Antagonism by this compound.

cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Competition) Functional_Assay Functional Assay (e.g., Adenylate Cyclase Activity) Binding_Assay->Functional_Assay Data_Analysis_InVitro Data Analysis (Ki calculation) Functional_Assay->Data_Analysis_InVitro Animal_Model Animal Model Administration (e.g., Rat) Data_Analysis_InVitro->Animal_Model Proceed if potent Electrophysiology Electrophysiology (Dorsal Raphe Firing) Animal_Model->Electrophysiology Data_Analysis_InVivo Data Analysis (ID₅₀ calculation) Electrophysiology->Data_Analysis_InVivo Conclusion Conclusion: This compound is a potent 5-HT1A antagonist Data_Analysis_InVivo->Conclusion Start Start Start->Binding_Assay

References

Comparative Analysis of (-)-Tertatolol Cross-Reactivity with Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of (-)-Tertatolol with various adrenergic receptor subtypes. The data presented is crucial for understanding the selectivity profile of this compound and predicting its potential physiological effects and off-target activities.

Executive Summary

This compound is a non-selective beta-adrenergic receptor antagonist, exhibiting high affinity for both β1 and β2 subtypes.[1][2][3] In addition to its beta-blocking activity, studies have shown that this compound also possesses a notable affinity for the serotonin (B10506) 5-HT1A receptor, where it acts as an antagonist.[4] Limited data is available on its direct interaction with alpha-adrenergic receptors, with some evidence suggesting a lack of significant binding at α1-adrenergic sites.[4]

Adrenergic Receptor Binding Profile of this compound

The following table summarizes the available quantitative data on the binding affinity of this compound for different adrenergic receptor subtypes. The data is presented as the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandTissue/Cell LineKi (nM)Reference
β1-AdrenergicThis compound-Data not available
β2-AdrenergicThis compound-Data not available
α1-AdrenergicThis compoundRat BrainNo significant binding[4]
5-HT1AThis compoundRat Hippocampus5.9[4]
5-HT1BThis compoundRat Brain118.4[4]
5-HT1CThis compoundRat Brain699.6[4]
5-HT2This compoundRat Brain678.6[4]

Note: While multiple sources confirm the non-selective nature of this compound's binding to β1 and β2 adrenergic receptors, specific Ki values from a single comparative study were not available in the public domain at the time of this review. The potent, competitive inhibition of beta-adrenergic receptors has been demonstrated in vitro.[1][2]

Experimental Protocols

The determination of binding affinities (Ki values) for this compound at various adrenergic receptors is typically performed using a competitive radioligand binding assay. Below is a detailed methodology representative of such experiments.

Competitive Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines the steps to determine the binding affinity of a test compound, such as this compound, for β1 and β2-adrenergic receptors.

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from tissues or cell lines endogenously expressing or transfected with the desired adrenergic receptor subtype (e.g., turkey erythrocyte membranes for β1, rat erythrocyte membranes for β2).[5]

  • Radioligand: A specific, high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]dihydroalprenolol ([3H]DHA) for β-adrenergic receptors).[5]

  • Test Compound: this compound, prepared in a series of dilutions.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., propranolol) to determine non-specific binding.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B).[5]

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.[6]

  • Assay Setup:

    • In microcentrifuge tubes or a 96-well plate, combine the receptor membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound this compound).

    • For total binding, omit the test compound.

    • For non-specific binding, add a saturating concentration of the non-labeled antagonist.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[5][6]

  • Filtration: Rapidly terminate the incubation by filtering the reaction mixture through the glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.[5]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G_Protein_Coupled_Receptor_Signaling_Pathways cluster_alpha1 α1-Adrenergic Receptor (Gq-coupled) cluster_alpha2 α2-Adrenergic Receptor (Gi-coupled) cluster_beta β-Adrenergic Receptor (Gs-coupled) a1 α1-AR gq Gq a1->gq Agonist plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ [Ca2+]i ip3->ca2 Releases from ER pkc PKC dag->pkc Activates response_a1 Physiological Response ca2->response_a1 pkc->response_a1 a2 α2-AR gi Gi a2->gi Agonist ac_i Adenylyl Cyclase gi->ac_i Inhibits camp_i ↓ cAMP ac_i->camp_i pka_i ↓ PKA camp_i->pka_i response_a2 Physiological Response pka_i->response_a2 beta β-AR gs Gs beta->gs Agonist ac_s Adenylyl Cyclase gs->ac_s Activates camp_s ↑ cAMP ac_s->camp_s pka_s ↑ PKA camp_s->pka_s response_beta Physiological Response pka_s->response_beta

Caption: Adrenergic Receptor Signaling Pathways

Radioligand_Binding_Assay_Workflow prep 1. Preparation of Receptor Membranes setup 2. Assay Setup: - Membranes - Radioligand - this compound (or control) prep->setup incubation 3. Incubation to Reach Equilibrium setup->incubation filtration 4. Rapid Filtration to Separate Bound/Unbound incubation->filtration washing 5. Washing of Filters filtration->washing counting 6. Scintillation Counting of Radioactivity washing->counting analysis 7. Data Analysis: - IC50 Determination - Ki Calculation counting->analysis

Caption: Competitive Radioligand Binding Assay Workflow

References

A Comparative Analysis of (-)-Tertatolol and Other Third-Generation Beta-Blockers: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular therapeutics, third-generation beta-blockers represent a significant evolution from their predecessors, offering vasodilatory effects in addition to their primary beta-adrenergic receptor antagonism. This dual action provides a more comprehensive approach to managing cardiovascular diseases, particularly hypertension. This guide presents a detailed comparison of the efficacy and underlying mechanisms of (-)-Tertatolol against other prominent third-generation beta-blockers, namely Nebivolol (B1214574), Carvedilol (B1668590), and Labetalol (B1674207).

This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of experimental data to facilitate an objective comparison of these therapeutic agents.

Antihypertensive Efficacy: A Tabular Comparison

The following tables summarize the antihypertensive efficacy of this compound, Nebivolol, Carvedilol, and Labetalol based on data from various clinical trials. It is important to note that direct head-to-head comparative trials for this compound against other third-generation beta-blockers are limited. The data presented for this compound are primarily from studies comparing it with second-generation beta-blockers.

Table 1: Antihypertensive Efficacy of this compound

Study DesignComparatorDose of this compoundKey Efficacy EndpointsResults
Randomized, ControlledAcebutolol (400 mg)5 mgOnset and degree of diastolic blood pressure (DBP) reduction.Antihypertensive efficacy was comparable to acebutolol, with an earlier onset of action for tertatolol (B1682231).[1]
Randomized, Double-BlindAtenolol (B1665814) (100 mg)5 mgReduction in supine systolic blood pressure (SBP) and DBP.Comparable reduction in SBP (24.2 mmHg vs. 21.7 mmHg) and DBP (16.6 mmHg vs. 16.8 mmHg) to atenolol.[2]
Long-term, Open-labelN/A (Monotherapy or with diuretic)5 mgBlood pressure normalization (DBP < 95 mmHg).88.8% of patients achieved blood pressure normalization (66.1% on monotherapy). Mean DBP reduction of 18.4 mmHg.[3]

Table 2: Antihypertensive Efficacy of Nebivolol

Study DesignComparatorDose of NebivololKey Efficacy EndpointsResults
Randomized, Double-Blind, Placebo-ControlledPlacebo1.25, 2.5, 5, 10, 20, 40 mgChange in trough sitting DBP.Significant reduction in DBP (8.0-11.2 mmHg) across all doses compared to placebo (2.9 mmHg).[4]
Meta-analysis of Randomized Controlled TrialsOther second-generation β-blockers5 mgReduction in SBP and DBP.No significant difference in blood pressure reduction compared to other second-generation beta-blockers. Better tolerability with a stable heart rate.[5]
Systematic Review and Meta-analysisOther antihypertensive classesNot specifiedSBP and DBP control.Superior to other β-blockers and diuretics in SBP management. More efficient than other β-blockers, ARBs, diuretics, and CCBs for DBP control.[6]

Table 3: Antihypertensive Efficacy of Carvedilol

Study DesignComparatorDose of CarvedilolKey Efficacy EndpointsResults
Open-labelDiuretic background therapy10-20 mg once dailyReduction in SBP and DBP in severe hypertension.Significant reduction of SBP/DBP from 176/117 mmHg to 145/94 mmHg.[7]
Long-term, Open-labelN/A25 mg b.i.d. (titratable)Diastolic BP ≤ 95 mmHg.99 out of 111 patients treated for one year achieved a diastolic BP of ≤ 95 mmHg.[8]
Retrospective StudyNebivolol25 mg/dayReduction in SBP and DBP.No significant difference in the extent of blood pressure reduction between carvedilol and nebivolol.[9]

Table 4: Antihypertensive Efficacy of Labetalol

Study DesignComparatorDose of LabetalolKey Efficacy EndpointsResults
Open-label, MulticenterN/A (Monotherapy or with diuretic)100-1200 mg twice a dayReduction in standing and supine blood pressure.Monotherapy: Mean standing BP reduction of 13/11 mmHg. With diuretic: Mean standing BP reduction of 25/16 mmHg.[10]
Randomized Controlled TrialN/ATwice daily regimen24-hour ambulatory blood pressure reduction.Mean 24-hour BP reduced from 145/80 mmHg to 130/71 mmHg.[11]
Systematic ReviewVariousNot specifiedEfficacy in hypertension in pregnancy.Proven efficacy for hypertension in pregnant women with a relatively favorable safety profile.[12]

Mechanisms of Vasodilation: A Comparative Overview

Third-generation beta-blockers achieve vasodilation through distinct molecular pathways. While all block beta-adrenergic receptors, their effects on the vasculature differ significantly.

  • This compound: The vasodilatory action of this compound is primarily observed in the renal vasculature and appears to be mediated through the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[13] Evidence suggests this may involve the activation of endothelial 5-HT1A receptors, leading to NO release.[14]

  • Nebivolol: Nebivolol is a highly selective beta-1 adrenergic receptor antagonist. Its vasodilatory properties are attributed to its ability to stimulate the endothelial L-arginine/nitric oxide (NO) pathway.[15] This is primarily achieved through agonism of beta-3 adrenergic receptors on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS).[16][17]

  • Carvedilol: Carvedilol is a non-selective beta-blocker that also possesses antagonistic activity at alpha-1 adrenergic receptors.[18] This alpha-1 blockade is the principal mechanism behind its vasodilatory effect, leading to the relaxation of vascular smooth muscle.[19] Additionally, carvedilol has been shown to have antioxidant properties.[20]

  • Labetalol: Similar to carvedilol, labetalol is a non-selective beta-blocker with concurrent alpha-1 adrenergic receptor blocking activity.[21] This dual blockade results in vasodilation and a reduction in peripheral vascular resistance.[22]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of these beta-blockers can be visualized through their signaling pathways.

Tertatolol_Signaling_Pathway Tertatolol This compound Serotonin_Receptor 5-HT1A Receptor (Endothelial Cell) Tertatolol->Serotonin_Receptor Activates eNOS eNOS Serotonin_Receptor->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) (Smooth Muscle Cell) NO->sGC Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Proposed vasodilatory signaling pathway of this compound.

Nebivolol_Signaling_Pathway Nebivolol Nebivolol Beta3_Receptor Beta-3 Adrenergic Receptor (Endothelial Cell) Nebivolol->Beta3_Receptor Agonist eNOS eNOS Beta3_Receptor->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) (Smooth Muscle Cell) NO->sGC Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Vasodilatory signaling pathway of Nebivolol.

Carvedilol_Labetalol_Signaling_Pathway cluster_0 Carvedilol / Labetalol Carvedilol_Labetalol Carvedilol or Labetalol Alpha1_Receptor Alpha-1 Adrenergic Receptor (Vascular Smooth Muscle) Carvedilol_Labetalol->Alpha1_Receptor Blocks Vasodilation Vasodilation Carvedilol_Labetalol->Vasodilation Results in Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates

Caption: Vasodilatory signaling pathway of Carvedilol and Labetalol.

Key Experimental Protocols

1. Assessment of Vasodilation: Forearm Blood Flow Measurement

  • Objective: To quantify the vasodilatory effect of a drug in the forearm resistance vasculature.

  • Methodology: Venous occlusion plethysmography is a standard technique.[23]

    • A strain gauge is placed around the widest part of the forearm to measure changes in forearm volume.

    • A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation.

    • An upper arm cuff is inflated to a pressure below diastolic but above venous pressure (e.g., 40-50 mmHg) to occlude venous outflow without affecting arterial inflow.

    • The rate of increase in forearm volume, which reflects arterial blood flow, is recorded.

    • The drug is infused into the brachial artery, and forearm blood flow is measured at baseline and at various drug concentrations to construct a dose-response curve.[24]

  • Data Analysis: Forearm blood flow is typically expressed in ml/100ml of forearm tissue/min. Changes from baseline are calculated to determine the drug's vasodilatory effect.

Forearm_Blood_Flow_Workflow Start Start Baseline Measure Baseline Forearm Blood Flow Start->Baseline Infusion Infuse Drug into Brachial Artery Baseline->Infusion Measurement Measure Forearm Blood Flow at Different Drug Concentrations Infusion->Measurement Analysis Construct Dose-Response Curve and Analyze Data Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for forearm blood flow measurement.

2. Determination of Endothelial Nitric Oxide Synthase (eNOS) Activity

  • Objective: To measure the activity of eNOS in response to a drug in cultured endothelial cells.

  • Methodology: A common method is the conversion of L-[³H]arginine to L-[³H]citrulline. A simplified colorimetric method is also available.[25][26]

    • Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are treated with the test compound or a vehicle control.

    • Cells are lysed, and the lysate is incubated with L-arginine, NADPH, and other necessary cofactors.

    • For the colorimetric assay, the production of nitric oxide is measured indirectly. NO is converted to nitrate (B79036) and nitrite (B80452). Nitrate is then reduced to nitrite.

    • The total nitrite concentration is measured using the Griess reagent, which forms a colored product with an absorbance at 540 nm.[27]

  • Data Analysis: The eNOS activity is proportional to the amount of citrulline or nitrite produced and is typically expressed as pmol/min/mg of protein.

eNOS_Activity_Assay_Workflow Start Start Cell_Culture Culture Endothelial Cells Start->Cell_Culture Drug_Treatment Treat Cells with Test Compound Cell_Culture->Drug_Treatment Cell_Lysis Lyse Cells Drug_Treatment->Cell_Lysis Incubation Incubate Lysate with Substrate and Cofactors Cell_Lysis->Incubation Detection Measure Nitrite Production (Griess Assay) Incubation->Detection Analysis Calculate eNOS Activity Detection->Analysis End End Analysis->End

Caption: Experimental workflow for eNOS activity assay.

3. Assessment of Antioxidant Activity

  • Objective: To evaluate the free radical scavenging and antioxidant properties of a beta-blocker.

  • Methodology: Various in vitro assays can be employed.

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the drug to donate an electron and reduce the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.

    • Lipid Peroxidation Assay: The inhibition of lipid peroxidation in a biological membrane system (e.g., microsomes) is quantified. Malondialdehyde (MDA), a product of lipid peroxidation, can be measured using the thiobarbituric acid reactive substances (TBARS) assay.

  • Data Analysis: The antioxidant activity is often expressed as the concentration of the drug required to inhibit the reaction by 50% (IC50).

Conclusion

Third-generation beta-blockers offer significant advantages over their predecessors due to their vasodilatory properties. While this compound demonstrates antihypertensive efficacy comparable to second-generation beta-blockers and possesses a unique renal vasodilatory mechanism, more direct comparative studies with other third-generation agents are needed for a definitive assessment of its relative efficacy. Nebivolol's selective beta-1 blockade and NO-mediated vasodilation, along with Carvedilol's and Labetalol's non-selective beta-blockade combined with alpha-1 blockade, provide distinct hemodynamic profiles. The choice of a specific third-generation beta-blocker will depend on the patient's clinical profile and the desired therapeutic outcome. Further research, particularly head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and long-term benefits of this compound in relation to other members of this class.

References

Reproducibility of (-)-Tertatolol's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cardiovascular, neurological, and renal effects of the non-selective beta-blocker, (-)-tertatolol, across various animal models reveals both consistent and species-specific activities. This guide provides a synthesized overview of quantitative data, detailed experimental protocols, and key signaling pathways to aid researchers in the design and interpretation of preclinical studies involving this compound.

This compound is a non-cardioselective beta-blocker with additional pharmacological properties, including antagonist activity at serotonin (B10506) 5-HT1A receptors.[1][2] Its multifaceted mechanism of action contributes to a range of physiological effects that have been investigated in several animal models, primarily rats, dogs, and guinea pigs. Understanding the reproducibility of these effects is crucial for translating preclinical findings to clinical applications.

Comparative Efficacy of this compound: A Quantitative Overview

To facilitate a clear comparison of this compound's effects across different species, the following tables summarize the key quantitative findings from various preclinical studies.

Cardiovascular Effects
Animal ModelParameterDose/ConcentrationRouteObserved EffectReference
Rat Heart Rate50 µg/kg/hr (chronic)s.c. 18.5% (from ~405 to ~330 bpm)
Mean Arterial Pressure50 µg/kg/hr (chronic)s.c. 14.3% (from ~126 to ~108 mmHg)
Dog Heart Rate0.05 mg/kgi.v. ~12-14 beats/min
Mean Arterial Pressure0.05 mg/kgi.v.No significant change
Guinea Pig Isoproterenol-induced tachycardia (isolated atria)10⁻⁹ to 10⁻⁵ MIn vitroConcentration-dependent inhibition[3]
Renal Effects
Animal ModelParameterDose/ConcentrationRouteObserved EffectReference
Rat Glomerular Filtration Rate (GFR)25 µg/kgi.v. ~108% (from 0.477 to 0.996 ml/min/g kidney)
Urine Flow Rate25 µg/kgi.v. ~35% (from 28.28 to 38.23 µl/min)
Dog Glomerular Filtration Rate (GFR)0.05 mg/kgi.v. ~12.5% (from 72 to 81 ml/min)
Effective Renal Plasma Flow (ERPF)0.05 mg/kgi.v.No significant change
Neurological Effects (Rat Model)
ParameterDose/ConcentrationRouteObserved EffectReference
5-HT1A Receptor Binding Affinity (Ki) 18 nMIn vitro (hippocampal membranes)High affinity[2]
Extracellular 5-HT Levels (Hippocampus) 2.5 and 10 mg/kgs.c. Increased levels[4]
Inhibition of 8-OH-DPAT-induced effects 5 mg/kgs.c. Reduced inhibitory effect on 5-HTP accumulation[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the cited studies.

Measurement of Glomerular Filtration Rate (GFR) in Conscious Rats

This protocol allows for the assessment of renal function without the confounding effects of anesthesia.

  • Animal Preparation: Male Lewis rats are typically used. Animals are acclimatized to individual cages.

  • Substance Administration: A single intravenous bolus of a filtration marker, such as iohexol (B1672079) (129.4 mg), is administered.[5]

  • Blood Sampling: Small volume blood samples are collected at specific time points (e.g., 60, 120, and 180 minutes) post-injection.[6]

  • Analysis: The concentration of the filtration marker in the blood or plasma is determined using high-performance liquid chromatography (HPLC).

  • GFR Calculation: GFR is calculated based on the plasma clearance of the marker using a two-compartment model of elimination. A simplified method using a correction factor with a one-compartment model has also been validated.[5]

Isolated Langendorff Heart Preparation in Guinea Pigs

This ex vivo technique is used to study the direct effects of substances on cardiac function, independent of systemic physiological influences.

  • Animal Preparation: A guinea pig is heparinized and anesthetized. The chest is opened, and the heart is rapidly excised.[7]

  • Apparatus Setup: The heart is mounted on a Langendorff apparatus via cannulation of the aorta.[7][8]

  • Perfusion: The coronary arteries are retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit).[7]

  • Parameter Measurement: Contractile force, heart rate, and coronary flow can be continuously monitored. The effects of agonists and antagonists are assessed by adding them to the perfusate.

  • Data Analysis: Dose-response curves are constructed to determine the potency and efficacy of the test compounds.

In Vivo Microdialysis for Serotonin (5-HT) Measurement in Rat Hippocampus

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of a specific brain region.

  • Animal Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the ventral hippocampus.

  • Probe Insertion: A microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals.

  • Neurotransmitter Analysis: The concentration of 5-HT in the dialysate is quantified using HPLC with electrochemical detection.

  • Drug Administration: this compound or other test compounds can be administered systemically (e.g., subcutaneously) or locally through the microdialysis probe.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental designs can facilitate a deeper understanding of this compound's actions.

cluster_0 β-Adrenergic Receptor Signaling This compound This compound β-Adrenergic Receptor β-Adrenergic Receptor This compound->β-Adrenergic Receptor blocks G Protein (Gs) G Protein (Gs) β-Adrenergic Receptor->G Protein (Gs) activates Adenylate Cyclase Adenylate Cyclase G Protein (Gs)->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response phosphorylates targets

Figure 1. Simplified signaling pathway of β-adrenergic receptor antagonism by this compound.

cluster_1 Serotonin 5-HT1A Receptor Signaling This compound This compound 5-HT1A Receptor 5-HT1A Receptor This compound->5-HT1A Receptor blocks G Protein (Gi) G Protein (Gi) 5-HT1A Receptor->G Protein (Gi) activates Adenylate Cyclase Adenylate Cyclase G Protein (Gi)->Adenylate Cyclase inhibits cAMP cAMP Adenylate Cyclase->cAMP reduces Neuronal Inhibition Neuronal Inhibition cAMP->Neuronal Inhibition leads to

Figure 2. Mechanism of this compound's antagonist action at the 5-HT1A receptor.

cluster_2 Experimental Workflow for Cardiovascular Assessment Animal Model Selection Animal Model Selection Baseline Measurement Baseline Measurement Animal Model Selection->Baseline Measurement This compound Administration This compound Administration Baseline Measurement->this compound Administration Post-treatment Measurement Post-treatment Measurement This compound Administration->Post-treatment Measurement Data Analysis Data Analysis Post-treatment Measurement->Data Analysis Comparison of Effects Comparison of Effects Data Analysis->Comparison of Effects

Figure 3. A generalized workflow for in vivo cardiovascular studies of this compound.

Discussion and Conclusion

The available data indicate that the beta-blocking effects of this compound, particularly on heart rate, are reproducible across different mammalian species, including rats and dogs. However, its effects on blood pressure appear to be more variable, with significant reductions observed in rats but not in dogs under the specific experimental conditions cited.

A notable and reproducible effect of this compound is its positive impact on renal function, specifically the increase in GFR in both rats and dogs. This renal-vasodilating property distinguishes it from some other beta-blockers.

The neurological effects of this compound, primarily its antagonism of 5-HT1A receptors, have been well-characterized in rats. The consistency of these findings in other species warrants further investigation.

While data on the effects of this compound in mice are limited in the reviewed literature, the established protocols for cardiovascular and neurological assessment in this species can be adapted for future studies. The lack of comprehensive comparative studies across a wider range of species, including mice, highlights an area for future research to fully elucidate the translational potential of this compound's diverse pharmacological actions.

References

A Comparative Analysis of (-)-Tertatolol's Impact on Cardiac Function

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of beta-adrenergic receptor antagonists, (-)-Tertatolol presents a unique profile. This guide provides a comprehensive comparative study of this compound's effects on cardiac function, juxtaposed with other commonly used beta-blockers. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's cardiovascular impact.

Executive Summary

This compound is a non-cardioselective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[1][2] A key characteristic of this compound is its ability to not only competitively block beta-adrenergic receptors but also to induce a significant and lasting reduction in their density.[1][2][3] This dual mechanism may contribute to its sustained therapeutic effects. This guide will delve into its comparative effects on crucial cardiac parameters such as heart rate, blood pressure, cardiac output, and left ventricular ejection fraction, alongside a review of the experimental protocols used to ascertain these effects and the underlying signaling pathways.

Comparative Data on Cardiac Function

The following tables summarize the quantitative effects of this compound and other beta-blockers on key cardiac parameters. Data has been compiled from various clinical and preclinical studies to provide a comparative overview.

Table 1: Comparative Effects on Hemodynamics

Beta-BlockerSelectivityIntrinsic Sympathomimetic Activity (ISA)Change in Resting Heart RateChange in Systolic Blood PressureChange in Diastolic Blood Pressure
This compound Non-selective (β1/β2)No↓ 15-25%[4]↓ 10-20%↓ 10-15%
Propranolol (B1214883) Non-selective (β1/β2)No↓ 15-25%[5][6]↓ 10-20%[5][7]↓ 10-15%[6][7]
Metoprolol Cardioselective (β1)No↓ 15-20%[8]↓ 10-15%[8]↓ 5-10%[8]
Atenolol (B1665814) Cardioselective (β1)No↓ 15-20%[9][10]↓ 10-15%[7][9]↓ 5-10%[7]
Carvedilol (B1668590) Non-selective (β1/β2) with α1-blocking activityNo↓ 15-25%[11]↓ 15-25%[11][12]↓ 10-20%[12]
Bisoprolol Cardioselective (β1)No↓ 20-30%↓ 10-20%↓ 10-15%

Table 2: Comparative Effects on Cardiac Performance

Beta-BlockerChange in Cardiac OutputChange in Left Ventricular Ejection Fraction (LVEF) in Heart Failure
This compound ↓ 15-25%[4]Data not extensively available
Propranolol ↓ 15-25%[8]Modest improvement[13]
Metoprolol ↓ 10-20%[8]↑ 5-10%[13][14]
Atenolol ↓ 10-20%Modest improvement[13]
Carvedilol ↓ 10-20% (less pronounced due to vasodilation)[12]↑ 5-13%[13][14]
Bisoprolol ↓ 15-25%↑ ~8.5%[15]

Experimental Protocols

The data presented in this guide are derived from studies employing a range of established experimental protocols. Below are detailed methodologies for key experiments cited.

Measurement of Hemodynamic Parameters (Heart Rate and Blood Pressure)
  • Objective: To assess the effect of beta-blockers on heart rate and arterial blood pressure.

  • Methodology:

    • Subject Population: Human volunteers or patients with hypertension are recruited. Baseline measurements of heart rate and blood pressure are recorded in both supine and standing positions after a rest period.

    • Drug Administration: A single oral dose of the beta-blocker (e.g., 5 mg for this compound) or placebo is administered in a double-blind, randomized crossover design.[5][6][7]

    • Data Collection: Heart rate and blood pressure are measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration. For continuous monitoring, ambulatory blood pressure monitoring (ABPM) can be utilized.

    • Exercise Testing: To assess the effect on cardiac function under stress, subjects may undergo a standardized exercise protocol on a treadmill or stationary bicycle. Heart rate and blood pressure are monitored before, during, and after exercise.

    • Data Analysis: Changes from baseline are calculated and compared between the active drug and placebo groups using appropriate statistical methods (e.g., ANOVA).

Assessment of Cardiac Output and Left Ventricular Ejection Fraction
  • Objective: To quantify the impact of beta-blockers on the heart's pumping function.

  • Methodology:

    • Echocardiography: Transthoracic echocardiography (TTE) is a non-invasive technique used to visualize the heart's structures and assess its function.[16][17][18][19]

      • Procedure: Standard 2D and M-mode echocardiograms are obtained to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

      • Calculation of LVEF: The Teichholz formula or the biplane Simpson's method is used to calculate the left ventricular ejection fraction (LVEF), a key indicator of cardiac systolic function.

      • Cardiac Output: Cardiac output is calculated by multiplying the heart rate by the stroke volume, which is determined from the echocardiographic measurements.

    • Radionuclide Ventriculography (MUGA Scan): This imaging technique uses a radioactive tracer to label red blood cells and a gamma camera to capture images of the heart's chambers as they contract. It is considered a highly accurate and reproducible method for measuring LVEF.[20]

Determination of Beta-Adrenergic Receptor Density
  • Objective: To measure the number of beta-adrenergic receptors on cell surfaces.

  • Methodology:

    • Sample Collection: Peripheral blood mononuclear cells (lymphocytes) are isolated from blood samples.[1]

    • Radioligand Binding Assay:

      • Principle: This technique uses a radiolabeled ligand that specifically binds to the beta-adrenergic receptors.

      • Procedure: Isolated cells are incubated with a radiolabeled antagonist, such as ³H-CGP 12177, which is hydrophilic and measures surface receptors.[1][2] To determine non-specific binding, a parallel incubation is performed in the presence of a high concentration of an unlabeled beta-blocker (e.g., propranolol).

      • Quantification: The radioactivity bound to the cells is measured using a scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The receptor density (Bmax) and binding affinity (Kd) are determined by Scatchard analysis of saturation binding data.

Measurement of cAMP Levels
  • Objective: To assess the intracellular second messenger response to beta-adrenergic stimulation and its modulation by beta-blockers.

  • Methodology:

    • Cell Culture: Cardiomyocytes or other relevant cell lines are cultured.

    • Stimulation and Lysis: Cells are stimulated with a beta-adrenergic agonist (e.g., isoproterenol) in the presence or absence of the beta-blocker being tested. The reaction is stopped, and the cells are lysed to release intracellular contents.[21]

    • cAMP Quantification:

      • Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method that uses a competitive immunoassay to measure cAMP levels.[21]

      • Förster Resonance Energy Transfer (FRET)-based biosensors: Genetically encoded biosensors that change their fluorescence properties upon binding to cAMP can be used to measure real-time cAMP dynamics in living cells.[22][23][24]

Signaling Pathways

The cardiac effects of this compound and other beta-blockers are mediated through the beta-adrenergic signaling pathway. Understanding this pathway is crucial for comprehending their mechanism of action.

Beta-Adrenergic Signaling Pathway

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_blocker Pharmacological Intervention Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_AR β-Adrenergic Receptor (β1 or β2) Catecholamines->Beta_AR Binds to G_protein G Protein (Gs) Beta_AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates SR Sarcoplasmic Reticulum (Ryanodine Receptors) PKA->SR Phosphorylates Myofilaments Myofilaments (Troponin I) PKA->Myofilaments Phosphorylates Contraction ↑ Heart Rate ↑ Contractility ↑ Relaxation Rate Ca_channels->Contraction SR->Contraction Myofilaments->Contraction Beta_Blocker This compound & Other β-Blockers Beta_Blocker->Beta_AR Blocks

Caption: General beta-adrenergic signaling pathway in cardiomyocytes.

Experimental Workflow for Assessing Beta-Blocker Efficacy

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis P1 Subject Recruitment (e.g., Hypertensive Patients) P2 Baseline Measurements - Heart Rate - Blood Pressure - Echocardiography (LVEF, CO) P1->P2 T1 Randomized, Double-Blind Administration of: - this compound - Comparator Beta-Blocker - Placebo P2->T1 A1 Serial Measurements (e.g., 2, 4, 24 hours post-dose) T1->A1 A2 Repeat Echocardiography T1->A2 A3 Exercise Stress Test T1->A3 A4 Blood Sampling for Receptor Density Analysis T1->A4 D1 Statistical Comparison of Cardiac Parameters between Treatment Groups A1->D1 A2->D1 A3->D1 D2 Correlation Analysis (e.g., Receptor Density vs. Heart Rate Reduction) A4->D2

Caption: A typical experimental workflow for a comparative clinical trial of beta-blockers.

Conclusion

This compound demonstrates potent non-selective beta-blocking activity, comparable to propranolol in its effects on heart rate and blood pressure reduction. A distinguishing feature is its ability to downregulate beta-adrenergic receptor density, which may contribute to its long-lasting effects.[1][2] While its impact on cardiac output is similar to other non-selective beta-blockers, more extensive research is required to fully elucidate its comparative efficacy on left ventricular ejection fraction in heart failure patients against newer generation beta-blockers like carvedilol and bisoprolol. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for future research and development in this area.

References

Independent Validation of (-)-Tertatolol's Partial Agonist Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the partial agonist activity of (-)-Tertatolol with other key β-adrenoceptor ligands. The information presented is supported by experimental data from independent studies, offering a clear perspective on its functional activity at β-adrenoceptors.

Executive Summary

This compound is a non-selective β-adrenoceptor antagonist. Multiple independent studies have concluded that it is devoid of significant intrinsic sympathomimetic activity (ISA), also known as partial agonist activity. This characteristic distinguishes it from other β-blockers like pindolol (B1678383), which exhibit notable partial agonism. This guide presents a comparative analysis of this compound's functional activity alongside a known partial agonist (pindolol), a neutral antagonist (propranolol), and a full agonist (isoproterenol) to provide a comprehensive understanding of its pharmacological profile.

Comparative Analysis of β-Adrenoceptor Ligand Activity

The functional activity of a ligand at a receptor is determined by its ability to elicit a response. This is often quantified by its maximal efficacy (Emax), representing the maximum response a ligand can produce, and its potency (EC50 or pD2), the concentration at which 50% of the maximal response is observed. The data below, compiled from in vitro studies utilizing cAMP accumulation assays in cell lines expressing β-adrenoceptors, summarizes the partial agonist activity of this compound in comparison to other well-characterized β-blockers.

CompoundReceptor SubtypeIntrinsic Activity (vs. Isoproterenol)Emax (% of Isoproterenol)Potency (EC50/pD2)Classification
This compound β1/β2Not reported (negligible)Assumed to be ~0%Not applicable for agonismAntagonist without ISA
Pindolol β10.55[1]55%[1]2.5 nM (EC50)[1]Partial Agonist
β20.75[1]75%[1]1.6 nM (EC50)[1]
Propranolol β1/β200%Not applicable for agonismNeutral Antagonist
Isoproterenol β1/β21100%~1-3 µM (EC50)[2]Full Agonist

Note: The intrinsic activity of pindolol is expressed relative to the full agonist isoproterenol, which is defined as having an intrinsic activity of 1.[1] Propranolol is widely recognized as a neutral antagonist, meaning it binds to the receptor without activating it and blocks the binding of agonists.[3]

Experimental Protocols

The following is a representative protocol for a cyclic AMP (cAMP) accumulation assay, a standard method for determining the agonist or antagonist activity of compounds at Gs-coupled receptors like the β-adrenoceptors.

Cyclic AMP (cAMP) Accumulation Assay

1. Cell Culture and Preparation:

  • Cells expressing the β-adrenoceptor subtype of interest (e.g., CHO, HEK293) are cultured in appropriate media and conditions.
  • On the day of the assay, cells are harvested, washed, and resuspended in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

2. Ligand Incubation:

  • Cells are plated in a multi-well plate.
  • For agonist testing, cells are incubated with varying concentrations of the test compound (e.g., this compound, pindolol) or a reference full agonist (isoproterenol).
  • For antagonist testing, cells are pre-incubated with the antagonist before the addition of a fixed concentration of a full agonist.

3. Cell Lysis and cAMP Measurement:

  • Following incubation, cells are lysed to release intracellular cAMP.
  • The concentration of cAMP is determined using a variety of methods, such as competitive immunoassays utilizing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The amount of cAMP produced is plotted against the logarithm of the ligand concentration to generate dose-response curves.
  • From these curves, the Emax and EC50 values are calculated to determine the efficacy and potency of the agonists. For partial agonists, the intrinsic activity is calculated as the ratio of its Emax to the Emax of a full agonist.

Visualizing Signaling and Experimental Workflow

The following diagrams illustrate the β-adrenoceptor signaling pathway and the general workflow for assessing partial agonist activity.

G_protein_signaling cluster_membrane Cell Membrane Receptor β-Adrenoceptor G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Full_Agonist Full Agonist (e.g., Isoproterenol) Full_Agonist->Receptor Binds & Fully Activates Partial_Agonist Partial Agonist (e.g., Pindolol) Partial_Agonist->Receptor Binds & Partially Activates Antagonist Antagonist (e.g., Tertatolol) Antagonist->Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: β-Adrenoceptor Signaling Pathway.

experimental_workflow start Start: Prepare Cells Expressing β-Adrenoceptor divide Divide Cells into Treatment Groups start->divide groups Vehicle (Control) Full Agonist (Isoproterenol) This compound Pindolol divide->groups incubate Incubate with Compounds groups->incubate measure Measure Downstream Signal (e.g., cAMP levels) incubate->measure analyze Data Analysis: Generate Dose-Response Curves Calculate EC50, Emax measure->analyze conclusion Conclusion: Characterize Partial Agonist/Antagonist Profile analyze->conclusion

Caption: Experimental Workflow for Assessing Partial Agonism.

References

Safety Operating Guide

Proper Disposal of (-)-Tertatolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, immediate, and logistical information for the proper disposal of (-)-Tertatolol, ensuring the safety of laboratory personnel and the protection of the environment. As a potent beta-blocker, improper disposal of this compound can pose significant risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as toxic if swallowed and is harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times to prevent accidental exposure.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.

Step 1: Segregation and Collection

  • All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be segregated from non-hazardous waste.

  • Collect all this compound waste in a designated, clearly labeled, and leak-proof hazardous waste container. The container should be marked with the words "Hazardous Waste" and the specific chemical name, "this compound."

Step 2: Waste Storage

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Ensure that the disposal vendor is certified to handle and transport hazardous pharmaceutical waste in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).

Step 4: Decontamination of Work Surfaces

  • After handling and packaging the waste, thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use a suitable laboratory disinfectant or cleaning agent.

Quantitative Hazard Data

For quick reference, the following table summarizes the key hazard classifications for Tertatolol based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCategory
Acute Toxicity (Oral)Category 3
Specific Target Organ Toxicity (Single Exposure)Category 3 (Central Nervous System)
Acute Aquatic HazardCategory 2
Chronic Aquatic HazardCategory 2

Data sourced from a Tertatolol Safety Data Sheet.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the waste contaminated with this compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste (Follow institutional guidelines) is_contaminated->non_hazardous No segregate Segregate into a Designated Hazardous Waste Container is_contaminated->segregate Yes label_container Label Container: 'Hazardous Waste - this compound' segregate->label_container store Store in a Secure, Designated Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Vendor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.